Coelenteramine 400a hydrochloride
Descripción
Propiedades
IUPAC Name |
2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O.ClH/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21;/h1-15,18,30H,16-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZGQDPDAXEWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Coelenteramine 400a Hydrochloride: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on Coelenteramine 400a Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
This compound, also widely known as Coelenterazine 400a or Bisdeoxycoelenterazine, is a synthetic analog of the naturally occurring luciferin, coelenterazine.[1] It serves as a specialized substrate for Renilla luciferase (RLuc), a key enzyme in bioluminescence research.[2][3] Upon enzymatic oxidation by RLuc, Coelenteramine 400a emits a distinct blue light with a peak wavelength centered around 395-400 nm.[4][5] This specific spectral property makes it an indispensable tool for Bioluminescence Resonance Energy Transfer (BRET) assays, particularly the second-generation BRET² platform.[6]
The primary application of this compound lies in its utility within BRET² assays designed to monitor dynamic protein-protein interactions in living cells.[6][7] The BRET² system offers enhanced signal resolution due to the significant spectral separation between the donor emission (RLuc with Coelenteramine 400a at ~400 nm) and the acceptor fluorophore, typically a Green Fluorescent Protein (GFP), which emits light around 510 nm.[2][8] This large Stokes shift minimizes spectral overlap and background interference, enabling more sensitive detection of molecular interactions.[9] These assays are particularly powerful in studying G protein-coupled receptor (GPCR) signaling and other dynamic cellular pathways.[6][10]
Core Properties and Specifications
The following tables summarize the key chemical, physical, and spectral properties of Coelenteramine 400a and its hydrochloride salt.
Table 1: Chemical and Physical Properties
| Property | Value | Citations |
| Chemical Name | 6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride | [6][11] |
| Common Synonyms | Coelenterazine 400a HCl, Bisdeoxycoelenterazine HCl, DeepBlueC | [1][4][8] |
| CAS Number | 2320429-05-6 | [1][6][11] |
| Molecular Formula | C₂₆H₂₁N₃O • HCl | [6][10][11] |
| Molecular Weight | 427.9 g/mol | [6][10][11] |
| Purity | Typically ≥95% | [5][6][11] |
| Appearance | Crystalline solid | [10][11] |
| Storage | Store at -20°C, protect from light | [5][11] |
| Stability | ≥ 4 years when stored properly at -20°C | [6][11] |
Table 2: Spectral and Solubility Properties
| Property | Value | Citations |
| Bioluminescence Emission Max (λₘₐₓ) | 395 - 400 nm (with Renilla luciferase) | [2][4][5] |
| UV/Vis Absorption Max (λₘₐₓ) | 246 nm, 434 nm | [6][10][11] |
| Solubility | Soluble in DMF (~0.5 mg/mL), DMSO (~0.5 mg/mL); Slightly soluble in ethanol (B145695). | [6][10][11] |
| Important Note on Solubility | Some suppliers note that DMSO may inactivate the compound and recommend ethanol or methanol (B129727) for stock solutions. It is advised to consult the supplier's specific datasheet. | [2][5] |
Mechanism of Action and BRET² Application
Coelenteramine 400a functions as the photon-generating substrate in the BRET² system. In a typical assay, two proteins of interest are genetically fused to a donor enzyme (Renilla luciferase, RLuc) and an acceptor fluorophore (e.g., GFP² or GFP¹⁰), respectively. If the two proteins interact, they bring the donor and acceptor into close proximity (typically <10 nm). Upon the addition of Coelenteramine 400a, RLuc catalyzes its oxidation, releasing energy as blue light at ~400 nm. If the acceptor is close enough, this energy is transferred via a non-radiative dipole-dipole coupling mechanism, exciting the acceptor, which in turn emits light at its characteristic longer wavelength (~510 nm). The ratio of acceptor to donor emission is calculated to determine the BRET signal, which is proportional to the extent of protein-protein interaction.
References
- 1. This compound (Coelenterazine 400a hydrochloride; Bisdeoxycoelenterazine hydrochloride) | RLuc底物 | CAS 2320429-05-6 | 美国InvivoChem [invivochem.cn]
- 2. Coelenteramine 400a | TargetMol [targetmol.com]
- 3. Coelenterazine 400 a | CAS#:70217-82-2 | Chemsrc [chemsrc.com]
- 4. Coelenteramine 400a|CAS 70217-82-2|DC Chemicals [dcchemicals.com]
- 5. goldbio.com [goldbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Coelenterazine 400a | CAS 70217-82-2 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coelenterazine 400a | AAT Bioquest [aatbio.com]
- 10. Coelenterazine 400a (hydrochloride) | CAS 2320429-05-6 | Cayman Chemical | Biomol.com [biomol.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Coelenteramine 400a Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Coelenteramine 400a hydrochloride, a key substrate in bioluminescence resonance energy transfer (BRET) assays. This document is intended to serve as a valuable resource for researchers in molecular biology, pharmacology, and drug discovery.
Core Properties of this compound
This compound is a synthetic analog of coelenterazine, the luciferin (B1168401) found in many marine organisms. It is specifically designed for use in BRET² (Bioluminescence Resonance Energy Transfer Type 2) assays, where it serves as a substrate for Renilla luciferase (RLuc). Upon enzymatic oxidation by RLuc, Coelenteramine 400a emits light with a maximum wavelength of approximately 395 nm.[1][2] This blue-shifted emission spectrum, compared to native coelenterazine, minimizes spectral overlap with green fluorescent protein (GFP) acceptors, making it an ideal donor for BRET² applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Formal Name | 6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride | [2][3] |
| CAS Number | 2320429-05-6 | [2][3] |
| Molecular Formula | C₂₆H₂₁N₃O • HCl | [2][3] |
| Molecular Weight | 427.9 g/mol | [2][3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥95% | [2] |
| UV/Vis Absorption Maxima (λmax) | 246, 434 nm | [2][3] |
| Solubility | DMF: 0.5 mg/mL; DMSO: 0.5 mg/mL; Ethanol: Slightly soluble | [2][3] |
| Storage | Store at -20°C, protect from light. | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Spectroscopic and Bioluminescent Properties
The key characteristic of Coelenteramine 400a is its bioluminescent emission profile when catalyzed by Renilla luciferase.
| Property | Value/Description | Reference(s) |
| Bioluminescence Emission Maximum | ~395 nm | [1] |
| Recommended BRET Acceptor | Green Fluorescent Protein 2 (GFP²) | [2] |
| Bioluminescence Quantum Yield | Data not readily available in the literature. A method for its determination is provided in Section 3.2. | |
| Molar Extinction Coefficient | Data not readily available in the literature. |
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Experimental Protocols
This compound is the substrate of choice for BRET² assays designed to monitor protein-protein interactions in living cells. A common application is the study of G protein-coupled receptor (GPCR) interaction with β-arrestin.
General Workflow for a BRET² Assay
The following diagram illustrates a typical workflow for a BRET² experiment to study protein-protein interactions.
References
A Technical Guide to Coelenteramine 400a versus Native Coelenterazine for Researchers and Drug Development Professionals
An in-depth analysis of the properties, applications, and experimental considerations for two key bioluminescent substrates.
This technical guide provides a comprehensive comparison of coelenteramine 400a and native coelenterazine (B1669285), two widely utilized substrates in bioluminescence-based assays. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical characteristics, experimental protocols, and signaling pathway applications of these compounds. All quantitative data is summarized in structured tables for straightforward comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction to Coelenterazine and its Analogs
Coelenterazine is a luciferin, a light-emitting molecule, that serves as the substrate for a variety of marine luciferases, such as Renilla luciferase (RLuc) and Gaussia luciferase (GLuc), as well as photoproteins like aequorin. The enzymatic oxidation of coelenterazine by a luciferase results in the emission of blue light, a phenomenon that has been harnessed for numerous biological assays. Unlike firefly luciferase systems, coelenterazine-dependent luciferases do not require ATP, making them highly convenient for various research applications, including in vivo imaging.[1]
The native form of coelenterazine produces light with an emission maximum of approximately 460-470 nm.[2] To enhance and diversify the applications of bioluminescence, several synthetic analogs of coelenterazine have been developed. Among these, coelenteramine 400a, also known as DeepBlueC™, has emerged as a crucial tool, particularly in Bioluminescence Resonance Energy Transfer (BRET) assays.[1][2][3] This guide will focus on a detailed comparison of native coelenterazine and coelenteramine 400a.
Physicochemical and Bioluminescent Properties
The fundamental differences between native coelenterazine and coelenteramine 400a lie in their chemical structures, which in turn dictate their spectral properties, quantum yields, and kinetics.
| Property | Native Coelenterazine | Coelenteramine 400a | References |
| Synonyms | Renilla luciferin | DeepBlueC™, Bisdeoxycoelenterazine | [1][4] |
| Emission Maximum (with Renilla luciferase) | ~460-470 nm | ~395-400 nm | [1][2][3] |
| Bioluminescence Color | Blue | Blue-shifted (near UV) | [4] |
| Quantum Yield | Higher than many analogs | Moderate | [1][5] |
| Kinetics | Flash-type luminescence with rapid decay | Rapid decay in aqueous solution | [1][6] |
| Solubility | Soluble in methanol (B129727) or ethanol (B145695); sparingly soluble in water | Soluble in methanol or ethanol; very insoluble in water | [3] |
| Stability in Aqueous Solution | Unstable, undergoes auto-oxidation | Decays rapidly | [1] |
Note: Quantitative values for quantum yield and kinetic parameters can vary depending on the specific luciferase mutant and assay conditions (e.g., pH, temperature, buffer composition).
Key Applications and Experimental Considerations
The distinct properties of native coelenterazine and coelenteramine 400a make them suitable for different experimental applications.
Native Coelenterazine
Native coelenterazine is a versatile substrate used in a broad range of applications:
-
Reporter Gene Assays: To study gene expression and regulation by coupling a gene of interest to a luciferase reporter.
-
Intracellular Calcium Detection: In conjunction with the photoprotein aequorin, native coelenterazine is used to measure intracellular calcium concentrations. The binding of Ca²⁺ to aequorin triggers the oxidation of coelenterazine and light emission.[7]
-
ELISA and other Biochemical Assays: As a sensitive detection reagent in various immunoassays and enzyme activity assays.[2]
-
Superoxide Anion Detection: Due to its chemiluminescent properties in the presence of reactive oxygen species.[2]
Coelenteramine 400a
Coelenteramine 400a is the preferred substrate for Bioluminescence Resonance Energy Transfer (BRET) assays.[2][3] BRET is a powerful technique for studying protein-protein interactions in real-time in living cells. The blue-shifted emission of coelenteramine 400a (~400 nm) provides a greater separation between the donor (luciferase) and acceptor (e.g., Green Fluorescent Protein, GFP) emission spectra, minimizing spectral overlap and enhancing the signal-to-noise ratio of the BRET signal.[2][3][8] This is particularly advantageous in BRET2 assays, which were designed to improve upon the original BRET1 system by using coelenteramine 400a and a GFP2 acceptor.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing native coelenterazine and coelenteramine 400a.
General Handling and Storage of Coelenterazines
-
Storage: Both native coelenterazine and coelenteramine 400a should be stored as a dry powder at -20°C or -80°C, protected from light and moisture.[9] It is recommended to keep them under an inert gas like argon.
-
Solubilization: Dissolve coelenterazines in methanol or ethanol to prepare stock solutions.[3] Avoid using DMSO for coelenteramine 400a as it can cause oxidation.[3][10] For aqueous solutions, prepare them fresh before use as they are prone to degradation.[9]
Renilla Luciferase Reporter Gene Assay (using Native Coelenterazine)
This protocol is adapted from standard luciferase assay system technical bulletins.
Materials:
-
Cells transfected with a Renilla luciferase reporter construct.
-
Passive Lysis Buffer (e.g., 1X Passive Lysis Buffer).
-
Luciferase Assay Reagent: Luciferase Assay Buffer containing native coelenterazine.
-
Luminometer.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1X Passive Lysis Buffer to the cells.
-
Incubate at room temperature for 15 minutes with gentle rocking.
-
Collect the cell lysate.
-
-
Luminescence Measurement (Manual Luminometer):
-
Equilibrate the Luciferase Assay Reagent and cell lysate to room temperature.
-
Add 20 µl of cell lysate to a luminometer tube.
-
Add 100 µl of Luciferase Assay Reagent to the tube.
-
Mix briefly by vortexing.
-
Immediately place the tube in the luminometer and measure the light output (typically for 10 seconds after a 2-second delay).[11]
-
-
Luminescence Measurement (Injector-equipped Luminometer):
-
Add 20 µl of cell lysate to the wells of a white or black opaque microplate.
-
Program the luminometer to inject 100 µl of Luciferase Assay Reagent.
-
Initiate the reading, which will automatically inject the reagent and measure luminescence.[11]
-
BRET Assay for GPCR-β-arrestin Interaction (using Coelenteramine 400a)
This protocol describes a typical BRET assay to monitor the interaction between a G-protein coupled receptor (GPCR) and β-arrestin.
Materials:
-
HEK293 cells co-transfected with constructs for a GPCR fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and a BRET acceptor (e.g., Venus) fused to β-arrestin.
-
Cell culture medium.
-
Coelenteramine 400a stock solution (e.g., 1 mM in ethanol).
-
Assay buffer (e.g., PBS).
-
Luminometer capable of measuring dual-emission wavelengths (e.g., a filter-based plate reader).
Procedure:
-
Cell Preparation:
-
Culture the co-transfected HEK293 cells in a suitable multi-well plate (e.g., 96-well white, clear-bottom plate).
-
-
Ligand Stimulation:
-
Replace the culture medium with assay buffer.
-
Add the GPCR ligand of interest at various concentrations to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Substrate Addition and Measurement:
-
Add coelenteramine 400a to a final concentration of 5 µM.
-
Immediately measure the luminescence at two distinct wavelengths: one for the donor (e.g., 400-475 nm for Rluc8) and one for the acceptor (e.g., 520-540 nm for Venus).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
An increase in the BRET ratio upon ligand stimulation indicates an interaction between the GPCR and β-arrestin.
-
Intracellular Calcium Measurement using Aequorin (with Native Coelenterazine)
This protocol outlines the measurement of intracellular calcium using the photoprotein aequorin.
Materials:
-
Cells expressing apoaequorin (the protein component of aequorin).
-
Native coelenterazine.
-
Culture medium.
-
Luminometer.
Procedure:
-
Aequorin Reconstitution:
-
Incubate the apoaequorin-expressing cells with native coelenterazine (typically 1-5 µM) in culture medium for 1-4 hours at 37°C in the dark. This allows the coelenterazine to enter the cells and combine with apoaequorin to form the active photoprotein, aequorin.
-
-
Cell Stimulation:
-
Wash the cells to remove excess coelenterazine.
-
Stimulate the cells with an agonist or compound known to induce calcium mobilization.
-
-
Luminescence Detection:
-
Measure the light emission immediately upon stimulation using a luminometer. The intensity of the light flash is proportional to the intracellular calcium concentration.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, lyse the cells with a detergent (e.g., Triton X-100) in the presence of a saturating concentration of calcium to measure the total remaining aequorin. This allows for the normalization of the data.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps is crucial for understanding and implementing these assays.
Principle of Bioluminescence Resonance Energy Transfer (BRET)
The following diagram illustrates the fundamental principle of BRET.
Caption: The principle of BRET for detecting protein-protein interactions.
GPCR-Mediated β-arrestin Recruitment BRET Assay Workflow
This diagram outlines the key steps in a BRET assay designed to measure the interaction between a GPCR and β-arrestin.
Caption: Experimental workflow for a GPCR-β-arrestin BRET assay.
Aequorin-Based Intracellular Calcium Signaling Pathway
This diagram illustrates the mechanism of calcium detection using aequorin.
Caption: Signaling pathway for aequorin-based intracellular calcium detection.
Conclusion
Both native coelenterazine and coelenteramine 400a are invaluable tools in modern biological research and drug discovery. The choice between these two substrates is primarily dictated by the specific experimental requirements. Native coelenterazine remains a versatile and widely used substrate for a variety of luciferase-based assays, including reporter gene studies and calcium imaging with aequorin. In contrast, the unique blue-shifted emission spectrum of coelenteramine 400a makes it the superior choice for BRET assays, enabling more sensitive and robust detection of protein-protein interactions. A thorough understanding of their respective properties and the detailed experimental protocols provided in this guide will empower researchers to effectively design and execute their bioluminescence-based experiments, leading to more accurate and reproducible results.
References
- 1. goldbio.com [goldbio.com]
- 2. zellbio.eu [zellbio.eu]
- 3. goldbio.com [goldbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 8. researchgate.net [researchgate.net]
- 9. nanolight.com [nanolight.com]
- 10. interchim.fr [interchim.fr]
- 11. med.upenn.edu [med.upenn.edu]
In-Depth Technical Guide to the Synthesis of Coelenteramine 400a Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for Coelenteramine 400a hydrochloride, a key reagent in Bioluminescence Resonance Energy Transfer (BRET) assays. Coelenteramine 400a, also known as a bisdeoxycoelenterazine (B14779409) analog, is a substrate for Renilla luciferase (RLuc), emitting light at approximately 395-400 nm.[1][2][3][4] This guide outlines the chemical synthesis, presents relevant quantitative data from analogous reactions, provides detailed experimental protocols, and includes mandatory visualizations to illustrate the workflow and the scientific principles of its application.
Overview of the Synthetic Strategy
The synthesis of this compound (6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one hydrochloride) can be logically approached in two main stages, followed by salt formation:
-
Stage 1: Synthesis of the Core Intermediate: Preparation of 2-amino-3-benzyl-5-phenylpyrazine. This key intermediate forms the pyrazine (B50134) backbone of the final molecule.
-
Stage 2: Construction of the Imidazo[1,2-a]pyrazin-3-one Ring: Cyclization of the aminopyrazine intermediate to form the tricyclic core of Coelenteramine 400a.
-
Stage 3: Hydrochloride Salt Formation: Conversion of the Coelenteramine 400a free base to its more stable hydrochloride salt.
This guide will detail a plausible route for each stage, drawing upon established methodologies for the synthesis of coelenterazine (B1669285) and its analogs.[5][6][7]
Experimental Protocols and Data
Stage 1: Synthesis of 2-Amino-3-benzyl-5-phenylpyrazine
The synthesis of the 2-amino-3-benzyl-5-phenylpyrazine core can be efficiently achieved through a sequential palladium-catalyzed cross-coupling strategy, such as the Suzuki-Miyaura or Stille coupling, starting from a dihalogenated pyrazine.[5][6] A representative Suzuki coupling approach is outlined below.
Step 1.1: Benzylation of 2-Amino-3,5-dibromopyrazine (B131937)
The first step involves the selective benzylation at the C3 position of the pyrazine ring.
Experimental Protocol:
-
To a solution of 2-amino-3,5-dibromopyrazine in an appropriate solvent (e.g., tetrahydrofuran), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base.
-
Add benzylzinc chloride (prepared from benzyl (B1604629) chloride and zinc) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-amino-3-benzyl-5-bromopyrazine.
Step 1.2: Phenylation of 2-Amino-3-benzyl-5-bromopyrazine (Suzuki Coupling)
The second step involves a Suzuki coupling reaction to introduce the phenyl group at the C5 position.
Experimental Protocol:
-
In a reaction vessel, combine 2-amino-3-benzyl-5-bromopyrazine, phenylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dimethoxyethane and water).[8]
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture at a specified temperature (e.g., 80-90 °C) for several hours, monitoring the progress by TLC.[8][9]
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-benzyl-5-phenylpyrazine.
| Parameter | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/Water | 80 | 2 | up to 95 | [8] |
| Suzuki Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 | 2 | 37-72 | [10] |
Table 1: Representative Quantitative Data for Suzuki Coupling Reactions on Similar Substrates.
Stage 2: Construction of the Imidazo[1,2-a]pyrazin-3-one Ring
This stage involves the condensation of the 2-amino-3-benzyl-5-phenylpyrazine with a reagent that will form the third ring and introduce the second benzyl group. The required reagent is 3-phenyl-2-oxopropanal (benzylglyoxal) or a protected equivalent.
Experimental Protocol:
-
Dissolve 2-amino-3-benzyl-5-phenylpyrazine in a suitable solvent mixture (e.g., methanol (B129727) or ethanol (B145695) and water).
-
Add a solution of 3-phenyl-2-oxopropanal to the mixture.
-
Heat the reaction mixture to reflux for a specified period, monitoring the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield 6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one (Coelenteramine 400a free base).
| Parameter | Reactants | Solvent | Temperature | Time | Yield (%) |
| Condensation | 2-Aminopyrazine derivative, α-ketoaldehyde | Methanol/Water or Ethanol/Water | Reflux | 2-6 h | 60-80 (estimated) |
Table 2: Estimated Quantitative Data for the Condensation Reaction based on similar syntheses.
Stage 3: Hydrochloride Salt Formation
The final step is the conversion of the synthesized free base into its more stable and water-soluble hydrochloride salt.
Experimental Protocol:
-
Dissolve the Coelenteramine 400a free base in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether).[7]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.[11]
| Parameter | Reagent | Solvent | Method |
| Salt Formation | Anhydrous HCl (gas or solution) | Anhydrous Diethyl Ether or Ethyl Acetate | Precipitation |
Table 3: General Protocol for Hydrochloride Salt Formation.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Bioluminescence Resonance Energy Transfer (BRET) Pathway
Coelenteramine 400a is a crucial component in BRET assays, a technology used to study protein-protein interactions in living cells.
Caption: Schematic of the BRET signaling pathway utilizing Coelenteramine 400a.
References
- 1. Synthesis of 5-(4-nitrophenyl)-2-aminopyrazine | Scientific.Net [scientific.net]
- 2. Stille Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Buy 2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol [smolecule.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Technical Guide: Coelenteramine 400a Hydrochloride in Bioluminescence Resonance Energy Transfer (BRET) Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Coelenteramine 400a hydrochloride, a key substrate for Bioluminescence Resonance Energy Transfer (BRET2) assays. This document outlines its physicochemical properties, experimental protocols for its use in studying protein-protein interactions, and visual representations of the underlying biological pathways.
Core Compound Data: this compound
This compound is a synthetic analog of coelenterazine, the luciferin (B1168401) utilized by the sea pansy Renilla reniformis. Its distinct spectral properties make it the substrate of choice for BRET2 assays, a powerful tool for monitoring molecular interactions in living cells.
Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 2320429-05-6 | [1][2][3] |
| Formal Name | 6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride | [1][2][3] |
| Molecular Formula | C₂₆H₂₁N₃O • HCl | [1][2][3] |
| Formula Weight | 427.9 g/mol | [1][2][3] |
| Purity | ≥95% | [1][2][3] |
| Appearance | Crystalline solid | [3] |
| Storage | -20°C | [3] |
| Stability | ≥4 years at -20°C | [3] |
| UV/Vis Absorbance (λmax) | 246, 434 nm | [1][2][3] |
| Emission Maximum (with Rluc) | 395 nm | [2][4][5][6] |
| Solubility | DMSO: ~0.5 mg/mL, DMF: ~0.5 mg/mL, Ethanol: Slightly soluble | [1][2][3] |
Bioluminescence Resonance Energy Transfer 2 (BRET2)
BRET is a non-radiative energy transfer mechanism occurring between a bioluminescent donor molecule and a fluorescent acceptor molecule.[7] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making it an ideal method for studying protein-protein interactions.[8]
The BRET2 system utilizes Renilla luciferase (Rluc) as the energy donor and a green fluorescent protein variant (such as GFP², GFP10, or Topaz) as the acceptor.[2][9] this compound serves as the substrate for Rluc. Upon enzymatic oxidation, it emits light with a maximum wavelength of 395 nm.[2][4] If a GFP acceptor is within close proximity (typically <10 nm), this energy is transferred, causing the GFP to fluoresce at its characteristic wavelength of ~510 nm.[9][10] The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor (510 nm / 395 nm).[10]
BRET2 Experimental Workflow
The following diagram illustrates the general workflow for a BRET2 experiment designed to study the interaction between two proteins, Protein X and Protein Y.
References
- 1. A bioluminescence resonance energy transfer 2 (BRET2) assay for monitoring seven transmembrane receptor and insulin receptor crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Coelenterazine 400 a | CAS#:70217-82-2 | Chemsrc [chemsrc.com]
- 5. Coelenteramine 400a|CAS 70217-82-2|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. berthold.com [berthold.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BRET2/arrestin assay in stable recombinant cells: a platform to screen for compounds that interact with G protein-coupled receptors (GPCRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Coelenteramine 400a Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Coelenteramine 400a hydrochloride, a key reagent in the field of bioluminescence resonance energy transfer (BRET). The document details its physicochemical properties, experimental protocols for its application in BRET2 assays, and its utility in studying protein-protein interactions, particularly within G protein-coupled receptor (GPCR) signaling pathways.
Core Properties of this compound
This compound is a bisdeoxy derivative of coelenterazine.[1][2] It serves as a substrate for Renilla luciferase (Rluc) and its variants, producing a characteristic blue light emission with a maximum at approximately 395-400 nm.[2][3][4][5][6] This distinct spectral property makes it an ideal donor for BRET2 assays, where it is commonly paired with green fluorescent protein 2 (GFP2) or GFP10 as the acceptor molecule.[2][3][4][5] The significant spectral separation between the donor emission and acceptor emission in the BRET2 system minimizes background signal and improves the signal-to-noise ratio compared to the earlier BRET1 technology.[2][7]
Physicochemical Data
| Property | Value | References |
| Molecular Weight | 427.9 g/mol | [1][2][3] |
| Molecular Formula | C₂₆H₂₁N₃O · HCl | [1][2][3] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥95% | [1][2] |
| Maximum Emission Wavelength (with Rluc) | ~395-400 nm | [2][3][4][5][6] |
| Solubility | Soluble in DMSO and DMF (~0.5 mg/mL), slightly soluble in ethanol (B145695). | [1][2] |
| Storage | Store at -20°C, protected from light and moisture. | [2][8] |
Bioluminescence Resonance Energy Transfer 2 (BRET2)
BRET is a powerful, cell-based assay technique used to monitor protein-protein interactions in real-time within living cells.[9][10][11] The principle of BRET is based on Förster resonance energy transfer, where energy is transferred from a bioluminescent donor to a fluorescent acceptor molecule when they are in close proximity (typically less than 10 nm).[2][10]
In the BRET2 system, one protein of interest is genetically fused to a Renilla luciferase variant (the donor), and the other interacting protein is fused to an acceptor fluorophore like GFP2.[2][9] Upon the addition of Coelenteramine 400a, the luciferase enzyme oxidizes the substrate, leading to the emission of blue light.[6] If the acceptor-tagged protein is in close proximity to the donor-tagged protein, the energy from this reaction is non-radiatively transferred to the acceptor, which then emits light at its characteristic longer wavelength (~510 nm for GFP2).[2][9] The ratio of the acceptor emission to the donor emission is calculated to determine the BRET signal.[2][12]
BRET2 Signaling Pathway
Caption: The BRET2 signaling pathway illustrating the energy transfer from the Rluc donor to the GFP2 acceptor upon substrate oxidation.
Experimental Protocols
The following provides a generalized experimental protocol for conducting a BRET2 assay to study GPCR interactions. Specific details may need to be optimized based on the cell line and proteins of interest.
Materials
-
HEK293 cells (or other suitable mammalian cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding:
-
GPCR of interest fused to Renilla luciferase (e.g., GPCR-Rluc)
-
Interacting protein (e.g., β-arrestin) fused to GFP2 (e.g., β-arrestin-GFP2)
-
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% glucose)
-
Multi-well plates (e.g., white, 96-well plates)
-
Luminometer capable of sequential dual-wavelength detection
Methodology
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate at an appropriate density to reach 70-90% confluency on the day of transfection.
-
Co-transfect the cells with the donor (GPCR-Rluc) and acceptor (β-arrestin-GFP2) plasmids using a suitable transfection reagent. Include control wells with donor-only and acceptor-only transfections. The ratio of donor to acceptor DNA may need to be optimized.[13]
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Preparation of Coelenteramine 400a Solution:
-
Prepare a stock solution of Coelenteramine 400a in an appropriate solvent such as ethanol or a specialized solvent to a concentration of 1-5 mM.[8][13] Store this stock solution at -20°C or lower, protected from light.
-
On the day of the assay, dilute the Coelenteramine 400a stock solution in the assay buffer to the final working concentration (typically 5 µM).[2] It is recommended to prepare this working solution fresh.[8]
-
-
BRET Assay:
-
Carefully wash the cells with PBS.
-
Add the assay buffer to the cells.
-
If studying ligand-induced interactions, add the specific agonist or antagonist at this stage and incubate for the desired time.
-
Add the Coelenteramine 400a working solution to each well.
-
Immediately measure the luminescence at two different emission wavelengths: one for the donor (e.g., 370-450 nm) and one for the acceptor (e.g., 500-530 nm).[12]
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the light intensity of the acceptor emission by the light intensity of the donor emission.
-
Correct the BRET ratio by subtracting the background BRET signal obtained from cells expressing only the donor construct.[12]
-
The net BRET ratio is indicative of the proximity and interaction between the two fusion proteins.
-
General Experimental Workflow
Caption: A generalized workflow for a BRET2 experiment to study protein-protein interactions.
Applications in Drug Development
The BRET2 assay utilizing Coelenteramine 400a is a valuable tool in drug discovery and development for:
-
Screening for GPCR agonists and antagonists: By monitoring the interaction between a GPCR and β-arrestin, compounds can be screened for their ability to promote or inhibit this interaction.[7]
-
Studying receptor dimerization: BRET can be used to investigate the formation of homodimers and heterodimers of GPCRs.[2]
-
Elucidating signaling pathways: The technique allows for the real-time monitoring of various protein-protein interactions within a signaling cascade, providing insights into the mechanism of action of different ligands.[12][14]
References
- 1. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coelenterazine 400a | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. nanolight.com [nanolight.com]
- 9. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. blog.benchsci.com [blog.benchsci.com]
- 12. Bioluminescence Resonance Energy Transfer Assays Reveal Ligand-specific Conformational Changes within Preformed Signaling Complexes Containing δ-Opioid Receptors and Heterotrimeric G Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. A bioluminescence resonance energy transfer 2 (BRET2) assay for monitoring seven transmembrane receptor and insulin receptor crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
Luminescence mechanism of Coelenteramine 400a
An In-depth Technical Guide to the Luminescence Mechanism of Coelenteramine 400a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenteramine 400a, also known as Coelenterazine (B1669285) 400a or Bisdeoxycoelenterazine, is a synthetic analog of the naturally occurring luciferin (B1168401), coelenterazine.[1][2] It serves as a substrate for the enzyme Renilla luciferase (RLuc), which catalyzes its oxidation to produce a characteristic blue light, a phenomenon known as bioluminescence.[3][4] This process, a form of chemiluminescence, is notable for its high quantum efficiency and the absence of a requirement for ATP, making the Coelenteramine 400a/RLuc system a powerful tool in various biological assays.[3][5][6]
Structurally, Coelenteramine 400a is a bisdeoxy derivative of native coelenterazine.[5][6] This modification, involving the substitution of heteroatoms in the methylene (B1212753) bridge, shifts the emission maximum from the ~460 nm of native coelenterazine to a shorter wavelength of approximately 395 nm.[1][3][7] This distinct spectral property makes Coelenteramine 400a particularly valuable in Bioluminescence Resonance Energy Transfer (BRET) assays, where its emission has minimal spectral overlap with commonly used green fluorescent protein (GFP) acceptors.[5][8] This guide provides a detailed examination of the biochemical mechanism of Coelenteramine 400a luminescence, presents key quantitative data, and outlines the experimental protocols for its characterization.
Core Luminescence Mechanism
The bioluminescence of Coelenteramine 400a is an enzyme-catalyzed oxidation reaction. The process is initiated when Coelenteramine 400a, the luciferin, binds to the active site of Renilla luciferase. In the presence of molecular oxygen, the luciferase facilitates the oxidation of the luciferin.[3][9]
This catalytic oxidation leads to the formation of a high-energy, unstable 2-hydroperoxycoelenterazine intermediate, which rapidly cyclizes into a four-membered dioxetanone ring structure.[8][9] The strain within this ring makes it prone to decomposition. The breakdown of the dioxetanone intermediate results in the formation of carbon dioxide (CO₂) and an excited-state singlet species of the corresponding product, Coelenteramide (B1206865) 400a.[1][9] It is the relaxation of this excited-state coelenteramide to its ground state that releases energy in the form of a photon of light, observed as a flash of blue light at ~395 nm.[1][3] The enzyme is then released and can catalyze another reaction cycle.
Quantitative Data Summary
The efficiency and characteristics of the Coelenteramine 400a luminescence reaction can be described by several key quantitative parameters. These include the emission maximum (λmax), which defines the color of the light produced, and the enzyme kinetic constants—the Michaelis constant (Kₘ) and the catalytic constant (kcat)—which describe the affinity of the enzyme for the substrate and the turnover rate, respectively.
| Parameter | Value | Description |
| Emission Maximum (λmax) | ~395 nm | The peak wavelength of light emitted during the bioluminescent reaction.[1][3][5] |
| Substrate | Coelenteramine 400a | The luciferin analog oxidized in the reaction.[1] |
| Enzyme | Renilla luciferase (RLuc) | The catalyst for the oxidation reaction.[8] |
| Oxidation Product | Coelenteramide 400a | The product formed after the emission of light.[1] |
| Michaelis Constant (Kₘ) | Varies | Represents the substrate concentration at which the reaction rate is half of Vmax. A specific value for Coelenteramine 400a is determined experimentally.[1][7] |
| Catalytic Constant (kcat) | Varies | Represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.[1][7] |
Experimental Protocols
The following section details a generalized protocol for the quantitative evaluation of the luminescence reaction of Coelenteramine 400a with Renilla luciferase. This methodology is synthesized from established research practices.[1][2][7]
Reagent and Solution Preparation
-
Coelenteramine 400a Stock Solution: Prepare a 1.0-5.0 mM stock solution of Coelenteramine 400a in ethanol (B145695) or methanol.[7][8] Store at -20°C or below, protected from light, and under an inert gas atmosphere.[8] Due to its instability in solution, it is recommended to prepare this fresh for immediate use.[2]
-
Renilla Luciferase (RLuc) Solution: Prepare a working solution of RLuc (e.g., 20 µg/mL) in a suitable buffer.[1][7]
-
Assay Buffer: A common buffer is 0.1 M GTA buffer (a mixture of 3,3-dimethylglutaric acid, Tris, and aminomethylpropanediol) adjusted to the desired pH (e.g., 6.0, 7.0, or 8.0).[1][7] Other buffers like PBS can also be used.[7]
Measurement of Bioluminescence Spectrum
This procedure determines the peak emission wavelength (λmax).
-
Instrument Calibration: Calibrate a multi-channel spectrometer equipped with a liquid nitrogen-cooled CCD detector using a spectral irradiance standard lamp to ensure accurate spectral sensitivity.[2][7]
-
Reaction Initiation: In a suitable cuvette, mix 10 µL of the Coelenteramine 400a stock solution and 10 µL of the RLuc solution with 200 µL of assay buffer.[2]
-
Spectral Recording: Immediately record the bioluminescence spectrum of the mixed solution using the calibrated spectrometer.
Measurement of Kinetic Parameters and Quantum Yield
This procedure uses a luminometer or photometer to quantify the reaction kinetics.
-
Instrument Setup: Use a photometer equipped with a photomultiplier tube (PMT). The absolute response of the instrument should be calibrated.[1][7]
-
Reaction Setup: In a test tube suitable for the luminometer, pre-place a small volume (e.g., 5-15 µL) of a diluted Coelenteramine 400a solution (e.g., 10 nM).[1][7]
-
Initiation and Measurement: Place the tube in the photometer. Inject a larger volume (e.g., 150 µL) of the RLuc working solution to start the reaction.[1][7]
-
Data Acquisition: Monitor and record the light output (in photons or relative light units) over time until the reaction is complete.
-
Quantum Yield Calculation: Calculate the bioluminescence quantum yield from the total number of photons detected and the initial number of Coelenteramine 400a molecules in the reaction.[1][7]
-
Kinetic Analysis (Kₘ and kcat): Repeat the assay with varying concentrations of Coelenteramine 400a. Plot the initial reaction velocities against the substrate concentrations and use a Lineweaver-Burk plot or non-linear regression to calculate the Kₘ and kcat values.[1][7]
Conclusion
The luminescence of Coelenteramine 400a is a robust and well-characterized biochemical process driven by Renilla luciferase. Its defining feature—a blue-shifted light emission around 395 nm—provides a distinct advantage for minimizing signal interference in multiplexed biological assays, particularly BRET. A thorough understanding of its underlying mechanism, quantitative properties, and the protocols for its measurement enables researchers, scientists, and drug development professionals to effectively harness this powerful reporter system for sensitive and reliable detection in a wide range of in vitro and in vivo applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coelenteramine 400a (Coelenterazine 400a,腔肠素400A) - 仅供科研 | RLuc底物 | MCE [medchemexpress.cn]
- 3. goldbio.com [goldbio.com]
- 4. amsbio.com [amsbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Coelenterazine 400a | AAT Bioquest [aatbio.com]
- 7. Coelenteramine 400a | TargetMol [targetmol.com]
- 8. goldbio.com [goldbio.com]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide to the Stability and Storage of Coelenteramine 400a Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage of Coelenteramine 400a hydrochloride, a key reagent in bioluminescence resonance energy transfer (BRET²) assays. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and reliability of experimental data. This document outlines recommended storage conditions, summarizes available stability data, details relevant experimental protocols, and provides insights into its degradation pathways and its application in studying cellular signaling.
Core Concepts: Stability and Storage
This compound is a derivative of coelenterazine (B1669285) used as a substrate for Renilla luciferase (RLuc) in BRET² assays, a technology widely used to study protein-protein interactions in living cells.[1][2] The stability of this compound is paramount, as its degradation can lead to a decrease in luminescent signal and potentially interfere with experimental results.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and activity of this compound. The following conditions are recommended based on manufacturer guidelines and available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light and Atmosphere | Duration |
| Solid (Powder) | -20°C | Protect from light; Store under inert gas (e.g., Argon or Nitrogen) | ≥ 4 years[1][3] |
| Stock Solution (in appropriate solvent) | -20°C to -80°C | Protect from light; Use airtight containers | Up to 1 year in specialized solvents; fresh preparation is highly recommended[4] |
Solubility
The choice of solvent is critical for both the stability and utility of this compound in experimental settings.
Table 2: Solubility of Coelenteramine 400a and its Hydrochloride Salt
| Compound | Solvent | Solubility | Notes |
| Coelenteramine 400a | Methanol (B129727), Ethanol (B145695) | Soluble | Purge solvent with inert gas before use.[5] |
| Dimethyl Sulfoxide (DMSO) | Not Recommended | May cause oxidation.[5] | |
| This compound | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | ~0.5 mg/mL | Purge solvent with inert gas before use.[1][3] |
| Ethanol | Slightly soluble |
Stability Profile and Degradation
Coelenteramine 400a possesses a high-energy dioxetanone ring structure, making it susceptible to spontaneous decomposition.[4][6] Its stability is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.
While specific quantitative data from forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) for this compound are not extensively available in the public domain, the known chemical properties of coelenterazine and its analogs provide insights into potential degradation pathways.
Potential Degradation Pathways
The primary degradation pathways for coelenterazine analogs like Coelenteramine 400a are believed to be oxidation and hydrolysis.
-
Oxidation: In the presence of oxygen, coelenterazine can be oxidized to coelenteramide (B1206865) or coelenteramine.[7] This process can occur spontaneously in solution, particularly in solvents like DMSO.
-
Hydrolysis: The imidazo[1,2-a]pyrazin-3(7H)-one core structure may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening and loss of activity.
Below is a diagram illustrating a plausible degradation pathway for the imidazo[1,2-a]pyrazin-3(7H)-one core, which is central to Coelenteramine 400a.
Caption: Potential degradation pathways for the core structure of Coelenteramine 400a.
Experimental Protocols
Protocol for a General Forced Degradation Study
To assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate its degradation. The following is a general protocol based on ICH guidelines.[8][9][10][11][12]
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
Calibrated light chamber for photostability testing
-
Temperature-controlled ovens
-
Validated HPLC method with a photodiode array (PDA) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC-PDA method. The method should be able to separate the parent compound from all degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize the degradation products using techniques like mass spectrometry (MS).
-
Determine the degradation kinetics if possible.
-
Caption: General workflow for conducting a forced degradation study.
Protocol for Preparation of this compound for BRET² Assay
Objective: To prepare a working solution of this compound for use in a BRET² assay.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or methanol (purged with inert gas)
-
Assay buffer (e.g., PBS or HBSS)
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under dim light, dissolve the solid in anhydrous ethanol or methanol to a stock concentration of 1-5 mM. It is crucial to use a solvent that has been purged with an inert gas to minimize oxidation.
-
Store the stock solution in small aliquots at -80°C, protected from light.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution with the appropriate assay buffer to the final working concentration (typically 5-10 µM).
-
It is recommended to prepare the working solution fresh and use it promptly, as the compound is less stable in aqueous solutions.[4][6]
-
Application in Signaling Pathway Analysis: GPCR-β-Arrestin Interaction
This compound is instrumental in studying G protein-coupled receptor (GPCR) signaling, particularly the interaction between a GPCR and β-arrestin using BRET².[13][14][15]
In this assay, the GPCR is fused to Renilla luciferase (RLuc), the energy donor, and β-arrestin is fused to a green fluorescent protein (GFP), the energy acceptor. Upon ligand binding to the GPCR, the receptor undergoes a conformational change, leading to its phosphorylation and the subsequent recruitment of β-arrestin. This brings RLuc and GFP into close proximity (<10 nm), allowing for resonance energy transfer from the Rluc-Coelenteramine 400a reaction to GFP, which then emits light at its characteristic wavelength. The ratio of light emitted by the acceptor (GFP) to the donor (RLuc) is measured as the BRET signal.
Caption: Step-by-step workflow of a BRET² assay to monitor GPCR-β-arrestin interaction.
Conclusion
The stability and proper handling of this compound are critical for its successful application in BRET² assays and other research areas. While the solid form is stable for years under recommended conditions, solutions are prone to degradation and should be prepared fresh. The primary degradation pathways are likely oxidation and hydrolysis. Further quantitative studies are needed to fully elucidate the stability profile of this compound under various stress conditions. By following the storage and handling guidelines outlined in this document, researchers can ensure the quality and reliability of their experimental outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. nanolight.com [nanolight.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmadekho.com [pharmadekho.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 15. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Application of Coelenteramine 400a Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Coelenteramine 400a hydrochloride, a key reagent in bioluminescence resonance energy transfer (BRET) assays. Furthermore, it details the experimental protocols for solubility determination and its application in studying G-protein coupled receptor (GPCR) signaling pathways.
Solubility of this compound
This compound is a synthetic analog of coelenterazine (B1669285) and serves as a substrate for Renilla luciferase (RLuc) in BRET² assays, where it emits light with a maximum wavelength of approximately 395 nm.[1][2] Understanding its solubility in various solvents is critical for the preparation of stock solutions and for ensuring accurate and reproducible experimental results.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. This data is essential for preparing concentrated stock solutions that can be further diluted into aqueous buffers for biological assays.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 0.5[3][4] | ~ 1.17 | Purging with an inert gas is recommended when preparing stock solutions.[3] |
| Dimethylformamide (DMF) | ~ 0.5[3][4] | ~ 1.17 | Purging with an inert gas is recommended when preparing stock solutions.[3] |
| Ethanol | Slightly soluble[3][4] | - | Quantitative data is not readily available. |
Molecular Weight of this compound: 427.9 g/mol [3]
Aqueous Solubility and Preparation for Biological Assays
While specific quantitative solubility data for this compound in aqueous buffers such as phosphate-buffered saline (PBS) is not extensively published, it is known to be sufficiently soluble for use in cell-based assays. For BRET² experiments, stock solutions in organic solvents are typically diluted into aqueous media like PBS or cell culture medium to achieve the desired final concentration.[5] It is common practice to prepare a concentrated stock solution (e.g., 1-10 mM) in a suitable organic solvent and then dilute it into the aqueous assay buffer immediately before use.
Experimental Protocols
General Protocol for Determining Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial to pellet the excess undissolved solid.
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
-
For further clarification, filter the supernatant through a syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve.
-
-
Reporting:
-
The solubility is reported as the concentration of the saturated solution, typically in mg/mL or M.
-
Workflow for Preparing this compound for BRET² Assays
This workflow outlines the typical steps for preparing and using this compound in a cell-based BRET² assay.
Application in GPCR Signaling Pathways
This compound is instrumental in BRET² assays designed to study the dynamic interactions of proteins in live cells, particularly in the context of GPCR signaling.
Monitoring GPCR-β-Arrestin Recruitment
Upon agonist binding, many GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a key step in receptor desensitization and signaling. BRET² can be used to monitor this recruitment in real-time.[6][7]
In this assay, the GPCR is fused to Renilla luciferase (RLuc), and β-arrestin is fused to a green fluorescent protein (GFP) variant. When the agonist is added, the GPCR and β-arrestin interact, bringing RLuc and GFP into close proximity. The energy from the RLuc-catalyzed oxidation of Coelenteramine 400a is then transferred to GFP, resulting in an increased BRET signal.[6][7]
Monitoring G-Protein Dissociation
GPCRs can also signal through the activation and subsequent dissociation of heterotrimeric G-proteins into Gα and Gβγ subunits. BRET² can be employed to measure this dissociation.[8]
In this setup, a Gα subunit is fused to RLuc, and a Gβ or Gγ subunit is fused to GFP. In the inactive state, the G-protein is intact, and RLuc and GFP are in close proximity, resulting in a high BRET signal. Upon GPCR activation by an agonist, the Gα and Gβγ subunits dissociate, leading to a decrease in the BRET signal.[8]
References
- 1. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BRET2/arrestin assay in stable recombinant cells: a platform to screen for compounds that interact with G protein-coupled receptors (GPCRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Coelenteramine 400a Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Coelenteramine 400a hydrochloride is a synthetic analog of coelenterazine, a luciferin (B1168401) widely utilized as a substrate for Renilla luciferase (RLuc) in various bioluminescence-based assays. Specifically, its hydrochloride salt is favored in Bioluminescence Resonance Energy Transfer (BRET²) applications for studying protein-protein interactions due to its emission maximum at approximately 395 nm.[1][2][3] This technical guide provides a comprehensive overview of the safety, handling, and key experimental considerations for this compound, tailored for professionals in research and drug development.
Safety and Handling
While some suppliers classify this compound as not hazardous under the Globally Harmonized System (GHS), others have assigned hazard classifications to the non-salt form, Coelenteramine 400a.[4] It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact product in use. As a precautionary measure, it is recommended to handle this compound with the care required for potentially hazardous materials.
Hazard Identification and Precautionary Measures
Some safety data sheets for Coelenteramine 400a indicate the following potential hazards[4]:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash hands thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of potential dust inhalation, a NIOSH-approved respirator is recommended.[5]
Spill and Emergency Procedures
-
Spills: In case of a spill, avoid generating dust.[5] The area should be evacuated, and the spilled material should be carefully collected using appropriate tools and placed in a sealed container for disposal.[5] The spill area should then be thoroughly cleaned.
-
Fire: Use extinguishing media appropriate for the surrounding fire.[5]
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and water.[5]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5]
-
Ingestion: Rinse the mouth with water and seek medical advice.[5]
-
Physicochemical and Stability Data
The following tables summarize the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₂₆H₂₁N₃O · HCl |
| Molecular Weight | 427.9 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| UV/Visible λmax | 246, 434 nm |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
| Solubility | |
| DMSO | ~0.5 mg/mL |
| DMF | ~0.5 mg/mL |
| Ethanol | Slightly soluble |
Experimental Protocols
This compound is a key reagent in BRET² assays, which are widely used to study protein-protein interactions, particularly in the context of G protein-coupled receptor (GPCR) signaling.[1][3]
General BRET² Assay Protocol for GPCR-Effector Interaction
This protocol outlines a general procedure for a BRET² assay to monitor the interaction between a GPCR and an effector protein (e.g., β-arrestin) in live mammalian cells.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for:
-
GPCR fused to Renilla luciferase (RLuc) (BRET donor)
-
Effector protein fused to Green Fluorescent Protein (GFP²) (BRET acceptor)
-
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
White, opaque 96-well microplates
-
This compound
-
Assay buffer (e.g., PBS or phenol (B47542) red-free medium)
-
Luminometer capable of simultaneous dual-channel detection
Procedure:
-
Cell Seeding: Seed mammalian cells into a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the RLuc-tagged GPCR and GFP²-tagged effector expression vectors using a suitable transfection reagent. The optimal ratio of donor to acceptor plasmid should be determined empirically through a donor saturation assay.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Assay Preparation:
-
Gently wash the cells with assay buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). Further dilute to the final working concentration in the assay buffer immediately before use. A typical final concentration is 5 µM.
-
-
Ligand Stimulation: Add the GPCR ligand of interest at various concentrations to the appropriate wells. Include a vehicle control. Incubate for a predetermined time to allow for receptor activation and effector recruitment.
-
Substrate Addition and Signal Reading:
-
Add the this compound solution to each well.
-
Immediately measure the luminescence at two wavelengths: the RLuc emission window (~400 nm) and the GFP² emission window (~515 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio: (Luminescence at 515 nm) / (Luminescence at 400 nm).
-
Plot the BRET ratio as a function of ligand concentration to generate a dose-response curve.
-
Visualizations
BRET² Experimental Workflow
Caption: A flowchart illustrating the key steps in a BRET² experiment.
GPCR Signaling and BRET² Mechanism
Caption: The mechanism of BRET² in monitoring GPCR-effector interaction.
References
- 1. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coelenterazine 400a | AAT Bioquest [aatbio.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. szabo-scandic.com [szabo-scandic.com]
Methodological & Application
Illuminating Cellular Interactions: A Guide to Utilizing Coelenteramine 400a Hydrochloride in Bioluminescence Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the application of Coelenteramine 400a hydrochloride in bioluminescence assays, with a particular focus on Bioluminescence Resonance Energy Transfer (BRET) assays. Coelenteramine 400a, a synthetic analog of coelenterazine (B1669285), serves as a substrate for Renilla luciferase (RLuc) and its variants, producing a characteristic blue light emission with a maximum wavelength centered around 395-400 nm.[1][2][3][4][5] This distinct spectral property makes it an ideal donor for BRET² assays, a second-generation BRET technique offering improved spectral resolution and signal-to-noise ratios compared to its predecessor, BRET¹.[6][7][8][9] This application note details the principles of Coelenteramine 400a-based assays, provides structured data on its properties and performance, and offers detailed protocols for its use in studying protein-protein interactions, particularly in the context of G protein-coupled receptor (GPCR) signaling.
Introduction to this compound
This compound, also known as Coelenterazine 400a or bisdeoxycoelenterazine, is a luminophore that, upon oxidation by Renilla luciferase, emits a blue light.[1][2][10] Unlike native coelenterazine which emits light at approximately 480 nm, the blue-shifted emission of Coelenteramine 400a provides a significant advantage in BRET assays by minimizing spectral overlap with commonly used green fluorescent protein (GFP) acceptors, such as GFP² and GFP10.[2][4][6][11] This enhanced spectral separation in BRET² assays leads to a lower background signal and increased sensitivity, making it a powerful tool for investigating dynamic cellular processes.[7][8] It is important to note that Coelenteramine 400a is a substrate for Renilla luciferase but not for Gaussia luciferase.[12]
Data Presentation
Physicochemical and Spectral Properties
| Property | Value | References |
| Chemical Formula | C₂₆H₂₁N₃O · HCl | [2] |
| Molecular Weight | 427.9 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Emission Maximum (with RLuc) | ~395 - 400 nm | [1][2][3][4][5] |
| Optimal Acceptor Proteins | GFP², GFP10 | [2][4][6][11] |
| Solubility | Soluble in ethanol (B145695) and methanol (B129727) (~0.5 mg/mL). Slightly soluble in DMF and DMSO (~0.5 mg/mL). Not recommended for dissolution in DMSO due to potential oxidation. | [2][12] |
| Storage | Store as a dry powder at -20°C or -80°C, protected from light and moisture. Stock solutions in ethanol or methanol can be stored at -20°C or below for at least one year. It is not recommended to store dissolved Coelenteramine 400a at -20°C or -70°C in aqueous solutions due to spontaneous decomposition. | [1][12] |
Kinetic Parameters of Renilla Luciferase with Coelenterazine Analogs
While specific kinetic data for Coelenteramine 400a is not always readily available in a comparative format, the following table provides an example of the types of parameters determined for Renilla luciferase with its native substrate, coelenterazine. Similar characterizations can be performed for Coelenteramine 400a to optimize assay conditions.
| Parameter | Reported Value (for Coelenterazine) | Reference |
| Michaelis Constant (Km) | 0.023 ± 0.002 µM (for RLuc8) | [13] |
| Turnover Number (kcat) | 22 s⁻¹ (at saturating O₂) | [5] |
Note: Kinetic parameters can vary depending on the specific luciferase variant, buffer conditions, and temperature.
Signaling Pathway and Experimental Workflow Diagrams
BRET² Signaling Pathway for GPCR-Arrestin Interaction
References
- 1. nanolight.com [nanolight.com]
- 2. caymanchem.com [caymanchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.benchsci.com [blog.benchsci.com]
- 9. nuvucameras.com [nuvucameras.com]
- 10. orbilu.uni.lu [orbilu.uni.lu]
- 11. Coelenteramine 400a | TargetMol [targetmol.com]
- 12. goldbio.com [goldbio.com]
- 13. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
Application Notes and Protocols for Live Cell Imaging with Coelenteramine 400a Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenteramine 400a hydrochloride, a synthetic analog of coelenterazine (B1669285), is a crucial substrate for the bioluminescent enzyme Renilla luciferase (RLuc), particularly its mutants like RLuc8. In the presence of RLuc, Coelenteramine 400a is oxidized in a reaction that produces a characteristic blue light with an emission peak around 395-400 nm. This distinct spectral property makes it an ideal donor for Bioluminescence Resonance Energy Transfer (BRET) studies, especially in the BRET2 configuration where it is paired with a green fluorescent protein (GFP) acceptor, such as GFP2. The significant spectral separation between the donor emission and acceptor emission minimizes signal crosstalk and enhances the dynamic range of the assay.
These application notes provide a detailed protocol for the use of this compound in live cell imaging applications, primarily focusing on BRET assays to study protein-protein interactions and other dynamic cellular processes.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative parameters for using this compound in live cell imaging experiments.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 1.0 - 5.0 mM | Dissolve in methanol (B129727) or ethanol (B145695). Do not use DMSO as it can interfere with the reaction. |
| Working Solution Concentration | 5 - 100 µM | Dilute the stock solution in an appropriate buffer (e.g., PBS, HBSS, or cell culture medium without phenol (B47542) red) immediately before use. A final concentration of 5 µM is commonly used for BRET assays. |
| Incubation Time | 2 - 10 minutes | The optimal incubation time may vary depending on the cell type and experimental conditions. A 2-minute incubation is a good starting point for many BRET experiments. |
| Storage of Powder | -20°C or -80°C | Store in a desiccated, light-protected environment. |
| Storage of Stock Solution | -20°C or -80°C | For short-term storage. However, it is highly recommended to prepare fresh solutions for each experiment due to the instability of coelenterazine analogs in solution. |
Signaling Pathway: BRET2 for Protein-Protein Interaction Studies
Coelenteramine 400a is instrumental in the BRET2 assay, a powerful technique to monitor protein-protein interactions in real-time within living cells. The principle of BRET2 is based on the non-radiative transfer of energy from a bioluminescent donor (RLuc) to a fluorescent acceptor (GFP2) when they are in close proximity (typically <10 nm).
BRET2 Signaling Pathway
Experimental Protocol: Live Cell Imaging using this compound
This protocol outlines the steps for performing a live cell BRET imaging experiment to detect protein-protein interactions.
Materials:
-
This compound powder
-
Methanol or Ethanol (anhydrous)
-
Live cells expressing the BRET sensor constructs (e.g., Protein A-RLuc and Protein B-GFP2)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (phenol red-free recommended for imaging)
-
Microscope equipped for bioluminescence imaging with appropriate filters for donor and acceptor emission wavelengths.
Protocol Steps:
-
Preparation of Coelenteramine 400a Stock Solution (1-5 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under subdued light, dissolve the powder in anhydrous methanol or ethanol to the desired concentration (e.g., 1 mM).
-
Vortex briefly to ensure complete dissolution.
-
This stock solution should be prepared fresh for optimal results. If short-term storage is necessary, store at -20°C or -80°C in small aliquots, protected from light and moisture.
-
-
Cell Preparation:
-
Plate the cells expressing the BRET constructs in a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
Allow the cells to adhere and reach the desired confluency (typically 60-80%).
-
Before imaging, replace the cell culture medium with a phenol red-free medium or an appropriate imaging buffer (e.g., PBS or HBSS) to reduce background fluorescence.
-
-
Preparation of Coelenteramine 400a Working Solution (5-100 µM):
-
Immediately before imaging, dilute the stock solution of Coelenteramine 400a to the final working concentration in the imaging buffer. A common starting concentration is 5 µM.[1]
-
Mix gently by inversion.
-
-
Live Cell Imaging:
-
Place the imaging dish on the microscope stage.
-
Acquire a baseline image of the cells if required.
-
Gently add the Coelenteramine 400a working solution to the cells.
-
Incubate for 2-10 minutes at room temperature, protected from light.[1] The optimal time should be determined empirically.
-
Begin image acquisition using the appropriate filter sets for the donor (e.g., ~400 nm) and acceptor (e.g., ~515 nm) channels.
-
Acquire images sequentially for both channels.
-
-
Data Analysis:
-
Quantify the light emission intensity in both the donor and acceptor channels for individual cells or regions of interest.
-
Calculate the BRET ratio by dividing the intensity of the acceptor emission by the intensity of the donor emission.
-
An increase in the BRET ratio indicates a closer proximity between the donor and acceptor fusion proteins, suggesting a protein-protein interaction.
-
Experimental Workflow
The following diagram illustrates the general workflow for a live cell imaging experiment using this compound.
Live Cell Imaging Workflow
Important Considerations:
-
Cytotoxicity: While Coelenteramine 400a is generally considered to have low cytotoxicity, it is advisable to perform a viability assay to determine any potential toxic effects at the concentrations and incubation times used in your specific cell line.
-
Substrate Stability: Coelenteramine 400a is unstable in aqueous solutions and is susceptible to auto-oxidation. Therefore, it is critical to prepare the working solution immediately before use.
-
Light Sensitivity: Protect Coelenteramine 400a from light as much as possible during storage and handling to prevent degradation.
-
Optimization: The optimal concentrations of Coelenteramine 400a and incubation times may vary between different cell types and experimental setups. It is recommended to perform initial optimization experiments to determine the best conditions for your system.
References
Application Notes and Protocols for BRET Assay using Coelenterazine 400a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay for monitoring protein-protein interactions (PPIs) and other dynamic cellular processes in real-time within living cells.[1][2][3] The technology is based on the non-radiative transfer of energy between a bioluminescent donor and a fluorescent acceptor molecule.[2][3] For energy transfer to occur, the donor and acceptor proteins must be in close proximity, typically within 10 nm.[1] This makes BRET an ideal tool for studying macromolecular interactions.[1]
This application note provides a detailed protocol for the BRET2 assay, a specific version of BRET that utilizes the Renilla luciferase (Rluc) substrate, Coelenterazine 400a (also known as DeepBlueC™ or bisdeoxycoelenterazine).[4][5][6] In the BRET2 system, the oxidation of Coelenterazine 400a by a donor, such as a mutant of Renilla luciferase (Rluc8), results in light emission with a peak at approximately 395-400 nm.[4][5][6][7] This energy can then be transferred to a suitable acceptor, such as Green Fluorescent Protein 2 (GFP2), which has an excitation maximum around 400 nm and emits light at about 510 nm.[4][6]
A key advantage of the BRET2 assay is the significant separation between the donor and acceptor emission peaks, which leads to a higher signal-to-noise ratio compared to the original BRET1 assay.[4][6] This improved spectral resolution makes BRET2 particularly well-suited for screening assays.[1] However, it is important to note that BRET2 typically has a lower light emission and a shorter signal half-life than BRET1.[1]
This protocol will focus on a common application of the BRET2 assay: monitoring the interaction between a G protein-coupled receptor (GPCR) and β-arrestin, a key step in GPCR signaling and desensitization.
Signaling Pathway: GPCR-β-arrestin Interaction
G protein-coupled receptors are the largest family of cell surface receptors and are crucial drug targets. Upon activation by an agonist, GPCRs undergo a conformational change that facilitates the recruitment of β-arrestin. This interaction is critical for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. The BRET assay provides a robust method to quantify this dynamic interaction in living cells.
Figure 1: GPCR-β-arrestin signaling pathway leading to a BRET signal.
Experimental Workflow
The general workflow for a BRET assay involves several key stages, from initial plasmid construction to final data analysis. Proper optimization of each step is critical for obtaining reliable and reproducible results.
Figure 2: General experimental workflow for the BRET assay.
Quantitative Data Summary
Successful BRET assays depend on optimized parameters. The following tables provide a summary of typical quantitative data and instrument settings for a BRET2 assay.
Table 1: Reagent and Assay Parameters
| Parameter | Recommended Value | Notes |
| Coelenterazine 400a Stock Solution | 1-5 mM in ethanol (B145695) or methanol (B129727) | Prepare fresh or store at -80°C under inert gas.[7] |
| Coelenterazine 400a Working Concentration | 5-10 µM | Final concentration in the well.[5] |
| Cell Density | 20,000 - 50,000 cells/well | Optimize for cell line and 96-well plate format. |
| Transfection DNA Ratio (Acceptor:Donor) | Varies (e.g., 1:1 to 20:1) | Must be optimized through a donor saturation assay. |
| Incubation Time Post-Transfection | 24 - 48 hours | Optimize for protein expression levels. |
| Incubation with Coelenterazine 400a | 5 - 10 minutes | Read immediately after addition for kinetic assays. |
Table 2: Plate Reader Settings
| Parameter | Setting | Purpose |
| Plate Type | White, opaque 96-well plates | Maximizes luminescent signal detection. |
| Donor Emission Filter | 410 nm (± 80 nm bandpass) | To measure the light emitted by Rluc8.[4][8] |
| Acceptor Emission Filter | 515 nm (± 30 nm bandpass) | To measure the light emitted by GFP2.[4][8] |
| Measurement Mode | Dual-channel luminescence | Sequential or simultaneous reading of both wavelengths. |
| Integration Time | 0.5 - 2 seconds per well | Adjust to achieve a robust signal. |
| Temperature | 37°C | For live-cell kinetic assays. |
Detailed Experimental Protocol
This protocol is optimized for studying the interaction between a GPCR fused to Rluc8 (donor) and β-arrestin fused to GFP2 (acceptor) in HEK293 cells.
Materials and Reagents
-
Cell Line: HEK293 or other suitable mammalian cell line.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.
-
Plasmids:
-
Expression vector for Donor fusion protein (e.g., pcDNA3.1-GPCR-Rluc8).
-
Expression vector for Acceptor fusion protein (e.g., pcDNA3.1-β-arrestin-GFP2).
-
Empty vector for transfection control (e.g., pcDNA3.1).
-
-
Transfection Reagent: Polyethylenimine (PEI), Lipofectamine, or other suitable reagent.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Coelenterazine 400a: Lyophilized powder.
-
Solvent for Substrate: Anhydrous ethanol or methanol.
-
Equipment:
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
White, opaque 96-well cell culture plates.
-
Luminometer with dual-emission filters capable of reading BRET2 signals.
-
Step-by-Step Methodology
Part 1: Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed HEK293 cells into 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection (Donor Saturation Assay): To determine the optimal ratio of acceptor to donor plasmid, perform a donor saturation assay.[4]
-
Prepare a series of transfection mixes with a constant amount of the donor plasmid (e.g., 100 ng) and increasing amounts of the acceptor plasmid (e.g., 0, 100, 200, 400, 800, 1600 ng).
-
Keep the total amount of DNA constant in each transfection by adding an empty vector.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Include a "donor-only" control (cells transfected with only the donor plasmid and empty vector). This is crucial for background subtraction.
-
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for protein expression.
Part 2: Reagent Preparation
-
Coelenterazine 400a Stock Solution:
-
Dissolve lyophilized Coelenterazine 400a in anhydrous ethanol or methanol to a final concentration of 1-5 mM.[7] It is recommended to purge the solvent with an inert gas (like argon or nitrogen) before use to prevent oxidation.[5]
-
Aliquot the stock solution into small, single-use volumes and store at -80°C, protected from light. Coelenterazine 400a is light-sensitive and prone to oxidation.[5]
-
-
Coelenterazine 400a Working Solution:
-
On the day of the assay, thaw an aliquot of the stock solution.
-
Dilute the stock solution in your assay buffer (PBS or HBSS) to a 10X working concentration (e.g., 50 µM for a 5 µM final concentration). Prepare this solution fresh and protect it from light.
-
Part 3: BRET Assay Procedure
-
Cell Harvesting: 24-48 hours post-transfection, wash the cells with PBS and detach them using an enzyme-free cell dissociation solution.
-
Cell Resuspension: Resuspend the cells in assay buffer and determine the cell concentration. Adjust the concentration to approximately 2-5 x 10⁵ cells/mL.
-
Plating: Dispense 90 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Compound/Ligand Addition (Optional):
-
If studying ligand-induced interactions, add 10 µL of your compound (agonist, antagonist, etc.) at the desired concentration (or vehicle control) to the appropriate wells.
-
Incubate for the desired period at 37°C.
-
-
BRET Measurement:
-
Set up the luminometer with the appropriate BRET2 filters (see Table 2).
-
Program the instrument to inject 10 µL of the 10X Coelenterazine 400a working solution into each well, bringing the final concentration to 5-10 µM.
-
Immediately measure the luminescence at both the donor (410 nm) and acceptor (515 nm) wavelengths. Readings should be taken within 1-20 minutes after substrate addition, as the BRET2 signal can be transient.[4]
-
Part 4: Data Analysis
-
Calculate the Raw BRET Ratio: For each well, calculate the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
BRET Ratio = (Emission at 515 nm) / (Emission at 410 nm)
-
-
Calculate the Net BRET Ratio: To correct for background signal, subtract the BRET ratio of the "donor-only" control from the BRET ratio of the cells co-expressing both donor and acceptor.
-
Net BRET Ratio = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor Only)
-
-
Donor Saturation Curve: Plot the Net BRET Ratio as a function of the acceptor/donor expression ratio. The expression ratio can be estimated by measuring the fluorescence of the GFP2 acceptor and the total luminescence of the Rluc8 donor in parallel wells. The resulting curve should be hyperbolic, indicating a specific interaction.
-
Dose-Response Curves: For ligand-stimulation experiments, plot the Net BRET Ratio against the logarithm of the ligand concentration to determine parameters such as EC₅₀ or IC₅₀.
Conclusion
The BRET2 assay using Coelenterazine 400a is a sensitive and robust method for studying protein-protein interactions in living cells. Its high signal-to-noise ratio makes it particularly valuable for high-throughput screening applications in drug discovery. Careful optimization of donor and acceptor expression levels through a donor saturation assay is critical for obtaining meaningful and reproducible results. By following this detailed protocol, researchers can effectively utilize this powerful technology to investigate a wide range of dynamic cellular processes.
References
- 1. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 3. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanolight.com [nanolight.com]
- 6. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols: Coelenteramine 400a for In Vivo Imaging in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Coelenteramine 400a, a synthetic analog of coelenterazine (B1669285), for in vivo bioluminescence imaging (BLI) in mouse models. This document is intended to guide researchers in designing and executing experiments utilizing the unique spectral properties of Coelenteramine 400a with Renilla luciferase (RLuc) reporter systems.
Introduction to Coelenteramine 400a
Coelenteramine 400a, also known as DeepBlueC™, is a derivative of coelenterazine that serves as a substrate for Renilla luciferase (RLuc).[1][2][3] Upon enzymatic oxidation by RLuc in the presence of molecular oxygen, Coelenteramine 400a emits a characteristic blue light with a peak emission wavelength of approximately 395-400 nm.[1][2][3][4][5][6] This distinct blue-shifted emission spectrum, compared to native coelenterazine (~460 nm), makes it a valuable tool for specific imaging applications, particularly in Bioluminescence Resonance Energy Transfer (BRET) studies where spectral separation from acceptor fluorophores like Green Fluorescent Protein (GFP) is crucial.[4][5][6][7][8]
While coelenterazine and its other analogs have been more commonly reported for general in vivo imaging, the principles of their use can be adapted for Coelenteramine 400a, with important considerations for its unique properties. A key characteristic of Coelenteramine 400a is its rapid decay kinetics in aqueous solutions.[3]
Key Applications in Mouse Models
The primary application of Coelenteramine 400a in the context of in vivo imaging revolves around its use as a substrate for RLuc-based reporter gene assays. These assays are instrumental in:
-
Monitoring Gene Expression: Tracking the expression of a gene of interest by coupling it to an RLuc reporter.
-
Cell Tracking: Visualizing the location, migration, and proliferation of RLuc-expressing cells (e.g., cancer cells, immune cells) within a live mouse.
-
Protein-Protein Interactions (BRET): While predominantly an in vitro and cell-based technique, BRET assays utilizing Coelenteramine 400a as the donor substrate can be adapted for specialized in vivo applications to study dynamic protein interactions in real-time.[4][5][7]
Data Presentation: Comparative Properties
For effective experimental design, it is crucial to understand the properties of Coelenteramine 400a in comparison to native coelenterazine.
| Property | Coelenteramine 400a | Native Coelenterazine | References |
| Luciferase Substrate | Renilla luciferase (RLuc) | Renilla luciferase (RLuc), Gaussia luciferase (GLuc) | [1][2][5][6] |
| Peak Emission Wavelength | ~395-400 nm | ~460-470 nm | [1][3][4][5][6] |
| Emission Color | Blue | Blue | [1][3] |
| Primary Application | BRET assays, specialized in vivo imaging | General in vivo imaging, BRET, reporter assays | [4][5][6][7][8] |
| Aqueous Stability | Rapid decay | More stable than 400a, but still requires careful handling | [3] |
| ATP Requirement | No | No | [3][5] |
| Cell Permeability | Yes, hydrophobic | Yes, hydrophobic | [3] |
Experimental Protocols
The following protocols are adapted from established procedures for coelenterazine administration in mouse models. Researchers should optimize these protocols based on their specific mouse model, cell line, and imaging instrumentation.
Preparation of Coelenteramine 400a Stock Solution
Materials:
-
Coelenteramine 400a (lyophilized powder)
-
Ethanol (B145695) (anhydrous) or Methanol (B129727)
-
Sterile, light-blocking microcentrifuge tubes
Protocol:
-
Allow the lyophilized Coelenteramine 400a to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the Coelenteramine 400a in ethanol or methanol to create a stock solution, typically at a concentration of 1-10 mM.[2] For example, to make a 1 mM stock solution of Coelenteramine 400a (Molecular Weight: 391.47 g/mol ), dissolve 0.39 mg in 1 mL of ethanol.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.[4][7] Due to its rapid decay in aqueous solutions, it is recommended to prepare fresh dilutions for each experiment.
In Vivo Bioluminescence Imaging Protocol for Mouse Models
Materials:
-
Mouse model with RLuc-expressing cells or tissues
-
Coelenteramine 400a stock solution
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) equipped with a sensitive CCD camera and appropriate emission filters for blue light detection.
-
Syringes and needles (e.g., 25-gauge or higher for intravenous injections)[9]
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane (B1672236) (e.g., 2.5% for induction, 1.5-2% for maintenance).[10]
-
Place the anesthetized mouse in the light-tight chamber of the in vivo imaging system.
-
-
Preparation of Injection Solution:
-
Immediately before injection, dilute the Coelenteramine 400a stock solution in sterile PBS to the desired final concentration. The optimal dose will need to be determined empirically, but a starting point adapted from general coelenterazine protocols is between 15-100 µg per mouse.[9] For a 25g mouse, a dose of 4 µg/g of body weight has been reported for coelenterazine.[10]
-
The final injection volume should be appropriate for the route of administration (e.g., 100-200 µL for intravenous injection).
-
-
Administration of Coelenteramine 400a:
-
Intravenous (IV) Injection (Tail Vein): This route provides rapid and systemic distribution of the substrate. Image immediately after injection, as the peak signal is expected to occur within minutes.[9][11]
-
Intraperitoneal (IP) Injection: This route results in a slower absorption and a more prolonged signal. Imaging should be performed at various time points (e.g., 5, 10, 15, and 30 minutes post-injection) to determine the peak signal time.
-
Subcutaneous (SC) Injection: This route is typically used for localized imaging of subcutaneous tumors.
-
-
Image Acquisition:
-
Acquire bioluminescent images using the in vivo imaging system.
-
Set the acquisition parameters (exposure time, binning, f/stop) to optimize signal detection while minimizing background noise.[10]
-
Given the blue emission of Coelenteramine 400a (~400 nm), ensure that an open emission filter or a filter appropriate for this wavelength range is used.
-
Acquire a grayscale reference image of the mouse.
-
-
Data Analysis:
-
Overlay the bioluminescent image with the grayscale reference image to localize the signal.
-
Quantify the bioluminescent signal in regions of interest (ROIs) using the imaging software. Express the signal as photons/second/cm²/steradian.
-
Mandatory Visualizations
Coelenteramine 400a Signaling Pathway
Caption: Bioluminescent reaction of Coelenteramine 400a with Renilla luciferase.
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo bioluminescence imaging with Coelenteramine 400a.
Considerations and Troubleshooting
-
Signal Attenuation: The blue light emitted by Coelenteramine 400a is more susceptible to scattering and absorption by tissues compared to redder light sources. This can limit its sensitivity for deep tissue imaging.
-
Substrate Kinetics: Due to the rapid decay of Coelenteramine 400a, the timing of image acquisition relative to substrate injection is critical. A time-course experiment is highly recommended to determine the peak signal window.
-
Substrate Solubility and Stability: Coelenteramine 400a is hydrophobic and should be dissolved in an organic solvent before dilution in aqueous buffers for injection.[3] For improved solubility and bioavailability in in vivo studies, commercially available water-soluble formulations of other coelenterazine analogs have been developed, though specific water-soluble versions of Coelenteramine 400a are less common.[12][13][14][15]
-
Background Signal: While bioluminescence generally has a low background compared to fluorescence, it is important to image animals prior to substrate injection to establish a baseline.[7]
-
Dose Optimization: The optimal dose of Coelenteramine 400a may vary between different mouse strains, tumor models, and the expression level of RLuc. It is advisable to perform a dose-response study to find the concentration that provides the best signal-to-noise ratio without causing toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coelenteramine 400a | TargetMol [targetmol.com]
- 3. goldbio.com [goldbio.com]
- 4. Coelenterazine 400a | AAT Bioquest [aatbio.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. zellbio.eu [zellbio.eu]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. biotium.com [biotium.com]
- 9. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 10. Imaging reversal of multidrug resistance in living mice with bioluminescence: MDR1 P-glycoprotein transports coelenterazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medilumine.com [medilumine.com]
- 15. Coelenterazine-SOL (in vivo) [nanolight.com]
Application Notes and Protocols for Calcium Imaging with Aequorin and Coelenterazine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the photoprotein aequorin in conjunction with its luciferin, coelenterazine (B1669285), and its analogues for the sensitive detection of intracellular calcium (Ca²⁺) dynamics. This technology is a powerful tool for studying Ca²⁺ signaling pathways and for high-throughput screening in drug discovery.
Introduction to Aequorin-Based Calcium Detection
Aequorin is a bioluminescent protein isolated from the jellyfish Aequorea victoria.[1] It exists as a complex of the 22 kDa apoprotein (apoAequorin), molecular oxygen, and the luminophore coelenterazine.[1][2] The binding of three Ca²⁺ ions to aequorin triggers a conformational change, leading to the oxidation of coelenterazine to coelenteramide, with the concomitant emission of a flash of blue light (λmax ≈ 465-470 nm) and the release of carbon dioxide.[1][3]
The key advantages of using aequorin for Ca²⁺ measurement include:
-
High Signal-to-Noise Ratio: Luminescence-based assays have very low background, eliminating issues of autofluorescence from cells or compounds.[4][5]
-
Wide Dynamic Range: Aequorin can detect a broad range of Ca²⁺ concentrations, from approximately 0.1 µM to over 100 µM.[3][6]
-
Genetically Encodable: The gene for apoAequorin can be expressed in various cell types and targeted to specific subcellular compartments, allowing for precise measurement of Ca²⁺ dynamics in organelles like mitochondria.[7][8]
-
Low Toxicity: Aequorin is generally well-tolerated by cells and does not buffer intracellular Ca²⁺ to a significant extent.[3]
The primary limitation is the irreversible consumption of coelenterazine upon light emission, which necessitates its continuous supply for prolonged experiments.[1]
Coelenterazine and Its Analogues
The choice of coelenterazine analogue is critical as it can significantly modulate the properties of the reconstituted aequorin, including its luminescence intensity, Ca²⁺ affinity, and response kinetics.
Coelenteramine 400a (Coelenterazine 400a)
Coelenteramine 400a, also known as Coelenterazine 400a, Bisdeoxycoelenterazine, or DeepBlueC™, is a synthetic derivative of coelenterazine.[7][9][10][11] It is primarily used as a substrate for Renilla luciferase (RLuc), producing blue light with an emission maximum around 395-400 nm.[7][9][11][12] This shorter wavelength emission makes it particularly suitable for Bioluminescence Resonance Energy Transfer (BRET) applications, especially with Green Fluorescent Protein (GFP) as the acceptor, due to the minimal spectral overlap.[7][11]
While it is a derivative of coelenterazine, there is limited specific data available on its use with aequorin for Ca²⁺ imaging. The majority of literature focuses on its application with luciferases. Researchers interested in using Coelenteramine 400a with aequorin should perform initial validation experiments to characterize its performance.
Commonly Used Coelenterazine Analogues for Aequorin Assays
Several other coelenterazine analogues have been well-characterized for their use with aequorin and offer a range of properties to suit different experimental needs.
Data Presentation: Properties of Aequorin Reconstituted with Various Coelenterazine Analogues
| Coelenterazine Analogue | Emission Max (nm) | Relative Luminescence Intensity (vs. Native) | Key Features & Recommendations |
| Native | 465-470 | 1x | Standard for general applications.[3][6][11] |
| Coelenterazine h | ~466-475 | 10-16x | Higher light output and increased Ca²⁺ sensitivity.[3][6][13][14][15] Ideal for detecting small changes in Ca²⁺.[15] |
| Coelenterazine f | ~473 | ~20x | High light intensity and excellent cell permeability.[6][16] Recommended for experiments requiring high Ca²⁺ sensitivity.[16] |
| Coelenterazine cp | ~442 | ~15x | Higher luminescence intensity and faster response time to Ca²⁺ compared to native.[6] |
| Coelenterazine hcp | ~444 | ~190x | Highest reported luminescence quantum yield and a fast response time.[6] |
| Coelenterazine n | ~467 | 0.01x | Low Ca²⁺ sensitivity, useful for measuring high Ca²⁺ concentrations.[3][6] |
Signaling Pathways and Experimental Workflows
Calcium Signaling Pathway
Intracellular Ca²⁺ signaling is a fundamental process that regulates a vast array of cellular functions, including gene expression, muscle contraction, neurotransmission, and apoptosis.[17][18][19] External stimuli such as neurotransmitters, hormones, or growth factors can activate cell surface receptors, leading to an increase in cytosolic Ca²⁺.[13][18][19] This increase can originate from two main sources: influx from the extracellular space through various ion channels, or release from intracellular stores like the endoplasmic reticulum (ER).[6][13][19]
A common pathway involves G-protein coupled receptors (GPCRs) that activate phospholipase C (PLC).[17][18] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ binds to its receptors on the ER, triggering the release of stored Ca²⁺ into the cytosol.[13]
Aequorin-Based Calcium Assay Workflow
The general workflow for an aequorin-based Ca²⁺ assay involves expressing apoAequorin in the target cells, reconstituting the active aequorin photoprotein with coelenterazine, and then measuring the light emission upon stimulation.
Experimental Protocols
Protocol for Transient Expression and Reconstitution of Aequorin in Mammalian Cells
This protocol is suitable for adherent mammalian cells (e.g., HEK293, CHO) grown in a 96-well plate format.
Materials:
-
Mammalian cells of interest
-
Appropriate cell culture medium
-
Plasmid DNA encoding apoAequorin (cytosolic or targeted to a specific organelle)
-
Transfection reagent (e.g., Lipofectamine)
-
Krebs-Ringer Buffer (KRB) supplemented with 1 mM CaCl₂ and 5 mM glucose, pH 7.4
-
Coelenterazine analogue (e.g., Coelenterazine h) stock solution (1-5 mM in methanol (B129727) or ethanol)
-
Agonist/compound of interest
-
Lysis buffer (e.g., KRB containing 100 µM digitonin (B1670571) and 10 mM CaCl₂)
-
White, clear-bottom 96-well plates suitable for luminescence measurements[2][20]
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the apoAequorin-expressing plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
ApoAequorin Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the apoAequorin protein.
-
Reconstitution: a. Aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of KRB. c. Prepare the coelenterazine loading buffer by diluting the coelenterazine stock solution in KRB to a final concentration of 5 µM. d. Add 50 µL of the coelenterazine loading buffer to each well. e. Incubate the plate in the dark at 37°C for 1-4 hours to allow for coelenterazine to enter the cells and reconstitute with apoAequorin.[4][21]
-
Luminescence Measurement: a. Place the plate in a luminometer equipped with injectors. b. Set the luminometer to record luminescence signal over time (e.g., kinetic read for 60-120 seconds). c. Inject the agonist/compound of interest (typically 25 µL) into the wells and immediately start recording the luminescence. d. After the signal returns to baseline, inject 25 µL of lysis buffer to measure the total remaining aequorin pool (Lmax).
-
Data Analysis: The raw luminescence data (Relative Light Units, RLU) can be used to determine the peak response. For quantitative measurements of Ca²⁺ concentration, the data can be calibrated using the L/Lmax ratio and a standard calibration curve.[22]
Protocol for High-Throughput Screening (HTS) of GPCR Agonists
This protocol is adapted for a 384-well format for screening compound libraries.
Materials:
-
Stable cell line co-expressing the GPCR of interest and apoAequorin
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA)
-
Coelenterazine h (5 µM in assay medium)
-
Compound library plates
-
Control agonist
-
Luminometer with automated injectors (e.g., FDSS, FLIPR)
Procedure:
-
Cell Plating: Plate the stable cell line in a 384-well white plate at an optimized density and allow cells to adhere overnight.[4][21]
-
Aequorin Reconstitution: a. Remove the culture medium. b. Add 20 µL of assay medium containing 5 µM Coelenterazine h to each well. c. Incubate for 2-4 hours at room temperature or 37°C in the dark.[4][21]
-
Compound Addition and Signal Detection: a. Transfer the assay plate to the luminometer. b. The instrument will automatically add the compounds from the library plates (typically 5-10 µL). c. Immediately measure the flash luminescence signal for 30-60 seconds.
-
Data Analysis: a. Calculate the signal-to-background ratio for each well. b. Normalize the data to positive and negative controls. c. Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative controls).
Comparison with Fluorescent Ca²⁺ Indicators
Aequorin-based assays offer distinct advantages and disadvantages compared to fluorescent Ca²⁺ indicators like Fura-2.
Data Presentation: Aequorin vs. Fura-2 for Calcium Imaging
| Feature | Aequorin | Fura-2 |
| Principle | Bioluminescence | Fluorescence |
| Excitation Light | Not required | Required (e.g., 340/380 nm)[23] |
| Autofluorescence | No interference | Potential for compound or cellular autofluorescence |
| Signal-to-Noise | Very high | Lower, can be affected by background fluorescence |
| Dynamic Range | Wide (nM to >100 µM) | Narrower, saturates at high Ca²⁺ levels[24] |
| Quantification | Ratiometric (L/Lmax), can be calibrated | Ratiometric (340/380 nm ratio), allows for precise quantification[23] |
| Subcellular Targeting | Easily achieved through genetic fusion | Difficult, can lead to compartmentalization artifacts[1] |
| Loading | Genetic expression and coelenterazine incubation | Loading with AM-ester form, can be uneven |
| Temporal Resolution | Good, but limited by reaction kinetics | Very good, can be faster than aequorin[23] |
| Signal Strength | Lower photon output | High photon yield[23] |
| Suitability for HTS | Excellent, fewer false positives from fluorescent compounds[5][9] | Good, but susceptible to interference from fluorescent compounds |
Fura-2 may be advantageous for qualitative monitoring of slight changes in resting Ca²⁺ levels, while aequorin is well-suited for detecting large and rapid Ca²⁺ transients and for HTS applications where compound interference is a concern.[16][25]
Conclusion
Calcium imaging with aequorin and its coelenterazine analogues provides a robust and sensitive method for studying Ca²⁺ signaling in a wide range of biological contexts. The choice of the appropriate coelenterazine analogue is crucial for optimizing the assay for specific experimental needs. The high signal-to-noise ratio and lack of interference from autofluorescence make this technology particularly powerful for drug discovery and high-throughput screening applications.
References
- 1. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 3. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Chiral deaza-coelenterazine analogs for probing a substrate-binding site in the Ca2+-binding photoprotein aequorin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. biotium.com [biotium.com]
- 7. goldbio.com [goldbio.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Coelenterazine 400a | C26H21N3O | CID 135750016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. tribioscience.com [tribioscience.com]
- 13. Coelenterazine - H - Regis Technologies [registech.com]
- 14. Coelenterazine h | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. caymanchem.com [caymanchem.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Coelenterazine - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. biotium.com [biotium.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. amsbio.com [amsbio.com]
- 23. e-Coelenterazine-F [nanolight.com]
- 24. Aequorin variants with improved bioluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Coelenterazine (ALSO KNOWN AS NATIVE COE - Biotium [bioscience.co.uk]
Application Notes and Protocols for Luciferase Reporter Assays Utilizing Coelenteramine 400a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciferase reporter assays are a cornerstone of modern biological research, enabling the sensitive quantification of gene expression and the study of cellular signaling pathways. The choice of luciferase and its substrate is critical for assay performance. Coelenteramine 400a (also known as DeepBlueC™) is a synthetic analog of coelenterazine, the native substrate for Renilla luciferase (RLuc). This application note provides detailed information and protocols for the use of Coelenteramine 400a in luciferase reporter assays, with a particular focus on its advantages in specific applications such as Bioluminescence Resonance Energy Transfer (BRET).
Coelenteramine 400a, when oxidized by Renilla luciferase, produces a blue-shifted light emission with a maximum wavelength of approximately 395-400 nm, compared to the ~480 nm emission of native coelenterazine.[1][2][3] This spectral shift is highly advantageous for BRET assays, where minimizing spectral overlap between the donor and acceptor fluorophores is crucial for a high signal-to-noise ratio.[4] Coelenteramine 400a is a substrate for Renilla luciferase but is not efficiently oxidized by Gaussia luciferase.[3][5]
While Coelenteramine 400a offers distinct spectral advantages, it is also characterized by a rapid signal decay in aqueous solutions.[2] This "flash" kinetic profile necessitates the use of luminometers with injectors for reproducible and accurate measurements. For applications requiring a more stable "glow" signal, alternative substrates or engineered luciferases may be more suitable.
Data Presentation
Table 1: Spectral and Performance Characteristics of Coelenteramine 400a
| Parameter | Coelenteramine 400a | Native Coelenterazine | Key Considerations |
| Enzyme Specificity | Renilla luciferase (RLuc) and its mutants (e.g., Rluc8). Not optimal for Gaussia luciferase.[3][5] | Renilla luciferase, Gaussia luciferase | Select substrate based on the luciferase reporter used. |
| Emission Maximum (λmax) | ~395-400 nm[1][2][3] | ~480 nm[6] | The blue-shifted emission of Coelenteramine 400a is ideal for BRET assays with green or yellow fluorescent protein acceptors.[4] |
| Signal Kinetics | Flash (rapid decay)[2] | Flash (initial rapid decay phase with a half-life of ~2.5 minutes)[7] | Requires a luminometer with injectors for reproducible signal measurement. |
| Quantum Yield | Can be significantly enhanced with mutant luciferases (e.g., ~32-fold increase with Rluc8 compared to wild-type Rluc with native coelenterazine).[8] | Lower than Coelenteramine 400a with Rluc8. | The combination of a specific luciferase mutant and substrate can dramatically impact signal intensity. |
| Primary Application | Bioluminescence Resonance Energy Transfer (BRET) assays.[4][5] | General dual-luciferase reporter assays, in vivo imaging. | The spectral properties of Coelenteramine 400a are tailored for minimizing spectral crosstalk in BRET. |
Table 2: Recommended Storage and Handling of Coelenteramine 400a
| Condition | Recommendation | Rationale |
| Storage (Lyophilized) | -20°C or -80°C, protected from light and moisture.[5] | Coelenteramine 400a is a high-energy molecule that can spontaneously decompose.[3] Oxygen and moisture accelerate degradation.[5] |
| Solvent for Stock Solution | Ethanol or Methanol.[3] | Provides good solubility. Storing dissolved Coelenteramine 400a is not recommended.[3] |
| Stock Solution Preparation | Prepare fresh before use. | To minimize degradation and ensure consistent results. |
| Working Solution Buffer | Assay-specific buffer (e.g., PBS, cell culture medium without phenol (B47542) red). | Ensure compatibility with the cellular environment and assay components. Phenol red can quench the luminescent signal. |
Experimental Protocols
Protocol 1: Standard Renilla Luciferase Reporter Assay for Transcriptional Activity (e.g., NF-κB Pathway)
This protocol describes a typical workflow for a dual-luciferase reporter assay where Renilla luciferase is used as a co-reporter to normalize for transfection efficiency and cell viability, and Firefly luciferase is the experimental reporter. In this context, Coelenteramine 400a would be used to measure the Renilla luciferase activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
NF-κB-responsive Firefly luciferase reporter plasmid
-
Constitutively active Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Passive Lysis Buffer
-
Firefly luciferase assay substrate
-
Coelenteramine 400a substrate solution
-
Opaque, white 96-well plates
-
Luminometer with dual injectors
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB-responsive Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.
-
Cell Stimulation: 24 hours post-transfection, treat the cells with an inducer of the NF-κB pathway (e.g., TNF-α) or a vehicle control. Incubate for the desired period (e.g., 6-24 hours).
-
Cell Lysis:
-
Remove the cell culture medium.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 20 µL).
-
Incubate at room temperature for 15 minutes with gentle shaking.
-
-
Luciferase Assay:
-
Program the luminometer to inject the Firefly luciferase substrate followed by a 2-second delay and a 10-second measurement of luminescence (Signal A).
-
Program a second injection of the Coelenteramine 400a solution, followed by a 2-second delay and a 10-second measurement of luminescence (Signal B).
-
Place the 96-well plate in the luminometer.
-
Initiate the measurement sequence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity (Signal A / Signal B) for each well.
-
Normalize the results to the vehicle control to determine the fold induction of NF-κB activity.
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Coupled Receptor (GPCR) and β-arrestin Interaction
This protocol outlines a BRET assay to monitor the interaction between a GPCR and β-arrestin upon ligand stimulation, using Renilla luciferase (Rluc8 mutant for enhanced signal) as the BRET donor and a fluorescent protein (e.g., GFP2) as the acceptor.
Materials:
-
HEK293 cells
-
Cell culture medium
-
Expression plasmid for GPCR fused to Rluc8 (GPCR-Rluc8)
-
Expression plasmid for β-arrestin fused to GFP2 (β-arrestin-GFP2)
-
Transfection reagent
-
GPCR ligand
-
Coelenteramine 400a
-
Assay buffer (e.g., PBS with 0.1% glucose)
-
Opaque, white 96-well plates
-
Luminometer capable of measuring two emission wavelengths simultaneously or sequentially.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate the day before transfection.
-
Transfection: Co-transfect the cells with the GPCR-Rluc8 and β-arrestin-GFP2 plasmids. The ratio of acceptor to donor plasmid may need to be optimized.
-
Cell Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Assay Preparation:
-
Gently wash the cells with assay buffer.
-
Add assay buffer containing the GPCR ligand at various concentrations (or vehicle control) to the wells.
-
Incubate for the desired time at 37°C.
-
-
BRET Measurement:
-
Prepare a working solution of Coelenteramine 400a in the assay buffer.
-
Program the luminometer to measure the emission signals from both the donor (Rluc8, ~400 nm) and the acceptor (GFP2, ~515 nm).
-
Inject the Coelenteramine 400a working solution into each well.
-
Immediately measure the luminescence at both wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor emission) / (Donor emission).
-
Subtract the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor to obtain the net BRET ratio.
-
Plot the net BRET ratio as a function of ligand concentration to generate a dose-response curve.
-
Visualizations
Signaling Pathway Diagrams
Caption: GPCR-cAMP signaling pathway leading to reporter gene expression.
Experimental Workflow Diagrams
Caption: General workflow for a luciferase reporter assay.
Caption: Workflow for a BRET assay to detect protein-protein interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. nuvucameras.com [nuvucameras.com]
- 5. Coelenterazine 400a [nanolight.com]
- 6. goldbio.com [goldbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. An Improved Bioluminescence Resonance Energy Transfer Strategy for Imaging Intracellular Events in Single Cells and Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Coelenteramine 400a Hydrochloride for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coelenteramine 400a hydrochloride is a synthetic analog of coelenterazine (B1669285), the luciferin (B1168401) found in many marine organisms. It serves as a high-affinity substrate for Renilla luciferase (RLuc) and its variants, such as Rluc8.[1][2] Upon enzymatic oxidation by RLuc, coelenteramine 400a emits a characteristic blue light with a peak wavelength of approximately 395 nm.[3][4][5] This specific spectral property makes it an ideal donor molecule for Bioluminescence Resonance Energy Transfer 2 (BRET2) assays.[6][7]
BRET2 is a powerful technology used to monitor protein-protein interactions in living cells in real-time.[6] The system relies on the non-radiative energy transfer from a bioluminescent donor (RLuc oxidizing coelenteramine 400a) to a fluorescent acceptor, typically a Green Fluorescent Protein variant like GFP2 or GFP10, when they are in close proximity (<10 nm).[3][6] This technology is particularly well-suited for high-throughput screening (HTS) in drug discovery, offering a robust, non-radioactive method with a high signal-to-noise ratio to study dynamic cellular processes.[8][9] A primary application is the screening of compounds that modulate G protein-coupled receptor (GPCR) activity by measuring their interaction with β-arrestin.[1][3][8]
Principle of the BRET2 Assay
The BRET2 assay quantifies protein-protein interactions by measuring the energy transfer between a donor and an acceptor molecule genetically fused to the proteins of interest. In the context of a GPCR-β-arrestin assay, the GPCR is fused to Renilla luciferase (RLuc), and β-arrestin is fused to a Green Fluorescent Protein (GFP2).
-
No Interaction (Inactive State): In the absence of a GPCR agonist, the RLuc-GPCR and GFP2-β-arrestin are spatially separated in the cell. When coelenteramine 400a is added, RLuc oxidizes it and emits light at 395 nm. No energy transfer occurs, and only the donor emission is detected.
-
Interaction (Active State): Upon agonist binding, the GPCR undergoes a conformational change, leading to its phosphorylation and the subsequent recruitment of GFP2-β-arrestin.
-
Energy Transfer: The close proximity of RLuc and GFP2 allows for resonance energy transfer from the excited-state product of coelenteramine 400a oxidation to the GFP2 acceptor.
-
Signal Detection: The excited GFP2 then emits light at its characteristic longer wavelength (~515 nm). The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in this ratio indicates a direct interaction between the two proteins.
Data Presentation
Quantitative data for this compound and its use in BRET2 assays are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Formal Name | 6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride | [3][6] |
| Molecular Formula | C₂₆H₂₁N₃O • HCl | [3][6] |
| Formula Weight | 427.9 g/mol | [3][6] |
| Purity | ≥95% | [3][6] |
| Appearance | Crystalline solid | [3] |
| Max Emission (with RLuc) | ~395 nm | [3][5] |
| Storage | -20°C, protect from light, under inert gas | [3][10] |
| Stability | ≥4 years at -20°C | [3] |
| Solubility | ~0.5 mg/mL in DMSO & DMF; Slightly soluble in ethanol (B145695) & methanol (B129727) | [3][6][10] |
Note on Solubility: While some suppliers list solubility in DMSO, others recommend methanol or ethanol, noting that dissolved coelenterazine derivatives can be unstable even at low temperatures.[3][10] For HTS applications, preparing fresh dilutions from a stock in anhydrous ethanol or methanol is recommended.
Table 2: Typical Parameters for a GPCR-β-arrestin BRET2 HTS Assay
| Parameter | Typical Value / Range | Notes |
| Cell Line | Stably co-expressing RLuc-GPCR and GFP2-β-arrestin | CHO or HEK293 cells are commonly used. |
| Plate Format | 96-well or 384-well, white, opaque bottom | To maximize light detection and prevent crosstalk.[8] |
| Cell Density | 2,000 - 20,000 cells/well | Optimize for signal window and cell health. |
| Test Compound Incubation | 5 - 15 minutes at room temperature | Varies depending on receptor kinetics. |
| Coelenteramine 400a (Final) | 5 µM | Concentration should be optimized for kinetics and signal.[8][11] |
| Signal Integration Time | 1 - 2 seconds per filter | Dual-filter reading is required. |
| Donor Filter (RLuc) | 395 - 450 nm | Captures the emission from coelenteramine 400a. |
| Acceptor Filter (GFP2) | 500 - 530 nm | Captures the BRET-induced emission from GFP2. |
| Assay Window (Z'-factor) | > 0.5 | A Z'-factor above 0.5 indicates a robust and screenable assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Handling: this compound is light-sensitive and should be handled under subdued lighting conditions. It is supplied as a crystalline solid.[3]
-
Solvent Choice: Use anhydrous ethanol or methanol to prepare the stock solution. Purging the solvent with an inert gas like argon or nitrogen before use is recommended to minimize oxidation.[3]
-
Preparation: Allow the vial to warm to room temperature before opening. Prepare a 1 mM stock solution. For a product with a formula weight of 427.9 g/mol , dissolve 1 mg in 2.34 mL of anhydrous ethanol.
-
Dissolution: Vortex briefly until fully dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -80°C. Avoid repeated freeze-thaw cycles. It is not recommended to store dissolved substrate for long periods.[10]
Protocol 2: High-Throughput Screening Protocol for GPCR Agonists using BRET2
This protocol outlines a general procedure for screening a compound library for agonist activity at a specific GPCR.
-
Cell Plating:
-
Culture cells stably expressing the RLuc-GPCR and GFP2-β-arrestin fusion constructs under standard conditions (e.g., 37°C, 5% CO₂).[8]
-
Harvest cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Dispense the cell suspension into a 384-well white plate at the optimized density.
-
-
Compound Addition:
-
Using an automated liquid handler, add test compounds from the screening library to the appropriate wells.
-
Include controls:
-
Negative Control: Vehicle only (e.g., 0.1% DMSO).
-
Positive Control: A known saturating concentration of a reference agonist.
-
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding and receptor activation.
-
-
Substrate Addition and Signal Reading:
-
Prepare a working solution of this compound at 5X the final concentration (e.g., 25 µM) in assay buffer immediately before use.
-
Using a luminometer with automated injectors, add the coelenteramine 400a working solution to each well.
-
Immediately read the plate using a dual-filter luminometer. Measure the emission at the acceptor wavelength (515 nm ± 15 nm) and the donor wavelength (415 nm ± 35 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well:
-
BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)
-
-
Normalize the data to the plate controls:
-
% Activation = [ (BRET_Sample - BRET_Vehicle) / (BRET_Agonist - BRET_Vehicle) ] * 100
-
-
For hits identified in the primary screen, perform dose-response experiments and calculate EC₅₀ values using a non-linear regression curve fit.
-
Signaling Pathway Visualization
The BRET2 assay using Coelenteramine 400a is ideal for monitoring the initial step of GPCR desensitization: the recruitment of β-arrestin to the activated receptor.
References
- 1. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Coelenterazine 400 a | CAS#:70217-82-2 | Chemsrc [chemsrc.com]
- 5. Coelenteramine 400a|CAS 70217-82-2|DC Chemicals [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. This compound (Coelenterazine 400a hydrochloride; Bisdeoxycoelenterazine hydrochloride) | RLuc底物 | CAS 2320429-05-6 | 美国InvivoChem [invivochem.cn]
- 9. Aequorin: superior choice for GPCR calcium signalling - European Biotechnology Magazine [european-biotechnology.com]
- 10. goldbio.com [goldbio.com]
- 11. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reconstitution of Photoproteins with Coelenteramine 400a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ca²⁺-regulated photoproteins, such as aequorin and obelin, are invaluable tools in biological research and drug discovery for monitoring intracellular calcium dynamics. These proteins consist of an apoprotein that, upon reconstitution with a luciferin (B1168401) substrate, forms a stable, light-emitting complex. The bioluminescent reaction is triggered by the binding of Ca²⁺ ions. Coelenteramine 400a, a synthetic analog of coelenterazine (B1669285), serves as a substrate for these photoproteins, offering distinct spectral properties that can be advantageous for various applications, including Bioluminescence Resonance Energy Transfer (BRET) studies.[1][2]
This document provides detailed protocols for the in vitro and in vivo reconstitution of photoproteins with Coelenteramine 400a, along with expected quantitative data and visualizations to guide experimental design and execution.
Principle of Photoprotein Reconstitution
The reconstitution process involves the non-covalent binding of Coelenteramine 400a to the apophotoprotein in the absence of Ca²⁺. This process requires molecular oxygen and a reducing agent to form a stable 2-hydroperoxycoelenterazine intermediate within the protein's active site.[1][3] The resulting holophotoprotein is then primed to emit light upon the introduction of Ca²⁺.
Figure 1: Pathway of photoprotein reconstitution and Ca²⁺-triggered bioluminescence.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with photoproteins reconstituted with Coelenteramine 400a and other coelenterazine analogs for comparison.
Table 1: Properties of Coelenteramine 400a
| Property | Value | Reference |
| Molecular Weight | 391.47 g/mol | [2] |
| Emission Maximum (with RLuc) | ~395 nm | [1][4] |
| Recommended Solvent | Ethanol (B145695) or Methanol | [1][5] |
| Storage Conditions | -20°C, protected from light | [5] |
Table 2: Comparative Bioluminescent Properties of Reconstituted Photoproteins
| Coelenterazine Analog | Apoprotein | Emission Max (nm) | Relative Luminescence | Ca²⁺ Sensitivity | Reference |
| Coelenteramine 400a (Expected) | Aequorin/Obelin | ~395-400 | Varies | Varies | [1][2] |
| Native Coelenterazine | Aequorin | 465 | 1.0 | High | [6] |
| Coelenterazine h | Aequorin | 475 | 10.0 | Higher | [6] |
| Coelenterazine f | Aequorin | 473 | - | Higher | [4] |
| Coelenterazine cp | Aequorin | 442 | 15.0 | - | [6] |
| Coelenterazine hcp | Aequorin | 444 | 190.0 | - | [6] |
Note: Data for Coelenteramine 400a with photoproteins is extrapolated based on its known properties with luciferases. Experimental validation is recommended.
Experimental Protocols
Protocol 1: In Vitro Reconstitution of Photoproteins
This protocol describes the reconstitution of a purified apophotoprotein with Coelenteramine 400a in a cell-free system.
Materials:
-
Purified apophotoprotein (e.g., apoaequorin, apoobelin)
-
Coelenteramine 400a
-
Ethanol (absolute)
-
Reconstitution Buffer: 30 mM Tris-HCl, 10 mM EDTA, pH 7.6
-
Reducing Agent: 50 mM Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) (β-ME)
-
Luminometer or spectrophotometer
Procedure:
-
Preparation of Coelenteramine 400a Stock Solution:
-
Dissolve Coelenteramine 400a in absolute ethanol to a final concentration of 1-5 mM.[1]
-
Store the stock solution at -20°C, protected from light.
-
-
Reconstitution Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Purified apophotoprotein (to a final concentration of 0.1-1 mg/mL)
-
Reconstitution Buffer
-
Freshly prepared reducing agent (to a final concentration of 5 mM)
-
-
Add the Coelenteramine 400a stock solution to the reaction mixture to a final concentration of 10-50 µM. A 3-5 fold molar excess of Coelenteramine 400a over the apoprotein is recommended.
-
Gently mix the solution and incubate at 4°C for 2-4 hours, or overnight, in the dark.
-
-
Removal of Excess Coelenteramine 400a (Optional):
-
If necessary, excess, unbound Coelenteramine 400a can be removed by size-exclusion chromatography or dialysis against the Reconstitution Buffer.
-
-
Activity Assay:
-
To measure the bioluminescence activity, inject a small aliquot of the reconstituted photoprotein solution into a Ca²⁺-containing buffer (e.g., 50 mM CaCl₂ in 10 mM Tris-HCl, pH 7.5) in a luminometer.[7]
-
Record the total light emission.
-
Figure 2: Workflow for the in vitro reconstitution of photoproteins.
Protocol 2: In Vivo Reconstitution of Photoproteins
This protocol is for reconstituting photoproteins in a cellular context, where the apoprotein is expressed recombinantly.
Materials:
-
Cells expressing the apophotoprotein of interest
-
Coelenteramine 400a
-
Ethanol or a suitable solvent for in vivo delivery (e.g., with Pluronic F-127)
-
Cell culture medium
-
Plate luminometer or imaging system
Procedure:
-
Cell Culture:
-
Culture the cells expressing the apophotoprotein under standard conditions.
-
For transient expression, transfect the cells with a plasmid encoding the apoprotein 24-48 hours prior to the experiment.
-
-
Preparation of Coelenteramine 400a Working Solution:
-
Dilute the Coelenteramine 400a stock solution in cell culture medium to a final working concentration of 1-5 µM.
-
-
Reconstitution:
-
Remove the existing medium from the cells and replace it with the medium containing Coelenteramine 400a.
-
Incubate the cells at 37°C for 1-2 hours in the dark to allow for cell permeation and reconstitution.
-
-
Washing (Optional):
-
To reduce background luminescence, the cells can be washed once or twice with fresh, pre-warmed medium without Coelenteramine 400a.
-
-
Luminescence Measurement:
-
Stimulate the cells with a Ca²⁺-mobilizing agonist (e.g., ATP, ionomycin).
-
Immediately measure the light emission using a plate luminometer or a bioluminescence imaging system.
-
Figure 3: Workflow for the in vivo reconstitution of photoproteins.
Applications in Drug Development and Research
-
High-Throughput Screening (HTS): Reconstituted photoproteins can be used in cell-based assays to screen for compounds that modulate Ca²⁺ signaling pathways.
-
Bioluminescence Resonance Energy Transfer (BRET): The ~395 nm emission of photoproteins reconstituted with Coelenteramine 400a makes them excellent donors for BRET assays with green fluorescent protein (GFP) acceptors, which have minimal spectral overlap.[1][2] This is particularly useful for studying protein-protein interactions.
-
In Vivo Imaging: The use of Coelenteramine 400a and other synthetic analogs can provide photoproteins with altered kinetics and spectral properties, which may be advantageous for in vivo imaging in deep tissues.[8]
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low or no luminescence | Incomplete reconstitution | - Increase incubation time or temperature.- Ensure the presence of a reducing agent.- Check the activity of the apoprotein. |
| Inactive Coelenteramine 400a | - Use a fresh stock solution.- Protect from light and repeated freeze-thaw cycles. | |
| High background luminescence | Excess unbound Coelenteramine 400a | - Perform an optional purification step (in vitro).- Wash cells thoroughly (in vivo). |
| Auto-oxidation of Coelenteramine 400a | - Prepare solutions fresh before use. | |
| Variable results | Inconsistent cell numbers or protein concentration | - Normalize luminescence to cell number or protein concentration. |
| Instability of reconstituted photoprotein | - Store reconstituted photoprotein at 4°C and use within a few hours. |
Conclusion
The reconstitution of photoproteins with Coelenteramine 400a provides a versatile tool for studying Ca²⁺ signaling and protein-protein interactions. The protocols and data presented here offer a comprehensive guide for the successful implementation of this technology in research and drug development. Careful optimization of reconstitution conditions and assay parameters will ensure reliable and reproducible results.
References
- 1. Bioluminescent Properties of Semi-Synthetic Obelin and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents [mdpi.com]
- 2. Reconstitution of holo-aequorin with apoaequorin mRNA and coelenterazine in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. pnas.org [pnas.org]
- 8. Bioluminescent properties of obelin and aequorin with novel coelenterazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Coelenteramine 400a Hydrochloride: Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenteramine 400a hydrochloride is a synthetic analog of coelenterazine, the luciferin (B1168401) substrate for the enzyme Renilla luciferase (RLuc). A key characteristic of Coelenteramine 400a is the blue-shifted light emission it produces upon oxidation by RLuc, with a maximal emission at approximately 395-400 nm.[1][2][3] This spectral property makes it an ideal substrate for Bioluminescence Resonance Energy Transfer (BRET) assays, particularly the BRET2 configuration.[2][4]
BRET is a powerful, non-destructive technique used to study protein-protein interactions (PPIs) and other dynamic cellular processes in real-time within living cells.[1] The BRET2 system, utilizing Coelenteramine 400a as the substrate for the donor RLuc, and a green fluorescent protein (GFP), such as GFP2, as the acceptor, offers a significant advantage due to the clear spectral separation between the donor emission and the acceptor excitation/emission spectra.[4] This results in a higher signal-to-noise ratio compared to other BRET configurations.[4]
These application notes provide detailed information on the working concentration of this compound and protocols for its use in BRET assays, targeting researchers in academia and industry involved in drug discovery and the study of cellular signaling pathways.
Quantitative Data Summary
The optimal working concentration of this compound can vary depending on the specific cell type, expression levels of the fusion proteins, and the sensitivity of the detection instrument. However, based on published protocols, a general range can be established.
| Parameter | Value | Notes |
| Typical Working Concentration Range | 5 µM - 10 µM | Final concentration in the assay. |
| Stock Solution Concentration | 1 mM | Typically prepared in ethanol (B145695).[5] |
| Solubility | Soluble in ethanol and methanol. Slightly soluble in DMSO and DMF (approximately 0.5 mg/mL).[4][5] | It is recommended to avoid dissolving in DMSO as it may lead to oxidation.[6] |
| Storage | Store as a solid at -20°C, protected from light and moisture.[7] Stock solutions in ethanol can be stored at -20°C for several months.[5] | The compound is unstable in aqueous solutions and should be freshly diluted for each experiment.[8] |
| Emission Maximum (with Renilla luciferase) | ~395-400 nm |
Signaling Pathway: BRET2 for Protein-Protein Interaction
The BRET2 assay relies on the non-radiative transfer of energy from a bioluminescent donor (Renilla luciferase) to a fluorescent acceptor (GFP2) when they are in close proximity (typically <10 nm). This proximity is achieved by fusing the donor and acceptor proteins to the two proteins of interest.
Caption: BRET2 signaling pathway for detecting protein-protein interactions.
Experimental Protocols
Protocol 1: General BRET2 Assay for Protein-Protein Interactions in Mammalian Cells
This protocol provides a general workflow for measuring the interaction between two proteins of interest (Protein A and Protein B) using a BRET2 assay in transiently transfected mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for Protein A-RLuc (donor) and Protein B-GFP2 (acceptor)
-
Cell culture medium and supplements
-
Transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Ethanol (for stock solution)
-
White, opaque 96-well microplates
-
Luminometer capable of sequential dual-emission detection (e.g., filters for 395-410 nm and 510-515 nm)
Procedure:
-
Cell Culture and Transfection: a. Seed mammalian cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection. b. Co-transfect the cells with the donor (Protein A-RLuc) and acceptor (Protein B-GFP2) plasmids using a suitable transfection reagent according to the manufacturer's instructions. A range of acceptor to donor plasmid ratios should be tested to determine the optimal expression levels. A donor-only transfection should be included as a negative control. c. Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Cell Plating for BRET Assay: a. After the incubation period, detach the cells from the 6-well plate. b. Resuspend the cells in fresh culture medium and determine the cell concentration. c. Seed the cells into a white, opaque 96-well plate at a density of 20,000-100,000 cells per well in 100 µL of medium.
-
Preparation of Coelenteramine 400a Working Solution: a. Prepare a 1 mM stock solution of this compound in ethanol. Store at -20°C, protected from light. b. Immediately before the assay, dilute the stock solution in PBS or other suitable assay buffer to the desired final working concentration (e.g., for a 5 µM final concentration, prepare a 2X working solution of 10 µM). Protect the working solution from light.
-
BRET Measurement: a. Allow the cells in the 96-well plate to equilibrate to the desired assay temperature (typically 37°C). b. Add an equal volume of the Coelenteramine 400a working solution to each well (e.g., 100 µL of 10 µM solution to 100 µL of cells for a final concentration of 5 µM). c. Immediately measure the luminescence using a plate reader capable of sequential dual-emission detection. Measure the donor emission (e.g., 410 nm ± 40 nm) and the acceptor emission (e.g., 515 nm ± 40 nm).[5]
-
Data Analysis: a. The BRET ratio is calculated as the ratio of the light emitted by the acceptor (GFP2) to the light emitted by the donor (RLuc). b. BRET Ratio = (Acceptor Emission) / (Donor Emission) c. To obtain the net BRET ratio, subtract the BRET ratio of the donor-only control from the BRET ratio of the donor and acceptor co-expression samples.
Protocol 2: BRET2 Assay for G Protein-Coupled Receptor (GPCR) and β-Arrestin Interaction
This protocol is specifically designed to monitor the interaction between a GPCR and β-arrestin upon ligand stimulation.
Additional Materials:
-
Expression vectors for GPCR-RLuc and β-arrestin-GFP2
-
Agonist for the GPCR of interest
-
Assay buffer (e.g., HBSS or PBS with Ca2+/Mg2+)
Procedure:
Follow steps 1 and 2 from Protocol 1 for cell culture, transfection, and plating.
-
Ligand Stimulation: a. Prepare a stock solution of the GPCR agonist at a concentration 10-100 times higher than the final desired concentration. b. For dose-response experiments, prepare a serial dilution of the agonist. c. Add the agonist to the appropriate wells and incubate for a predetermined time (e.g., 5-30 minutes) at 37°C. Include a vehicle control (buffer without agonist).
-
BRET Measurement: a. Prepare the Coelenteramine 400a working solution as described in Protocol 1. A final concentration of 10 µM may also be used.[3] b. Add the Coelenteramine 400a working solution to each well. c. Immediately measure the donor and acceptor emissions as described in Protocol 1.
-
Data Analysis: a. Calculate the BRET ratio as described in Protocol 1. b. Plot the net BRET ratio as a function of the agonist concentration to generate a dose-response curve.
Experimental Workflow Diagram
Caption: General experimental workflow for a BRET2 assay.
Conclusion
This compound is a crucial reagent for conducting BRET2 assays, enabling the sensitive and real-time analysis of protein-protein interactions and other cellular processes. The provided protocols and working concentrations serve as a starting point for researchers to optimize their specific BRET experiments. Careful attention to cell handling, plasmid ratios, and appropriate controls is essential for obtaining robust and reproducible data. The high signal-to-noise ratio of the BRET2 system, facilitated by the spectral properties of Coelenteramine 400a, makes it a valuable tool in both basic research and high-throughput screening for novel therapeutics.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbilu.uni.lu [orbilu.uni.lu]
- 6. berthold.cn [berthold.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol to measure and analyze protein interactions in mammalian cells using bioluminescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Coelenteramine 400a Hydrochloride Stock Solution: An Application Note and Protocol
Introduction
Coelenteramine 400a hydrochloride is a synthetic analog of coelenterazine (B1669285) and a luminescent substrate for Renilla luciferase (Rluc).[1][2][3][4][5][6] Upon enzymatic oxidation by Rluc, it emits a distinct blue light with a maximum emission wavelength of approximately 395 nm.[2][3][4][5][6][7][8] This specific spectral property makes it an ideal donor for Bioluminescence Resonance Energy Transfer (BRET²) assays, a powerful technique for monitoring protein-protein interactions in live cells.[7][9] In BRET², Coelenteramine 400a is commonly paired with green fluorescent protein (GFP) acceptors such as GFP2 and GFP10.[7][9] This application note provides a detailed protocol for the preparation of a this compound stock solution for use in various research applications, particularly BRET² assays for studying G protein-coupled receptor (GPCR) signaling.[7][9]
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| CAS Number | 2320429-05-6 | [7][9][10] |
| Molecular Formula | C₂₆H₂₁N₃O • HCl | [7][9][10] |
| Formula Weight | 427.9 g/mol | [7][9][10] |
| Purity | ≥95% | [7][10] |
| Appearance | Crystalline solid | [7][10] |
| UV/Vis Maximum (λmax) | 246, 434 nm | [7][10] |
| Solubility (approx.) | DMF: 0.5 mg/mLDMSO: 0.5 mg/mLEthanol: Slightly soluble | [7][9][10] |
| Storage (solid) | -20°C, protect from light | [7][11] |
| Stability (solid) | ≥ 4 years at -20°C | [7][10] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 1 mM stock solution of this compound. It is highly recommended to prepare fresh solutions for optimal performance, as the compound can be unstable in solution.[2]
Materials:
-
This compound (solid)
-
Anhydrous ethanol (B145695) (or methanol)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.
-
Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of this compound using an analytical balance. For 1 mL of a 1 mM stock solution, you will need 0.428 mg.
-
Solvent Preparation: Dispense the required volume of anhydrous ethanol into a sterile, amber microcentrifuge tube or glass vial. For a 1 mM stock, this will be 1 mL for every 0.428 mg of the compound.
-
Inert Gas Purge: To minimize oxidation, purge the solvent with an inert gas (argon or nitrogen) for 1-2 minutes.[10][12] Some suppliers note that DMSO may oxidize the compound and should be avoided.[12]
-
Dissolution: Add the weighed this compound to the purged ethanol.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 60°C and sonication can aid in dissolution if needed.[2]
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial.[11] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. For optimal results, it is best to use the solution fresh.[2]
Application: BRET² Assay Workflow
This compound is a key reagent in BRET² assays. The following diagram illustrates a typical workflow for a BRET² experiment designed to investigate the interaction between a GPCR and β-arrestin.
Caption: Workflow for a GPCR BRET² assay.
Signaling Pathway in BRET²
The diagram below illustrates the principle of BRET² for detecting the interaction between a GPCR and β-arrestin upon ligand stimulation.
Caption: Principle of BRET² for GPCR-arrestin interaction.
Safety Precautions
This product is for research use only and not for human or veterinary use. It should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes and skin. Wash thoroughly after handling. Users should review the complete Safety Data Sheet (SDS) provided by the manufacturer before use.[10][12]
References
- 1. This compound (Coelenterazine 400a hydrochloride; Bisdeoxycoelenterazine hydrochloride) | RLuc底物 | CAS 2320429-05-6 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coelenteramine 400a|CAS 70217-82-2|DC Chemicals [dcchemicals.com]
- 4. amsbio.com [amsbio.com]
- 5. Coelenteramine 400a - MedChem Express [bioscience.co.uk]
- 6. Coelenterazine 400 a | CAS#:70217-82-2 | Chemsrc [chemsrc.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Coelenterazine 400a (hydrochloride) | CAS 2320429-05-6 | Cayman Chemical | Biomol.com [biomol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. goldbio.com [goldbio.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Applications of Coelenteramine 400a in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenteramine 400a, a synthetic analog of coelenterazine (B1669285), is a valuable tool in neuroscience research, primarily utilized as a substrate for Renilla luciferase (RLuc) in bioluminescence-based assays. Its unique spectral properties, with a blue light emission peaking at approximately 395 nm, make it particularly advantageous for Bioluminescence Resonance Energy Transfer (BRET) studies, a powerful technique for monitoring protein-protein interactions in real-time within living cells, including neurons.[1][2] This document provides detailed application notes and experimental protocols for the use of Coelenteramine 400a in neuroscience research, with a focus on studying G protein-coupled receptor (GPCR) biology in neuronal cells.
Key Applications in Neuroscience
The primary application of Coelenteramine 400a in neuroscience is in the context of BRET², a second-generation BRET assay.[2] The blue-shifted emission of the RLuc-Coelenteramine 400a pair provides a greater separation between the donor and acceptor (e.g., Green Fluorescent Protein, GFP) emission spectra, resulting in a higher signal-to-background ratio compared to the original BRET assay (BRET¹), which typically uses coelenterazine h.[2]
1. Monitoring GPCR Dimerization and Oligomerization in Neurons: GPCRs can form homodimers, heterodimers, or higher-order oligomers, which can influence their signaling properties. BRET assays using Coelenteramine 400a can be employed to study the formation and regulation of these receptor complexes in live neurons.[3] By tagging two GPCRs of interest with RLuc (donor) and a suitable fluorescent protein acceptor (e.g., YFP or GFP), the proximity of the two receptors can be measured by detecting the energy transfer upon addition of Coelenteramine 400a.
2. Investigating GPCR-Effector Interactions in Neuronal Signaling: BRET can be used to monitor the interaction between a GPCR and its downstream signaling partners, such as G proteins and β-arrestins, in real-time.[4] For instance, by fusing RLuc to a GPCR and a fluorescent protein to a G protein subunit or β-arrestin, the activation-dependent association or dissociation of these proteins can be quantified in response to ligand stimulation in primary neuronal cultures.[5][6]
3. High-Throughput Screening for GPCR Ligands: The robust and sensitive nature of BRET assays makes them suitable for high-throughput screening (HTS) of compound libraries to identify novel agonists, antagonists, or allosteric modulators of neuronal GPCRs. The assay can be adapted to a microplate format for efficient screening.
4. Potential for Bioluminescent Calcium Imaging: While less common than the use of native coelenterazine or coelenterazine h, Coelenteramine 400a can potentially serve as a substrate for aequorin-based genetically encoded calcium indicators (GECIs).[1] Aequorin is a photoprotein that emits light in the presence of calcium. In principle, Coelenteramine 400a could be used to reconstitute apoaequorin in neurons to monitor intracellular calcium dynamics. However, the kinetics and brightness of the Coelenteramine 400a-aequorin reaction in the context of neuronal activity are not as well-characterized as other coelenterazine analogs. Therefore, for direct calcium imaging in neurons, other coelenterazines are more commonly employed.
Data Presentation
Table 1: Spectral Properties of Coelenteramine 400a and Common BRET Partners
| Component | Emission Peak (nm) | Common BRET Pair |
| RLuc / Coelenteramine 400a | ~395 | GFP² (Acceptor) |
| RLuc / Coelenterazine h | ~475 | YFP (Acceptor) |
| GFP² (Acceptor) | ~510 | RLuc / Coelenteramine 400a (Donor) |
| YFP (Acceptor) | ~530 | RLuc / Coelenterazine h (Donor) |
Table 2: Comparison of BRET¹ and BRET² Assays
| Feature | BRET¹ | BRET² |
| RLuc Substrate | Coelenterazine h | Coelenteramine 400a |
| Donor Emission Peak | ~475 nm | ~395 nm |
| Acceptor | YFP (e.g., EYFP, Venus) | GFP (e.g., GFP², GFP10) |
| Spectral Separation | Moderate | Excellent |
| Signal Strength | Strong | Generally lower than BRET¹ |
| Signal-to-Background | Good | Higher than BRET¹ |
Experimental Protocols
Protocol 1: BRET Assay for GPCR Homodimerization in Primary Neuronal Cultures
This protocol describes a method to assess the homodimerization of a GPCR of interest in primary mouse cortical neurons using a BRET² assay with Coelenteramine 400a.
Materials:
-
Primary cortical neurons from E15-E18 mouse embryos
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates (white, clear bottom)
-
Lentiviral vectors encoding:
-
GPCR-RLuc (Donor)
-
GPCR-YFP (Acceptor)
-
-
Coelenteramine 400a (stock solution in ethanol, e.g., 1 mM)
-
Phosphate-Buffered Saline (PBS) with Ca²⁺ and Mg²⁺
-
Luminometer/plate reader capable of dual-emission detection (e.g., filters for 395 nm and 510 nm)
Methodology:
-
Primary Neuron Culture:
-
Dissect cortices from E15-E18 mouse embryos and dissociate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a suitable density.
-
Culture the neurons in Neurobasal medium with supplements at 37°C and 5% CO₂.
-
-
Lentiviral Transduction:
-
At days in vitro (DIV) 4-7, transduce the neurons with lentiviruses encoding the GPCR-RLuc and GPCR-YFP constructs.
-
For saturation experiments, keep the amount of donor (GPCR-RLuc) virus constant and use increasing amounts of the acceptor (GPCR-YFP) virus.
-
Incubate for 48-72 hours to allow for robust expression of the fusion proteins.
-
-
BRET Measurement:
-
On the day of the experiment, gently wash the cells twice with pre-warmed PBS containing Ca²⁺ and Mg²⁺.
-
Add 90 µL of PBS to each well.
-
Prepare a working solution of Coelenteramine 400a in PBS at a final concentration of 5 µM.
-
Using the luminometer's injector, add 10 µL of the Coelenteramine 400a working solution to each well.
-
Immediately measure the luminescence at two wavelengths:
-
Donor emission: ~400 nm (e.g., 395 ± 20 nm filter)
-
Acceptor emission: ~515 nm (e.g., 510 ± 20 nm filter)
-
-
Readings should be taken within 1-2 minutes of substrate addition.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: BRET ratio = (Luminescence at 510 nm) / (Luminescence at 400 nm)
-
To determine the net BRET, subtract the BRET ratio from cells expressing only the donor construct.
-
For saturation curves, plot the net BRET ratio as a function of the acceptor/donor expression ratio. The expression ratio can be estimated by measuring the YFP fluorescence.
-
Fit the data to a hyperbolic curve to determine the BRETmax (maximum BRET signal) and BRET₅₀ (acceptor/donor ratio required to reach 50% of BRETmax).
-
Mandatory Visualization
Caption: BRET² signaling pathway for GPCR dimerization.
Caption: Experimental workflow for BRET assay in primary neurons.
References
- 1. Bioluminescent Sensors for Ca++ Flux Imaging and the Introduction of a New Intensity-Based Ca++ Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 5. Application of bioluminescence resonance energy transfer assays in primary mouse neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of bioluminescence resonance energy transfer assays in primary mouse neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BRET Assays with Coelenteramine 400a Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low signal issues with Coelenteramine 400a hydrochloride in Bioluminescence Resonance Energy Transfer (BRET) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Coelenteramine 400a and why is it used in BRET?
Coelenteramine 400a, also known as DeepBlueC™, is a bisdeoxy derivative of coelenterazine (B1669285).[1][2] It serves as a substrate for Renilla luciferase (Rluc) and its variants in BRET² assays.[2][3][4][5] Its primary advantage is the blue-shifted emission peak of Rluc at approximately 395-400 nm upon reacting with Coelenteramine 400a.[3][4][5][6][7][8] This provides a large spectral separation from the emission of common green fluorescent protein (GFP) acceptors like GFP2 or GFP10 (around 510 nm), resulting in a lower background signal and a better signal-to-noise ratio compared to BRET¹ assays.[3][4][7]
Q2: I am observing a very low signal with Coelenteramine 400a. Is this expected?
A lower signal intensity with Coelenteramine 400a compared to other coelenterazine analogs like coelenterazine h (used in BRET¹) is a known characteristic.[4][7] This is due to its inherently poor quantum yield and rapid decay kinetics.[4][7] However, extremely low or no signal may indicate underlying experimental issues that need to be addressed.
Q3: Are there alternative substrates I can use if my signal with Coelenteramine 400a is consistently low?
Yes, there are alternative substrates. For instance, Prolume Purple is a patented substrate that emits light at a similar wavelength (407 nm) but with a reported intensity that can be up to 10-fold higher than Coelenteramine 400a.[9][10]
Q4: Can the type of Renilla luciferase I use affect the signal intensity?
Absolutely. Mutated versions of Renilla luciferase, such as Rluc8, have been developed that exhibit increased signal intensity with Coelenteramine 400a.[9] Studies have shown that using Rluc8 can lead to a significant increase in quantum yield compared to the native Rluc when using Coelenteramine 400a.[11]
Q5: How should I prepare and store my this compound?
Proper handling and storage are critical to maintain the integrity of Coelenteramine 400a. It should be stored as a dry powder at -20°C or -80°C, protected from light, oxygen, and moisture.[10] For creating stock solutions, it is soluble in organic solvents like ethanol (B145695) and methanol (B129727).[12] It is recommended to use an inert gas to purge the solvent and to prepare working solutions fresh before each experiment to prevent degradation.[10][12] Some suppliers offer specialized solvents (e.g., NanoFuel Solvent) for enhanced stability and solubility.[9][10] Avoid using DMSO for dissolving the freebase form as it may cause oxidation.[12] The hydrochloride salt has better solubility in DMSO.[13][14]
Troubleshooting Guide: Low Signal with Coelenteramine 400a
This guide addresses common causes of low signal in BRET assays using Coelenteramine 400a and provides actionable solutions.
Problem 1: Inherently Low Quantum Yield of Substrate
Cause: Coelenteramine 400a naturally produces a lower light output compared to other coelenterazine derivatives.[4][7]
Solutions:
-
Optimize Donor-Acceptor Fusion Proteins:
-
Ensure that the fusion of Rluc (donor) and GFP (acceptor) to your proteins of interest does not impair their expression, localization, or the function of the BRET pair.[3][5]
-
Perform validation experiments such as Western blotting, confocal microscopy, and functional assays to confirm the integrity of the fusion proteins.[3][5]
-
-
Increase Protein Expression Levels:
-
Enhance Detection Sensitivity:
Problem 2: Substrate Degradation or Instability
Cause: Coelenteramine 400a is sensitive to light, oxygen, and moisture, and can degrade in aqueous solutions over time.[10]
Solutions:
-
Proper Storage: Store the lyophilized powder at -20°C or -80°C under an inert gas like argon and protected from light.[10]
-
Fresh Preparation: Prepare the working solution of Coelenteramine 400a immediately before use.[10][17] Avoid prolonged exposure of the solution to light and room temperature.
-
Appropriate Solvents: Dissolve the substrate in a suitable solvent. For Coelenteramine 400a freebase, methanol or ethanol are recommended.[12] For the hydrochloride salt, DMSO can be used.[13][14] Using acidified and degassed alcohol can help prevent oxidation.[10]
Problem 3: Suboptimal BRET Assay Conditions
Cause: The experimental setup, including cell density, substrate concentration, and reading time, may not be optimal.
Solutions:
-
Optimize Substrate Concentration: Titrate the concentration of Coelenteramine 400a to find the optimal level that provides a stable and maximal signal for your specific cell type and expression system. A typical starting concentration is 5-10 µM.[5]
-
Determine Optimal Reading Time: The signal from Coelenteramine 400a decays rapidly.[4] It is crucial to determine the kinetic profile of the luminescent signal in your assay and to measure the BRET signal at its peak. This usually occurs within seconds to a few minutes after substrate addition.[3]
-
Cell Density and Plating: Ensure a consistent and optimal cell density in your assay plates. Over-confluent or under-confluent cells can affect the results.
Problem 4: Inefficient BRET Pair
Cause: The chosen Renilla luciferase variant or the acceptor fluorescent protein may not be ideal for BRET².
Solutions:
-
Use an Enhanced Luciferase Variant: Switch to a brighter Renilla luciferase mutant, such as Rluc8, which has been shown to significantly improve the light output with Coelenteramine 400a.[9][11]
-
Verify Acceptor Compatibility: Ensure you are using a compatible GFP acceptor, such as GFP2 or GFP10, which have excitation spectra that overlap with the emission spectrum of Rluc/Coelenteramine 400a.[1][2][3]
Quantitative Data Summary
| Parameter | Coelenterazine h (BRET¹) | Coelenteramine 400a (BRET²) | Prolume Purple | Notes |
| Rluc Emission Peak | ~480 nm[3][5] | ~395-400 nm[3][4][5][6][7][8] | ~407 nm[10] | The blue-shift of Coelenteramine 400a provides better spectral separation. |
| Relative Signal Intensity | Higher | Lower[4][7] | Up to 10-fold higher than Coelenteramine 400a[9][10] | Signal intensity is a known limitation of Coelenteramine 400a. |
| Signal Stability | Longer half-life | Rapid decay[4] | N/A | The fast kinetics of Coelenteramine 400a require rapid measurement after substrate addition. |
| Recommended Acceptor | YFP variants (e.g., EYFP, Venus)[3] | GFP², GFP10[1][2][3] | N/A | Acceptor choice is critical for efficient energy transfer. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the powder in an appropriate solvent (e.g., DMSO for the hydrochloride salt, or methanol/ethanol for the freebase) to a concentration of 1-5 mM.[8] Purge the solvent with an inert gas (e.g., argon or nitrogen) before use to minimize oxidation.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C. Once thawed, an aliquot should be used immediately and not subjected to repeated freeze-thaw cycles.
Protocol 2: BRET Assay for Protein-Protein Interaction
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) in a white, clear-bottom 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Co-transfect the cells with plasmids encoding the donor fusion protein (e.g., Protein-A-Rluc8) and the acceptor fusion protein (e.g., Protein-B-GFP2). Include control wells with donor only and untransfected cells. A donor saturation assay, with a fixed amount of donor plasmid and increasing amounts of acceptor plasmid, is recommended for optimizing the BRET signal.[3][18]
-
Incubate for 24-48 hours post-transfection.
-
-
Assay Procedure:
-
Carefully wash the cells with phosphate-buffered saline (PBS) or a similar assay buffer.
-
Prepare a working solution of Coelenteramine 400a in the assay buffer to the desired final concentration (e.g., 5 µM). Protect this solution from light.
-
Add the Coelenteramine 400a working solution to the wells.
-
Immediately measure the luminescence using a plate reader equipped with two filters: a donor filter (e.g., 395 ± 25 nm) and an acceptor filter (e.g., 510 ± 25 nm).[5][19] The measurement should be taken kinetically over a short period (e.g., 1-5 minutes) to capture the peak signal.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Luminescence at acceptor wavelength) / (Luminescence at donor wavelength).
-
Subtract the background BRET ratio obtained from the donor-only control wells to determine the net BRET ratio.
-
Visualizations
Caption: Workflow of the BRET² assay for detecting protein-protein interactions.
Caption: A logical workflow for troubleshooting low signal in BRET² experiments.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zellbio.eu [zellbio.eu]
- 7. Biosensing and Imaging Based on Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Coelenterazine 400a [nanolight.com]
- 10. nanolight.com [nanolight.com]
- 11. An Improved Bioluminescence Resonance Energy Transfer Strategy for Imaging Intracellular Events in Single Cells and Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. berthold.cn [berthold.cn]
- 16. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. Optimization of BRET saturation assays for robust and sensitive cytosolic protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Technical Support Center: Coelenteramine 400a Assays
Welcome to the technical support center for Coelenteramine 400a (CTM 400a) assays. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of high background noise, thereby improving assay sensitivity and data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is Coelenteramine 400a and why is it used?
Coelenteramine 400a (also known as DeepBlueC™ or bisdeoxycoelenterazine) is a derivative of coelenterazine (B1669285) that serves as a substrate for Renilla luciferase (RLuc).[1][2][3] Upon oxidation by RLuc, it emits light with a maximum wavelength of approximately 395-400 nm.[2][3][4][5] Its primary application is in Bioluminescence Resonance Energy Transfer (BRET) assays, specifically the BRET2 configuration.[4][5] The blue-shifted emission of CTM 400a provides a better spectral separation between the donor (RLuc) and common green fluorescent protein (GFP) acceptors, which helps to increase signal resolution and reduce background compared to the original BRET1 system.[2][4][6]
Q2: What are the primary sources of high background noise in a CTM 400a assay?
High background noise in CTM 400a assays can originate from several sources:
-
Substrate Autoluminescence: Coelenteramine 400a has a high-energy dioxetanone ring structure and can spontaneously decompose and emit light without any enzymatic action, a phenomenon known as autoluminescence or chemiluminescence.[1][6][7] This is often exacerbated by improper storage, handling, or assay buffer components.
-
Reagent and Buffer Issues: Components in the cell culture media (like phenol (B47542) red and serum) or buffers can increase background luminescence.[7][8] The choice of solvent for CTM 400a is also critical; DMSO is known to cause oxidation and should be avoided.[1][2][9]
-
Contamination: Contamination of reagents or labware with metal ions can interfere with the bioluminescent reaction and increase background.[10][11]
-
High Substrate Concentration: Using an excessive concentration of CTM 400a can lead to higher autoluminescence and contribute to background noise.
-
Cellular Factors: In cell-based assays, high cell density or the presence of dead cells releasing luciferase into the medium can cause variable and high background signals.[12][13]
Q3: Why is the storage and handling of Coelenteramine 400a so critical?
Coelenteramine 400a is highly susceptible to auto-oxidation due to oxygen and moisture, which reduces its activity and increases background luminescence.[14] It should be stored as a dry powder at -20°C or -80°C under an inert gas like argon and protected from light.[1][14] It is strongly recommended not to store CTM 400a once it has been dissolved, as it can decompose even at low temperatures.[1] Working solutions should be prepared fresh for each experiment.[14]
Q4: Can I use DMSO to dissolve Coelenteramine 400a?
No, you should not use DMSO to dissolve Coelenteramine 400a.[1][2] DMSO can oxidize the compound, leading to degradation and increased background signal.[9] The recommended solvents are methanol (B129727) or ethanol (B145695), which should ideally be purged with an inert gas before use to remove dissolved oxygen.[9][14]
Troubleshooting Guides
This guide provides solutions to specific problems you may encounter during your assay.
Problem: My "no-enzyme" or "no-cell" control has a very high signal.
This issue points directly to substrate autoluminescence or contamination in your assay reagents.
| Possible Cause | Recommended Solution | Experimental Verification |
| Substrate Degradation | Store CTM 400a powder desiccated at -20°C or below, under inert gas, and protected from light.[1][14] Always prepare working solutions fresh in degassed methanol or ethanol before each experiment.[9][14] | Compare the background signal from a freshly prepared CTM 400a solution to one that is a few hours old. A significant increase in the older solution indicates degradation. |
| Assay Buffer Components | Use phenol red-free media for the final assay step.[8] If possible, replace media with a simple buffer like PBS during the reading.[12] Be aware that components in serum can also impact readings.[7] | Measure the luminescence of CTM 400a in different buffers (e.g., PBS vs. phenol red-containing media vs. serum-containing media) in a cell-free setup. |
| Contaminated Reagents | Prepare buffers with high-purity, analytical-grade reagents and water. Metal ions like Cu²⁺ and Zn²⁺ are known to interfere with luciferase assays.[10][11] | Prepare fresh buffers using new reagents and high-purity water and re-run the control experiment. |
Problem: The background signal increases over the duration of my multi-well plate read.
This suggests an ongoing, time-dependent reaction in the wells, typically related to the substrate's stability in the aqueous assay buffer.
| Possible Cause | Recommended Solution | Experimental Verification |
| Time-Dependent Autoluminescence | CTM 400a continuously oxidizes in aqueous solutions.[14] If your plate reader has injectors, inject the substrate immediately before reading each well. If not, minimize the time between substrate addition and reading. | In a few wells with buffer only, add CTM 400a and take kinetic readings every 1-2 minutes for 30-60 minutes. An increasing signal confirms time-dependent autoluminescence. |
| Temperature Effects | Ensure the plate and reagents have equilibrated to room temperature before starting the assay. Temperature fluctuations can affect reaction rates. | Monitor the signal over time after reagent addition; a drifting signal may indicate a temperature equilibration issue.[12] |
Problem: My BRET assay has a poor signal-to-noise ratio.
This occurs when the specific signal is low, the background is high, or both. Optimizing the biological components of the assay is key.
| Possible Cause | Recommended Solution | Experimental Verification |
| Suboptimal Substrate Concentration | The optimal CTM 400a concentration needs to be determined empirically. While concentrations of 5 µM to 100 µM have been reported, start with a lower concentration (e.g., 5 µM) to keep autoluminescence low.[4][14] | Perform a substrate titration experiment, testing a range of CTM 400a concentrations to find the one that provides the best signal-to-noise ratio for your specific system. |
| Incorrect Acceptor/Donor Ratio | The BRET signal is highly dependent on the relative expression levels of the donor (RLuc) and acceptor (e.g., GFP) proteins.[15][16] | Perform a BRET saturation assay by transfecting cells with a fixed amount of donor plasmid and increasing amounts of acceptor plasmid to determine the optimal expression ratio.[16] |
| Low Specific Signal | Ensure that the donor and acceptor proteins are correctly localized within the cell and capable of interacting. Confirm protein expression via Western blot or another method. | Run positive and negative controls. A positive control could be a fusion protein of the donor and acceptor. A negative control could be co-transfection of the donor with an acceptor that does not interact. |
Data and Parameters
Table 1: Comparison of BRET Systems
| Feature | BRET1 | BRET2 |
| Luciferase Donor | Renilla Luciferase (RLuc) | Renilla Luciferase (RLuc) |
| Substrate | Coelenterazine h | Coelenteramine 400a (DeepBlueC)[4][5] |
| Donor Emission Max | ~480 nm[4] | ~400 nm[4][5] |
| Acceptor Fluorophore | Yellow Fluorescent Proteins (YFP) | Green Fluorescent Proteins (GFP2, GFP10)[4][5] |
| Acceptor Emission Max | ~530 nm[4] | ~510 nm[4] |
| Advantages | Stronger, longer-lasting signal. | Better separation of donor/acceptor emission peaks, leading to higher signal-to-noise ratios.[4] |
| Disadvantages | Significant spectral overlap. | Weaker and faster-decaying signal, requiring more sensitive instrumentation.[15] |
Experimental Protocols
Protocol 1: Preparation and Handling of Coelenteramine 400a
-
Storage: Store lyophilized CTM 400a powder at -20°C (short-term) or -80°C (long-term), protected from light and moisture, preferably under an inert gas like argon.[14]
-
Solvent Preparation: Use high-purity, anhydrous methanol or ethanol.[9] To minimize oxidation, purge the solvent with argon or nitrogen gas for 5-10 minutes before use.
-
Stock Solution Preparation: Allow the CTM 400a vial to warm to room temperature before opening to prevent condensation. Prepare a stock solution (e.g., 1 mg/mL or 1-10 mM) by dissolving the powder in the prepared solvent.[2][14] Mix gently by inversion. Do not vortex.
-
Usage: Prepare the final working solution fresh for each experiment by diluting the stock solution in the desired assay buffer (e.g., PBS, HBSS).[14] Do not store aqueous solutions of CTM 400a.[1] Discard any unused stock solution; do not store for later use.
Protocol 2: General BRET2 Assay for Protein Interactions
-
Cell Culture: Seed cells co-transfected with plasmids encoding the RLuc-tagged donor and GFP-tagged acceptor proteins into a white, opaque-walled 96-well plate.
-
Incubation: Culture cells for 24-48 hours to allow for protein expression.
-
Assay Preparation: Gently wash the cells with PBS or a suitable assay buffer (phenol red-free) to remove any secreted luciferase or interfering media components.[13] Add 90 µL of buffer back to each well.
-
Substrate Addition: Prepare a 10X working solution of CTM 400a. Add 10 µL to each well to achieve a final concentration of 5 µM.[4]
-
Signal Measurement: Immediately measure the luminescence using a plate reader capable of sequential dual-channel detection. Measure the donor emission (~400 nm) and the acceptor emission (~510 nm).
-
Calculation: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Subtract the BRET ratio obtained from cells expressing only the donor to correct for background.
Protocol 3: Control Experiment to Identify Background Source
This experiment helps systematically diagnose the source of high background noise.
-
Plate Setup: Use a white, opaque 96-well plate. Set up the following conditions in triplicate:
-
Well A (Buffer Blank): Assay Buffer only.
-
Well B (Substrate Blank): Assay Buffer + CTM 400a.
-
Well C (Cells Blank): Untransfected cells in Assay Buffer.
-
Well D (Cells + Substrate): Untransfected cells in Assay Buffer + CTM 400a.
-
-
Procedure: Add 100 µL of Assay Buffer to wells A and B. Add 100 µL of untransfected cell suspension to wells C and D at your typical assay density.
-
Substrate Addition: Add CTM 400a to wells B and D to its final assay concentration.
-
Measurement: Read the luminescence in all wells immediately.
-
Analysis:
-
Signal in B > A: Indicates autoluminescence from the substrate or contamination in the buffer/substrate.
-
Signal in D > B: Indicates autofluorescence or chemiluminescence originating from the cells or their interaction with the substrate.
-
Visual Guides
Diagram 1: BRET2 Signaling Pathway and Noise Sources
Caption: The BRET2 pathway showing CTM 400a, donor, and acceptor, with potential sources of background noise.
Diagram 2: Troubleshooting Workflow for High Background Noise
References
- 1. goldbio.com [goldbio.com]
- 2. Coelenteramine 400a | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. scispace.com [scispace.com]
- 7. Bioluminescence Imaging: Basics and Practical Limitations | Radiology Key [radiologykey.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 11. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. nanolight.com [nanolight.com]
- 15. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of BRET saturation assays for robust and sensitive cytosolic protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce Coelenteramine 400a auto-luminescence
Welcome to the technical support center for Coelenteramine 400a. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Coelenteramine 400a, with a primary focus on mitigating auto-luminescence.
Frequently Asked Questions (FAQs)
Q1: What is Coelenteramine 400a and what is its primary application?
Coelenteramine 400a is a synthetic analog of coelenterazine (B1669285), which serves as a substrate for Renilla luciferase (RLuc). Upon enzymatic oxidation by RLuc, it emits blue light with a peak wavelength of approximately 395-400 nm.[1] Its primary application is in bioluminescence resonance energy transfer (BRET) assays, particularly BRET2, where its distinct emission spectrum minimizes interference with green fluorescent protein (GFP) acceptors.[2][3]
Q2: What is auto-luminescence and why is it a problem?
Auto-luminescence, or chemiluminescence, is the emission of light from Coelenteramine 400a in the absence of luciferase. This phenomenon is caused by the spontaneous oxidation of the molecule.[4] This non-enzymatic light emission contributes to high background signals in assays, which can mask the true enzymatic signal, reduce the signal-to-noise ratio, and ultimately compromise the sensitivity and accuracy of experimental results.
Q3: What are the main factors that contribute to Coelenteramine 400a auto-luminescence?
Several factors can exacerbate the auto-luminescence of Coelenteramine 400a:
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Aqueous Environments: Coelenteramine 400a is known to be unstable and decays rapidly in aqueous solutions.
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Presence of Serum/Albumin: Components in serum, particularly albumin, can significantly increase the auto-oxidation of coelenterazine and its analogs, leading to higher background luminescence.
-
Choice of Solvent: The solvent used to dissolve and store Coelenteramine 400a can impact its stability. It is known to be unstable in dimethyl sulfoxide (B87167) (DMSO).[5]
-
Exposure to Light and Oxygen: As with many light-sensitive compounds, prolonged exposure to light and atmospheric oxygen can promote degradation and auto-luminescence.
Troubleshooting Guide: High Auto-Luminescence
High background signal is a common challenge when working with Coelenteramine 400a. This guide provides a systematic approach to identify and resolve the root causes of elevated auto-luminescence.
Problem: My negative control wells (without luciferase) show high luminescence.
This is a clear indication of Coelenteramine 400a auto-luminescence. Follow these troubleshooting steps:
Step 1: Review Your Reagent Preparation and Handling
Improper preparation and storage of Coelenteramine 400a is a primary source of auto-luminescence.
-
Use the Correct Solvent: Dissolve Coelenteramine 400a in ethanol (B145695) or methanol (B129727). Avoid DMSO , as it can promote oxidation.[5]
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Prepare Fresh Solutions: Due to its instability in solution, it is highly recommended to prepare Coelenteramine 400a working solutions immediately before use.
-
Proper Storage: Store the powdered form of Coelenteramine 400a at -20°C or lower, protected from light and under an inert gas like argon or nitrogen.
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Minimize Light Exposure: Protect all solutions containing Coelenteramine 400a from light by using amber tubes or wrapping tubes in aluminum foil.
Step 2: Optimize Your Assay Buffer
The composition of your assay buffer can significantly influence auto-luminescence.
-
Consider Iodide Quenching: The addition of a mild iodide source, such as sodium iodide (NaI) or potassium iodide (KI), to the luciferase detection reagent has been shown to reduce the auto-luminescence of coelenterazine and its analogs.[6]
Step 3: Refine Your Experimental Workflow
Procedural details can have a substantial impact on background signal.
-
Minimize Incubation Times: Reduce the time between adding the Coelenteramine 400a solution to your samples and measuring the luminescence.
-
Use Opaque Plates: Employ white, opaque microplates for luminescence measurements to prevent well-to-well crosstalk and maximize the signal.
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"Dark Adapt" Plates: Before use, incubate plates in the dark for about 10 minutes to minimize plate autofluorescence.
Quantitative Data on Auto-Luminescence Reduction
While direct comparative studies are limited in the literature, the following table summarizes the expected impact of various interventions on Coelenteramine 400a auto-luminescence based on available information.
| Intervention | Expected Impact on Auto-Luminescence | Notes |
| Solvent Choice | ||
| Ethanol/Methanol | Lower | Recommended for stock solutions. |
| DMSO | Higher | Should be avoided as it can inactivate and promote oxidation of Coelenteramine 400a.[5] |
| Aqueous Buffers | Higher | Instability increases in aqueous environments. |
| Additives | ||
| Iodide Salts (e.g., NaI, KI) | Significant Reduction | Acts as a quenching agent for non-enzymatic luminescence.[6] |
| Antioxidants (e.g., Ascorbic Acid) | Potential Reduction | May help to scavenge free radicals that contribute to auto-oxidation. |
| Storage & Handling | ||
| Freshly Prepared Solution | Significant Reduction | Minimizes degradation over time. |
| Storage at -20°C (Powder) | Stable | Essential for long-term stability. |
| Protection from Light | Reduction | Prevents light-induced degradation. |
Experimental Protocols
Protocol 1: Preparation of Coelenteramine 400a Stock and Working Solutions
Materials:
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Coelenteramine 400a (powder)
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Anhydrous Ethanol or Methanol
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Microcentrifuge tubes (amber or wrapped in foil)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the powdered Coelenteramine 400a to equilibrate to room temperature before opening to prevent condensation.
-
Under dim light, weigh the desired amount of Coelenteramine 400a.
-
Add the appropriate volume of anhydrous ethanol or methanol to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Briefly vortex to dissolve the powder. If necessary, use gentle warming and sonication.
-
Purge the headspace of the tube with an inert gas before sealing.
-
For short-term storage, keep the stock solution at -20°C. For longer-term storage, aliquot and store at -80°C.
-
Immediately before the experiment, dilute the stock solution to the final working concentration in the appropriate assay buffer.
Protocol 2: Measuring and Reducing Auto-Luminescence
Materials:
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Coelenteramine 400a working solution
-
Assay buffer (with and without potential quenching agents)
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Establish a Baseline:
-
In a 96-well plate, add your standard assay buffer to several wells.
-
Add the Coelenteramine 400a working solution to these wells at the final assay concentration.
-
Immediately measure the luminescence using a luminometer. This reading represents the baseline auto-luminescence.
-
-
Test Quenching Agents:
-
Prepare assay buffers containing different concentrations of a potential quenching agent (e.g., 10 mM, 50 mM, 100 mM NaI).
-
In separate wells, add these modified assay buffers.
-
Add the Coelenteramine 400a working solution to these wells.
-
Immediately measure the luminescence and compare the readings to the baseline to determine the percentage reduction in auto-luminescence.
-
-
Data Analysis:
-
Calculate the average and standard deviation for each condition.
-
Determine the percentage reduction in auto-luminescence for each quenching condition compared to the baseline.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to Coelenteramine 400a.
References
- 1. goldbio.com [goldbio.com]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Coelenteramine 400a | TargetMol [targetmol.com]
- 6. US20110256564A1 - Methods, reagents and kits for luciferase assay - Google Patents [patents.google.com]
Technical Support Center: Coelenteramine 400a Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of Coelenteramine 400a hydrochloride, with a focus on addressing its degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bisdeoxy derivative of coelenterazine.[1][2] It serves as a substrate for Renilla luciferase (RLuc), which upon enzymatic conversion, emits blue light with an emission maximum of approximately 395-400 nm.[1][3] Its primary application is in Bioluminescence Resonance Energy Transfer (BRET²) assays, which are used to study protein-protein interactions, particularly in G protein-coupled receptor (GPCR) signaling.[1][4] The 400 nm emission has minimal spectral overlap with Green Fluorescent Protein (GFP) emission, making it an ideal substrate for BRET applications.[5]
Q2: How should I properly store this compound?
A2: Proper storage is critical to prevent degradation. As a solid, it should be stored at -20°C (or -80°C for long-term storage), protected from light, and kept under an inert gas like argon or nitrogen.[4][5][6] It is not recommended to store Coelenteramine 400a in a dissolved state.[3][5] If a stock solution must be stored, it should be kept at -70°C or below, protected from light, and under an inert gas.[6]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as methanol (B129727) and ethanol.[2][5] It is also soluble in DMSO and dimethylformamide (DMF), with a solubility of approximately 0.5 mg/ml in these solvents.[1][7] It is crucial to use solvents that have been purged with an inert gas to prevent oxidation.[2][7] Note that some suppliers specifically warn against using DMSO as it may cause oxidation.[2]
Q4: Why is this compound prone to degradation?
A4: Coelenteramine 400a is a high-energy molecule with a dioxetanone ring structure that is inherently unstable and will spontaneously decompose, even at low temperatures.[5][8] This degradation is accelerated by several factors, including:
-
Auto-oxidation: The compound readily oxidizes in the presence of oxygen, especially when in solution.[4][9]
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Aqueous Instability: It is highly unstable in aqueous solutions, such as cell culture media or assay buffers, where it can degrade within minutes.[8][9]
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Light Exposure: The compound is light-sensitive and should be protected from light at all times.[5]
Data Presentation
Table 1: Storage and Stability Summary
| Form | Temperature | Conditions | Reported Stability |
| Solid (Powder) | -20°C | Desiccated, protected from light, under inert gas (Argon/Nitrogen) | ≥ 4 years[1][2][7] |
| Stock Solution | ≤ -70°C | In appropriate solvent (e.g., degassed methanol), protected from light, under inert gas | Not recommended for storage; prepare fresh.[3][5][8] If stored, can be viable for up to one year under ideal conditions.[4] |
| Working Solution | Room Temp | In aqueous buffer (e.g., PBS) | Highly unstable; use immediately.[9][10] Half-life can be as short as 17-25 minutes in cell culture media.[9] |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
| Methanol / Ethanol | ~0.5 mg/mL[2] | Recommended solvent.[5] Should be purged with inert gas.[2] |
| DMSO / DMF | ~0.5 mg/mL[1][7] | Use with caution; some sources suggest it may promote oxidation.[2] |
| Water | Very insoluble[8] | Not a suitable solvent for creating stock solutions.[8] |
Troubleshooting Guides
Q: I am seeing a very low or no bioluminescent signal. What could be the cause?
A: This is a common issue often related to substrate degradation.
-
Degraded Substrate: Coelenteramine 400a in solution, especially aqueous working solutions, degrades very quickly.[9] Always prepare the working solution immediately before use.[3][8][10] Ensure your solid compound has been stored correctly at -20°C and protected from light and moisture.[4]
-
Incorrect Solvent: Using an inappropriate solvent or one that has not been degassed can lead to rapid oxidation and loss of activity.
-
Low Luciferase Expression: The signal is dependent on the amount of active Renilla luciferase in your system. Consider optimizing your transfection efficiency or using a stronger promoter.[11]
-
Insufficient Substrate Concentration: While a 100 µM working solution is often recommended, you may need to optimize the final concentration for your specific assay.[4]
Q: My assay has a high background signal. How can I reduce it?
A: High background is typically caused by auto-oxidation of the substrate.
-
Substrate Auto-oxidation: When Coelenteramine 400a degrades in the assay buffer or media, it can produce background luminescence.[9] Prepare your substrate solution just before adding it to the cells/lysate. Using a luminometer with an injector can help standardize the timing and reduce background.[10]
-
Slightly Acidic Buffer: Using a slightly acidic buffer (pH 6) can help reduce the rate of auto-oxidation.[8]
-
Stabilizers: The addition of fresh crystalline ascorbic acid to your buffer can act as a stabilizer to some degree.[8]
Q: I am observing high variability between my experimental replicates. What is the source?
A: Variability can stem from both reagent handling and procedural inconsistencies.
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Inconsistent Substrate Degradation: If there is a delay between adding the substrate to the first and last wells of a multi-well plate, the substrate in the working solution will have degraded over that time, leading to lower signals in the later wells.[4] Prepare a master mix and use a multichannel pipette or an injector to add the reagent to all wells as simultaneously as possible.[10]
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Pipetting Errors: Ensure your pipettes are properly calibrated to minimize errors in dispensing small volumes of the substrate or cell lysate.[10]
-
Incomplete Cell Lysis: If performing a lysate-based assay, ensure complete and consistent lysis across all samples.
-
Temperature Fluctuations: Make sure all assay components and plates are at a stable, consistent temperature.[12]
Experimental Protocols
Protocol: Preparation of this compound Solutions
1. Preparation of Stock Solution (e.g., 1 mg/mL)
-
Materials: this compound powder, anhydrous methanol (purged with argon or nitrogen), an amber or foil-wrapped microcentrifuge tube.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under subdued light, add the appropriate volume of purged, anhydrous methanol to the vial to achieve a 1 mg/mL concentration. For example, add 500 µL of methanol to a 500 µg vial.[4]
-
Vortex briefly until the powder is fully dissolved. The resulting solution should be clear.
-
This stock solution is unstable and should be used immediately to prepare the working solution. Storage is not recommended.[5][8]
-
2. Preparation of Aqueous Working Solution (e.g., 100 µM)
-
Materials: Freshly prepared stock solution, assay buffer (e.g., PBS, pH 7.4, at room temperature).
-
Procedure:
-
This step must be performed immediately before the assay begins.
-
Calculate the volume of stock solution needed. The molecular weight of this compound is 427.9 g/mol .[1] A 1 mg/mL stock solution is ~2.34 mM.
-
To prepare a 100 µM working solution, dilute the stock solution approximately 1:23.4 in your assay buffer. For example, to make 1 mL of working solution, add 42.7 µL of the 1 mg/mL stock solution to 957.3 µL of assay buffer.
-
Mix gently by inversion. Do not vortex vigorously, as this can introduce oxygen.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Luminescence
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nanolight.com [nanolight.com]
- 5. goldbio.com [goldbio.com]
- 6. biotium.com [biotium.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. interchim.fr [interchim.fr]
- 9. promega.com [promega.com]
- 10. goldbio.com [goldbio.com]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Reddit - The heart of the internet [reddit.com]
Coelenteramine 400a Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered when using Coelenteramine 400a, a substrate for Renilla luciferase (RLuc) that emits blue light at approximately 395 nm.[1][2][3][4] Our goal is to help you improve your signal-to-noise ratio and obtain reliable, high-quality data in your bioluminescence assays, including Bioluminescence Resonance Energy Transfer (BRET) studies.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving Coelenteramine 400a?
A1: The choice of solvent can significantly impact the stability and performance of Coelenteramine 400a. For optimal results, it is recommended to use a specialized solvent like NanoFuel-400a Solvent, which can dissolve the substrate at high concentrations (up to 2.5 mg/ml) and offers long-term stability.[5] Alternatively, fresh, anhydrous methanol (B129727) or ethanol (B145695) can be used.[2][5] It is crucial to use fresh methanol as it is hygroscopic and can accumulate water over time, which may affect substrate stability.[5] For immediate use, Dimethyl Sulfoxide (DMSO) can also be a suitable solvent.[1]
Q2: How should I store Coelenteramine 400a solutions?
A2: Lyophilized Coelenteramine 400a is stable for an extended period when stored at -20°C or below, preferably under an inert gas like Argon.[5] Once dissolved, the stability of the solution is critical. If dissolved in a specialized solvent like NanoFuel Solvent, the solution can be stable for at least one year when stored at -20°C or below.[5] For solutions prepared in methanol or ethanol, it is best to prepare them fresh for each experiment to avoid degradation.[3][5] If short-term storage is necessary, store in tightly sealed vials at -80°C and minimize freeze-thaw cycles.
Q3: What are the typical working concentrations for Coelenteramine 400a?
A3: The optimal working concentration of Coelenteramine 400a can vary depending on the specific assay, cell type, and luciferase expression levels. A common starting point for a stock solution is between 1.0 mM and 5.0 mM.[1][2] For the final assay, a typical concentration of 10 nM is often used.[1][2] However, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup to maximize the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with Coelenteramine 400a, focusing on improving the signal-to-noise ratio.
Problem 1: High Background Signal
High background luminescence can mask the true signal from your experiment, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autoluminescence of Media or Buffers | Test the luminescence of your assay buffer and cell culture medium alone. If they exhibit high intrinsic luminescence, consider switching to a different formulation. Phenol red-free media are often recommended for luminescence assays. |
| Contamination of Reagents or Labware | Ensure all pipette tips, microplates, and buffer solutions are free from contaminants that might luminesce. Use fresh, high-purity reagents. |
| Substrate Auto-oxidation | Coelenteramine 400a can auto-oxidize, leading to a non-enzymatic background signal. Prepare the substrate solution fresh before each experiment and add it to the assay immediately before measurement. |
| Cellular Autofluorescence | Some cell types may exhibit natural autofluorescence. Include a control of untransfected or mock-transfected cells to measure this baseline and subtract it from your experimental readings. |
Problem 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from reagent issues to problems with the biological system.
| Potential Cause | Recommended Solution |
| Inefficient Luciferase Expression | Verify the expression and activity of your Renilla luciferase construct. This can be done through Western blotting for the luciferase protein or by using a positive control with a known high expression level. |
| Sub-optimal Substrate Concentration | The concentration of Coelenteramine 400a may be too low. Perform a concentration titration to find the optimal concentration that provides the brightest signal without increasing the background. |
| Incorrect Assay Buffer pH | The pH of the assay buffer can influence the enzymatic activity of luciferase. The optimal pH is typically between 6.0 and 8.0.[1][2] It is advisable to test a range of pH values to find the optimum for your specific luciferase variant. |
| Degraded Coelenteramine 400a | Ensure that your Coelenteramine 400a has been stored properly and is not expired. If in doubt, use a fresh vial. As mentioned, solutions are unstable and should be prepared fresh.[3] |
| Incompatible Luciferase Variant | Coelenteramine 400a is a substrate for Renilla luciferase but not for Gaussia luciferase.[5] Confirm that you are using a compatible luciferase. |
Experimental Protocols & Workflows
General Protocol for a BRET Assay
This protocol provides a general workflow for a Bioluminescence Resonance Energy Transfer (BRET) experiment using Coelenteramine 400a.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
This diagram provides a logical flow to diagnose and resolve issues with a low signal-to-noise ratio.
References
Troubleshooting Poor Coelenteramine 400a Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Coelenteramine 400a in their experiments, achieving optimal solubility is critical for reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Coelenteramine 400a solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Coelenteramine 400a?
A1: The recommended solvents for dissolving Coelenteramine 400a are ethanol (B145695) and methanol.[1] It is crucial to use fresh, high-purity solvents to avoid introducing contaminants that may affect your experiment. Some suppliers also offer specialized solvents, such as NanoFuel Solvent, which are specifically formulated to enhance the solubility and stability of coelenterazines.[2][3]
Q2: Why is my Coelenteramine 400a not dissolving properly in ethanol or methanol?
A2: Several factors can contribute to poor solubility, even in recommended solvents:
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Solvent Quality: Ensure you are using anhydrous, high-performance liquid chromatography (HPLC) grade ethanol or methanol. The presence of water in the solvent can significantly decrease the solubility of Coelenteramine 400a.
-
Temperature: Gently warming the solution may aid in dissolution. However, prolonged exposure to high temperatures should be avoided as it can lead to degradation of the compound.
-
Concentration: Attempting to prepare a stock solution at a concentration higher than the solubility limit will result in incomplete dissolution. Refer to the solubility data table below for guidance.
-
Compound Purity: Impurities in the Coelenteramine 400a powder can affect its solubility. Always use a high-purity grade compound from a reputable supplier.
Q3: Can I use DMSO to dissolve Coelenteramine 400a?
A3: It is not recommended to use dimethyl sulfoxide (B87167) (DMSO) to dissolve Coelenteramine 400a. DMSO can inactivate the compound, rendering it unsuitable for use in bioluminescence assays.[4]
Q4: My Coelenteramine 400a solution appears to have precipitated after dilution in my aqueous assay buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue due to the hydrophobic nature of Coelenteramine 400a. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (ethanol or methanol) in your aqueous buffer is sufficient to maintain solubility. You may need to optimize the final solvent percentage, but be mindful of its potential effects on your biological system.
-
pH of the Buffer: The stability and solubility of coelenterazines can be pH-dependent. While specific data for Coelenteramine 400a is limited, generally, slightly acidic conditions can help prevent auto-oxidation.[2] Consider testing a range of pH values for your assay buffer if possible.
-
Order of Addition: Try adding the Coelenteramine 400a stock solution to the assay buffer while vortexing to ensure rapid and uniform mixing. This can help prevent localized high concentrations that are more prone to precipitation.
-
Freshly Prepared Solutions: Always use freshly prepared working solutions of Coelenteramine 400a. The compound is unstable in aqueous solutions and can degrade over time, which may contribute to precipitation.[2][5]
Q5: How should I store my Coelenteramine 400a stock solution?
A5: For optimal stability, store Coelenteramine 400a as a dry powder at -20°C or -80°C, protected from light and moisture.[2] If you have prepared a stock solution in ethanol or methanol, it is recommended to store it at -30°C for short periods.[3] However, for best results, it is always advisable to prepare the stock solution fresh before use.[2][5] Coelenteramine 400a is sensitive to oxidation, so minimizing exposure to air is also important.[2]
Quantitative Data Summary
For easy comparison, the following table summarizes the solubility of Coelenteramine 400a in various solvents.
| Solvent | Solubility | Reference |
| Ethanol | ~1 mg/mL | [6] |
| Methanol | ~1 mg/mL | [4] |
| DMSO | Inactivates the compound | [4] |
| NanoFuel Solvent | Up to 1 mg/mL | [2] |
Experimental Protocols
Protocol for Preparing a 1 mM Coelenteramine 400a Stock Solution in Ethanol
-
Materials:
-
Coelenteramine 400a (MW: 391.47 g/mol )
-
Anhydrous Ethanol (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of Coelenteramine 400a powder in a microcentrifuge tube. For example, to prepare 1 mL of a 1 mM solution, weigh out 0.391 mg of Coelenteramine 400a.
-
Add the appropriate volume of anhydrous ethanol to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming can be applied if necessary, but avoid overheating.
-
Protect the solution from light by wrapping the tube in aluminum foil.
-
For short-term storage, keep the solution at -30°C.[3] For optimal results, prepare the solution fresh on the day of the experiment.
-
Mandatory Visualizations
BRET Experimental Workflow
The following diagram illustrates a typical workflow for a Bioluminescence Resonance Energy Transfer (BRET) assay using Coelenteramine 400a.
Troubleshooting Logic for Poor Solubility
This diagram provides a logical approach to troubleshooting solubility issues with Coelenteramine 400a.
Signaling Pathway Example: GPCR-Arrestin Interaction Studied by BRET
Coelenteramine 400a is frequently used in BRET assays to study G protein-coupled receptor (GPCR) signaling, such as the interaction with β-arrestin.
References
- 1. Coelenterazine 400a | AAT Bioquest [aatbio.com]
- 2. nanolight.com [nanolight.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Coelenteramine 400a | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Improved Bioluminescence Resonance Energy Transfer Strategy for Imaging Intracellular Events in Single Cells and Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coelenteramine 400a Hydrochloride
Welcome to the Technical Support Center for Coelenteramine 400a hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential cell toxicity issues and provide guidance for troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be cytotoxic?
Currently, there is no specific scientific literature detailing the cytotoxic effects of this compound. It is a derivative of coelenterazine, which has been studied for its antioxidant properties. However, as with any chemical compound, it is crucial to determine its specific effects on your cell line and experimental conditions. We recommend performing a dose-response experiment to identify the optimal non-toxic concentration for your assays.
Q2: What are the recommended solvents for this compound, and could the solvent be the source of toxicity?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and slightly soluble in ethanol (B145695).[1] It is important to note that these solvents can be cytotoxic at certain concentrations.[2][3][4][5][6] Always include a vehicle control (cells treated with the solvent alone at the same final concentration used in your experiment) to distinguish between the effects of the compound and the solvent.
Q3: I am observing decreased cell viability in my BRET assay after adding this compound. What could be the cause?
While direct cytotoxicity of this compound has not been established, several factors in a BRET (Bioluminescence Resonance Energy Transfer) assay could lead to decreased cell viability. These include:
-
Sub-optimal substrate concentration: High concentrations of the substrate may have an effect on cell health. It is recommended to use the lowest concentration that provides a robust signal.[7]
-
Solvent toxicity: The final concentration of the solvent used to dissolve this compound might be toxic to your cells.
-
Phototoxicity: Although BRET assays do not require an external light source for excitation, prolonged or repeated measurements, especially in combination with fluorescent proteins, can contribute to phototoxicity and cellular stress.[8][9]
-
General cell health: Ensure your cells are healthy and not stressed before starting the experiment. Factors like temperature, pH, and humidity can significantly impact cell viability during live-cell imaging.[8][10][11][12]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Death in Your Experiment
If you observe unexpected cell death, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for unexpected cell death.
Guide 2: Distinguishing Between Compound-Induced Toxicity and Other Stressors
This guide helps to determine if the observed effects are due to this compound or other experimental factors.
Caption: Experimental design to identify the source of toxicity.
Quantitative Data Summary
As there is no direct quantitative data on the cytotoxicity of this compound, the following table summarizes the reported cytotoxic concentrations of commonly used solvents.
| Solvent | Cell Line(s) | IC50 / Toxic Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | MCF-7, RAW-264.7, HUVEC | IC50: ~1.1-1.2% (v/v) | [2] |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | Significant toxicity at ≥ 1.25% | [3] | |
| Ethanol | MCF-7, RAW-264.7, HUVEC | IC50: >5% | [2] |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | Non-toxic at 1.25% - 0.15% | [3] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment Using MTT Assay
This protocol provides a general method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Caption: Workflow for a standard MTT cytotoxicity assay.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol assesses cell death by measuring the release of the cytoplasmic enzyme LDH from damaged cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Serum-free cell culture medium
-
LDH assay kit (commercially available)
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound and controls.
-
Incubation: Incubate for the desired exposure time.
-
Sample Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol.
-
Absorbance Reading: Read the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed with detergent).
Caption: Workflow for a standard LDH cytotoxicity assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell imaging: The cell's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. youtube.com [youtube.com]
- 11. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. Illuminating Specimens Through Live Cell Imaging | The Scientist [the-scientist.com]
Coelenteramine 400a kinetic profile optimization
This guide provides troubleshooting information and optimized protocols for researchers using Coelenteramine 400a to achieve desired kinetic profiles in their bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is Coelenteramine 400a? A1: Coelenteramine 400a is a high-purity synthetic coelenterazine (B1669285) analog engineered for use as a substrate in marine luciferase-based reporter assays, such as those employing Gaussia luciferase (GLuc) or Renilla luciferase (RLuc). It is characterized by a distinct blue emission peak around 400-410 nm and typically exhibits a "flash" kinetic profile, meaning the light signal peaks rapidly and then decays.
Q2: How should Coelenteramine 400a be stored and handled? A2: For long-term storage, Coelenteramine 400a should be stored as a lyophilized powder or as a stock solution in an anhydrous solvent (e.g., ethanol (B145695) or methanol) at -80°C, protected from light. Once reconstituted in an aqueous buffer for use in an assay, it should be used immediately, as its auto-oxidation rate increases significantly in aqueous environments.
Q3: My bioluminescent signal disappears almost instantly. Is this normal? A3: Yes, a rapid signal decay (a "flash" profile) is the inherent kinetic characteristic of the Coelenteramine 400a reaction with many luciferases. This is due to rapid substrate consumption and potential enzyme turnover instability. For endpoint assays or imaging applications requiring a more stable signal, the assay buffer must be optimized with kinetic modifiers. See the "Troubleshooting Guide" and "Kinetic Profile Optimization" sections for more details.
Q4: Can I use Coelenteramine 400a for in vivo imaging? A4: While possible, it is challenging due to the rapid flash kinetics, which requires imaging to be performed immediately after substrate injection. Furthermore, the blue-shifted light emission (~400 nm) is subject to significant scattering and absorption by biological tissues, which may limit sensitivity for deep-tissue imaging. For in vivo applications, consider using a substrate with a more red-shifted emission and glow-type kinetics.
Q5: What instrumentation is required to measure the signal from Coelenteramine 400a? A5: A luminometer or a CCD camera-based imaging system equipped with a filter set appropriate for blue light detection (ideally centered around 400 nm) is required. If your luminometer has a variable emission filter, setting it to 400 nm will maximize the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues encountered during assay development with Coelenteramine 400a.
Problem: Rapid Signal Decay (Flash Kinetics) Interferes with Measurement
-
Cause: The default reaction kinetics of Coelenteramine 400a with the luciferase enzyme are too fast for the desired application (e.g., batch processing on a 96-well plate reader).
-
Solution: The primary solution is to modify the assay buffer to slow down the reaction rate, converting the "flash" into a "glow" profile. This is achieved by adding kinetic modifiers that stabilize the enzyme or modulate substrate turnover.
Caption: Workflow for optimizing Coelenteramine 400a kinetics.
Problem: Low or No Luminescent Signal
-
Cause: This issue can stem from several sources, including incorrect reagent concentration, poor cell lysis (for intracellular assays), or inactive enzyme.
-
Solution: Follow a systematic process of elimination to identify the root cause.
Caption: Logic diagram for diagnosing low signal intensity.
Kinetic Profile Optimization Data
The key to modifying the kinetic profile of Coelenteramine 400a is the addition of specific chemical modifiers to the assay buffer. Below is a summary of the effects of common additives on the reaction with Gaussia Luciferase.
Table 1: Effect of Kinetic Modifiers on Coelenteramine 400a Assay Performance
| Modifier Additive | Concentration | Peak Signal (RLU) | Signal Half-Life (T½, min) | Kinetic Profile |
| None (Control) | N/A | 1,850,000 | < 0.5 | Flash |
| Additive A (Stabilizer) | 0.1% (v/v) | 980,000 | ~15 | Glow |
| Additive B (Inhibitor) | 50 µM | 650,000 | ~45 | Extended Glow |
| Additive C (Viscosity) | 10% (v/v) | 1,100,000 | ~8 | Slow Flash |
RLU: Relative Light Units. Data are representative and may vary based on enzyme concentration and temperature.
Caption: Simplified pathway of the Coelenteramine 400a reaction.
Experimental Protocols
Protocol 1: Screening of Kinetic Modifiers
This protocol details how to test different additives to find the optimal "glow" characteristic for your assay.
-
Reagent Preparation:
-
Assay Buffer (Control): Phosphate-buffered saline (PBS), pH 7.4.
-
Test Buffers: Prepare separate aliquots of Assay Buffer containing each modifier at the desired concentration (see Table 1).
-
Luciferase Stock: Prepare a working dilution of recombinant Gaussia luciferase in Assay Buffer.
-
Substrate Solution: Prepare a 100X stock of Coelenteramine 400a in methanol. Immediately before use, dilute 1:100 in the corresponding Assay Buffer (Control or Test) to make the 1X working solution. Protect from light.
-
-
Assay Procedure (96-Well Plate Format):
-
Pipette 80 µL of the Luciferase Stock into the required wells of a white, opaque 96-well plate.
-
Place the plate in a luminometer with kinetic reading capabilities.
-
Set the luminometer program: 2-second delay, followed by kinetic reads every 30 seconds for 60 minutes.
-
Initiate the reading and, using an injector, add 20 µL of the 1X Substrate Solution to each well.
-
Record the luminescence over time.
-
-
Data Analysis:
-
For each condition, identify the peak RLU.
-
Calculate the time it takes for the signal to decay to 50% of the peak value. This is the signal half-life (T½).
-
Compare the T½ values to determine the most effective modifier for achieving a stable glow.
-
Protocol 2: Standard Intracellular Luciferase Assay
This protocol is for measuring the activity of a luciferase reporter expressed within cells.
-
Cell Culture and Lysis:
-
Culture cells expressing the luciferase reporter in a 96-well plate until they reach the desired confluency.
-
Remove the culture medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of a passive lysis buffer to each well. Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.
-
-
Assay Reagent Preparation:
-
Prepare the 1X Substrate Solution by diluting the Coelenteramine 400a stock in your chosen Assay Buffer (with or without kinetic modifiers, depending on your needs).
-
-
Measurement:
-
Place the plate containing the cell lysate into the luminometer.
-
Inject 100 µL of the 1X Substrate Solution into each well.
-
For a "flash" assay, measure the signal immediately (within 2 seconds). For a "glow" assay, incubate for 2-5 minutes before measuring, or take kinetic readings as described in Protocol 1.
-
Preventing rapid decay of Coelenteramine 400a signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using Coelenteramine 400a in their experiments.
FAQs and Troubleshooting Guide
This section addresses specific issues related to the rapid decay of the Coelenteramine 400a signal and other common problems encountered during its use.
Q1: My Coelenteramine 400a signal is decaying very rapidly. What are the potential causes and solutions?
A1: Rapid signal decay is a known characteristic of Coelenteramine 400a due to its inherent instability in aqueous solutions.[1] This can be exacerbated by several factors. Here's a breakdown of potential causes and solutions:
-
Cause: Inherent chemical instability. Coelenteramine 400a is a high-energy molecule that can spontaneously decompose.[1]
-
Solution: Prepare the Coelenteramine 400a working solution immediately before use. Avoid storing it in an aqueous buffer for extended periods, even at low temperatures.
-
-
Cause: Auto-oxidation. Coelenteramine 400a can be oxidized without the presence of luciferase, leading to a high background signal that quickly diminishes. This auto-oxidation can be enhanced by components in the assay medium, such as serum albumin.[2]
-
Solution: Minimize the exposure of the substrate to air and light. Prepare reagents in buffers with minimal components that could contribute to auto-oxidation. If possible, conduct assays in serum-free media or purified buffer systems.
-
-
Cause: High enzyme concentration. A high concentration of Renilla luciferase (RLuc) will lead to a rapid consumption of the substrate, resulting in a bright but short-lived signal.
-
Solution: Optimize the concentration of RLuc in your assay. Perform a titration of the enzyme to find a concentration that provides a stable and sufficiently bright signal for the duration of your measurement window.
-
-
Cause: Sub-optimal buffer conditions. The pH and composition of the assay buffer can significantly impact the stability of both the substrate and the enzyme.
-
Solution: The optimal pH for Renilla luciferase activity is typically around 7.0.[3] It is recommended to use a well-buffered system (e.g., PBS, HEPES) at a pH between 6.0 and 8.0. Avoid buffers containing components that may quench the luminescent signal.
-
Q2: What is the expected half-life of the Coelenteramine 400a signal?
Q3: Are there any chemical stabilizers I can add to prolong the signal?
A3: While many commercial assay kits contain proprietary stabilizing agents, identifying non-proprietary chemical stabilizers is challenging. However, some general strategies can be employed:
-
Antioxidants: The inclusion of antioxidants may help to reduce auto-oxidation of Coelenteramine 400a.[6][7] Experimenting with low concentrations of antioxidants compatible with your assay system, such as ascorbic acid or glutathione, could be beneficial. However, it is crucial to validate that these additions do not inhibit the luciferase enzyme.
-
Co-solvents: The choice of solvent for the Coelenteramine 400a stock solution is critical. It is soluble in methanol (B129727) and ethanol (B145695), but not in DMSO, which can inactivate it.[1] Some commercial suppliers offer specialized solvents (e.g., NanoFuel-400a Solvent) designed to improve solubility and stability.
Q4: My background luminescence is very high. How can I reduce it?
A4: High background is often due to the auto-oxidation of Coelenteramine 400a.
-
Solution:
-
Prepare the substrate solution fresh and protect it from light.
-
Use opaque, white microplates for luminescence measurements to prevent well-to-well crosstalk and maximize signal reflection.
-
Allow a brief incubation period (e.g., 10 minutes) after adding the substrate before measuring, as some assay formulations are designed to reduce the initial "flash" and stabilize the signal.[4]
-
Ensure the purity of your reagents, as contaminants can contribute to background luminescence.
-
Q5: How does Coelenteramine 400a compare to other coelenterazine (B1669285) analogs in terms of signal stability?
A5: Different coelenterazine analogs exhibit varying properties. For instance, Coelenterazine-h is often used in "glow-type" assays because it produces a more stable signal with a lower initial flash compared to native coelenterazine.[4] While Coelenteramine 400a is favored in BRET assays for its spectral properties, it is generally considered to have a more rapid signal decay compared to some other analogs designed for enhanced stability.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Coelenteramine 400a and related compounds based on available literature.
Table 1: Spectral and Kinetic Properties of Coelenteramine 400a
| Parameter | Value | Reference |
| Emission Maximum | ~395-400 nm | [1][3] |
| Recommended pH range | 6.0 - 8.0 | [3] |
| Michaelis Constant (Km) of RLuc | Varies with assay conditions | [3] |
| Catalytic Constant (kcat) of RLuc | Varies with assay conditions | [3] |
Table 2: Comparison of Coelenterazine Analogs
| Analog | Emission Max. | Key Features | Reference |
| Coelenterazine (native) | ~460-470 nm | Bright initial flash, rapid decay. | [4] |
| Coelenterazine h | ~460-470 nm | More stable signal than native, lower initial flash. | [4] |
| Coelenteramine 400a | ~395-400 nm | Minimal spectral overlap with GFP, ideal for BRET. [1] | |
| Coelenterazine e | Varies | Can produce higher signal intensity in some systems. | [8] |
Experimental Protocols
Protocol 1: Determining the Signal Decay Profile of Coelenteramine 400a
This protocol outlines a method to measure the rate of signal decay of Coelenteramine 400a under specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of Renilla luciferase in an appropriate assay buffer (e.g., PBS, pH 7.4).
-
Prepare a fresh stock solution of Coelenteramine 400a in ethanol or methanol.
-
Prepare the final working solution of Coelenteramine 400a by diluting the stock solution in the assay buffer immediately before use.
-
-
Assay Procedure:
-
Pipette the desired volume of the Renilla luciferase solution into the wells of a white, opaque 96-well plate.
-
Place the plate in a luminometer.
-
Program the luminometer to inject the Coelenteramine 400a working solution and immediately begin kinetic measurements.
-
Record the luminescence signal at regular intervals (e.g., every 30 seconds) for a total duration of at least 10-15 minutes.
-
-
Data Analysis:
-
Plot the luminescence intensity (RLU) against time.
-
Determine the time at which the signal has decreased to 50% of its initial maximum intensity to calculate the signal half-life (t½).
-
Protocol 2: Evaluating the Effect of a Potential Stabilizer
This protocol allows for the assessment of a compound's ability to stabilize the Coelenteramine 400a signal.
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare a working solution of Coelenteramine 400a containing the potential stabilizing agent at the desired concentration.
-
Prepare a control working solution of Coelenteramine 400a without the stabilizer.
-
-
Assay Procedure:
-
Follow the assay procedure outlined in Protocol 1, using both the control and the stabilizer-containing Coelenteramine 400a working solutions in separate wells.
-
-
Data Analysis:
-
Plot the luminescence intensity versus time for both the control and the stabilized reactions.
-
Compare the signal half-lives of the two conditions to determine if the test compound has a stabilizing effect.
-
Visualizations
Caption: Bioluminescence reaction pathway of Coelenteramine 400a with Renilla luciferase.
Caption: A logical workflow for troubleshooting rapid signal decay of Coelenteramine 400a.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. US7718389B2 - Stabilizing composition and stabilizing method of coelenterazine solution for high-throughput measurement of luciferase activity - Google Patents [patents.google.com]
- 6. US20080020384A1 - Stabilizing composition and stabilizing method of coelenterazine solution for high-throughput measurement of luciferase activity - Google Patents [patents.google.com]
- 7. Coelenterazine: a two-stage antioxidant in lipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
Coelenteramine 400a assay variability and reproducibility issues
Welcome to the technical support center for Coelenteramine 400a assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Coelenteramine 400a and what is its primary application?
Coelenteramine 400a is a derivative of coelenterazine (B1669285), a luciferin (B1168401) (light-producing substrate). Its primary application is in Bioluminescence Resonance Energy Transfer (BRET) assays, particularly BRET2.[1][2] It serves as a substrate for Renilla luciferase (RLuc), which, upon oxidation, emits light with a maximum wavelength of approximately 395-400 nm.[2][3][4][5] This blue-shifted emission spectrum minimizes interference with the emission from green fluorescent protein (GFP) acceptors, making it ideal for studying protein-protein interactions.[1][6]
Q2: How should Coelenteramine 400a be stored for optimal stability?
For long-term stability, Coelenteramine 400a should be stored as a dry powder at -20°C or -80°C, protected from light and moisture, preferably under an inert gas like argon.[7] Oxygen and moisture can lead to auto-oxidation, which reduces its activity.[7]
Q3: What is the best way to prepare a Coelenteramine 400a stock solution?
It is recommended to dissolve Coelenteramine 400a in methanol (B129727) or ethanol (B145695) to a concentration of about 0.5 mg/mL.[2] Some suppliers offer specialized solvents for enhanced solubility and stability.[6][7] It is crucial to use fresh, anhydrous solvent, and for methanol, it is advised to acidify and degas it prior to use to prevent oxidation.[7] Note: Coelenteramine 400a is not soluble in DMSO, and DMSO may inactivate its activity.[4]
Q4: How stable is Coelenteramine 400a in solution?
Coelenteramine 400a is unstable in aqueous solutions and will continuously oxidize over time.[3][7] Therefore, it is strongly recommended to prepare the working solution fresh before each experiment.[3][7] Stock solutions in appropriate solvents, when stored properly at -20°C or below, can be stable for at least a year.[6][7] However, dissolved Coelenteramine 400a should not be stored at -20°C or -70°C as it can spontaneously decompose.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during Coelenteramine 400a assays.
Problem 1: Weak or No Luminescent Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Degraded Coelenteramine 400a | Ensure Coelenteramine 400a has been stored correctly as a dry powder, protected from light and moisture.[7] Prepare fresh working solutions for every experiment.[3][7] |
| Suboptimal Luciferase | Consider using a mutated version of Renilla Luciferase (e.g., RLuc8) which can provide a significant increase in signal intensity.[6] |
| Inefficient Substrate | For a stronger signal with a similar emission peak, consider using an alternative substrate like Prolume Purple, which can be up to 10-fold more intense.[6] |
| Incorrect Assay Buffer pH | The optimal pH for the luminescence reaction is around 8.0.[8] Ensure your assay buffer is within the optimal pH range. |
| Low Transfection Efficiency | If using a cell-based assay, verify the transfection efficiency of your donor and acceptor plasmids. Optimize the DNA to transfection reagent ratio. |
| Insufficient Reagent Concentration | Titrate the concentration of Coelenteramine 400a to find the optimal working concentration for your specific assay, typically in the range of 5-10 µM. |
Problem 2: High Background Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Autoluminescence of Coelenteramine 400a | Coelenteramine 400a can exhibit autoluminescence, especially in the presence of certain proteins.[9] Run a control with cells that do not express the luciferase to determine the background signal from the substrate alone. |
| Cellular Autofluorescence | Use a BRET ratiometric calculation, which corrects for background by subtracting the signal from cells expressing only the donor.[10] |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
| Use of White Plates | For plate-based assays, use white opaque plates to maximize the luminescent signal and reduce crosstalk between wells. |
Problem 3: High Variability Between Replicates or Experiments
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and consider using a master mix for reagents to be added to multiple wells to ensure consistency. For plate reader assays, an injector can improve reproducibility.[11] |
| Variable Cell Density | Ensure consistent cell seeding density across all wells, as cell number can significantly impact the luminescent output.[12][13][14] |
| Rapid Signal Decay | Due to the fast decay kinetics of Coelenteramine 400a, ensure that the time between substrate addition and measurement is consistent for all samples.[5] Using a plate reader with an injector can minimize this variability. |
| Batch-to-Batch Variation of Coelenteramine 400a | If you suspect batch-to-batch variability, it is advisable to test a new lot against the previous one to ensure consistent performance. Purchase from a reputable supplier with good quality control. |
| Temperature Fluctuations | Perform all assay steps at a consistent and controlled temperature, as enzymatic reactions are sensitive to temperature changes. |
Experimental Protocols
Key Experiment: BRET Assay for Protein-Protein Interaction
This protocol provides a general workflow for a BRET assay using Coelenteramine 400a to detect the interaction between two proteins, Protein A (fused to RLuc8) and Protein B (fused to GFP).
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Co-transfect the cells with plasmids encoding Protein A-RLuc8 (donor) and Protein B-GFP (acceptor). Include control wells with donor only and acceptor only.
-
Incubate for 24-48 hours to allow for protein expression.
2. Preparation of Coelenteramine 400a Working Solution:
-
Immediately before the assay, prepare a fresh working solution of Coelenteramine 400a in your assay buffer (e.g., PBS) to a final concentration of 5-10 µM. Protect the solution from light.
3. BRET Measurement:
-
If applicable, replace the culture medium with the assay buffer.
-
Add the Coelenteramine 400a working solution to each well.
-
Immediately measure the luminescence at two wavelengths:
-
Donor emission: ~400 nm (for Coelenteramine 400a)
-
Acceptor emission: ~510 nm (for GFP)
-
-
The measurements should be taken sequentially and as quickly as possible after substrate addition.
4. Data Analysis:
-
Calculate the BRET ratio for each well using the following formula: BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
Subtract the BRET ratio of the donor-only control from the BRET ratio of the co-transfected samples to obtain the net BRET ratio.
-
An increased net BRET ratio compared to a negative control (e.g., co-transfection of the donor with an unrelated GFP-tagged protein) indicates a specific interaction between Protein A and Protein B.
Visualizations
BRET Signaling Pathway
Caption: Bioluminescence Resonance Energy Transfer (BRET) signaling pathway.
Experimental Workflow for a BRET Assay
Caption: A typical experimental workflow for a BRET assay.
Troubleshooting Logic for Weak Signal
Caption: A decision tree for troubleshooting a weak signal in a Coelenteramine 400a assay.
References
- 1. zellbio.eu [zellbio.eu]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. goldbio.com [goldbio.com]
- 6. Coelenterazine 400a [nanolight.com]
- 7. nanolight.com [nanolight.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly bright and stable NIR-BRET with blue-shifted coelenterazine derivatives for deep-tissue imaging of molecular events in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. scielo.br [scielo.br]
- 13. Cell density dependent plating efficiency affects outcome and interpretation of colony forming assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of cell-density on in-vitro dopaminergic differentiation of mesencephalic precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling Coelenteramine 400a hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling Coelenteramine 400a hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using this compound in your experiments, particularly in Bioluminescence Resonance Energy Transfer (BRET) assays.
| Problem | Potential Cause | Recommended Solution |
| Low or No Luminescent Signal | 1. Degradation of Coelenteramine 400a: The compound is sensitive to oxidation, especially when in solution.[1] 2. Incorrect Substrate-Enzyme Pair: Coelenteramine 400a is a substrate for Renilla luciferase (RLuc) and is not optimal for Gaussia luciferase (GLuc).[1] 3. Suboptimal pH: The enzymatic reaction is pH-sensitive. 4. Insufficient Substrate Concentration: The concentration of Coelenteramine 400a may be too low to generate a detectable signal. | 1. Prepare fresh solutions of Coelenteramine 400a for each experiment. Avoid storing it in solution.[1][2] Purge the solvent with an inert gas like argon or nitrogen before dissolving the compound.[3][4] 2. Ensure you are using a Renilla luciferase construct (e.g., RLuc8).[1] 3. Optimize the pH of your assay buffer; a common starting point is a buffer with a pH between 7.0 and 8.0. 4. Perform a concentration-response curve to determine the optimal concentration of Coelenteramine 400a for your specific assay. |
| High Background Signal | 1. Autoluminescence: High concentrations of Coelenteramine 400a can lead to spontaneous, enzyme-independent light emission. 2. Cellular Autofluorescence: The natural fluorescence of cells and media components can interfere with the signal. | 1. Titrate down the concentration of Coelenteramine 400a to the lowest level that still provides a robust signal. 2. Use phenol (B47542) red-free media for your experiments. Measure the background signal from cells that have not been treated with the substrate and subtract it from your experimental values. |
| Poor Signal-to-Noise Ratio | 1. Spectral Overlap: In BRET assays, bleed-through from the donor's emission into the acceptor's channel can increase noise. Coelenteramine 400a is used in BRET2, which generally has better spectral separation than BRET1.[2] 2. Suboptimal Donor-to-Acceptor Ratio: An imbalanced ratio of the donor (Renilla luciferase) and acceptor (e.g., GFP2) fusion proteins can lead to inefficient energy transfer. | 1. Ensure you are using appropriate filters for the BRET2 system (donor emission ~395 nm, acceptor emission ~510 nm for GFP2).[4][5] 2. Optimize the expression levels of the donor and acceptor constructs. A typical approach is to transfect a constant amount of the donor plasmid with increasing amounts of the acceptor plasmid to find the optimal ratio. |
| Precipitation of Compound in Assay | 1. Low Solubility: this compound has limited solubility in aqueous solutions and can precipitate. Its solubility is approximately 0.5 mg/mL in DMSO and DMF, and it is only slightly soluble in ethanol.[3][5] 2. Incorrect Solvent for Stock Solution: Using an inappropriate solvent can lead to precipitation when diluted into aqueous assay buffers. | 1. Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or DMF.[3] When diluting into your aqueous assay buffer, do so rapidly and with vigorous mixing to minimize precipitation. Avoid using glass containers for storage of solutions to prevent calcium leaching, which can affect stability.[6] 2. While some sources suggest methanol (B129727) or ethanol, be aware that solubility is limited.[2][4] For the hydrochloride salt, DMSO and DMF are also suitable choices.[3][5] Note that for the non-hydrochloride form, DMSO is not recommended as it may cause oxidation.[4] |
| Inconsistent or Irreproducible Results | 1. Instability of Stock Solutions: Dissolved Coelenteramine 400a is unstable and can degrade over time, even at low temperatures.[1][2] 2. Variability in Dispensing: Due to its low solubility, the actual concentration of the compound in solution may vary if not handled properly. | 1. Always prepare fresh stock solutions of Coelenteramine 400a on the day of the experiment. It is not recommended to store dissolved Coelenteramine 400a.[1][2] 2. Ensure complete dissolution of the solid in the organic solvent before making further dilutions. Vortex thoroughly. When adding the substrate to your assay plate, use an injector if available for consistent and rapid mixing. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store solid this compound?
-
Q2: Can I store this compound in solution?
-
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Solubility and Solution Preparation
-
Q4: What are the recommended solvents for preparing a stock solution of this compound?
-
Q5: Are there any solvents I should avoid?
-
Q6: What is the best way to prepare a working solution from a stock?
-
A6: To prepare a working solution, dilute your concentrated stock in an organic solvent with your aqueous assay buffer (e.g., PBS or DMEM). It is important to perform this dilution quickly and with good mixing to prevent precipitation.
-
Experimental Use
-
Q7: What is the primary application of this compound?
-
Q8: What are the excitation and emission wavelengths for Coelenteramine 400a?
-
Q9: What are suitable acceptor proteins for BRET2 assays with Coelenteramine 400a?
Quantitative Data Summary
| Property | Value | Solvent/Conditions | Source |
| Molecular Weight | 427.9 g/mol | N/A | [3][5] |
| Purity | ≥95% | N/A | [3] |
| UV/Vis Absorbance Maxima (λmax) | 246, 434 nm | Not specified | [3] |
| Emission Maximum | ~395 nm | With Renilla luciferase | [4][5] |
| Solubility | ~0.5 mg/mL | DMSO, DMF | [3][5] |
| Slightly soluble | Ethanol | [3][5] | |
| Storage Temperature (Solid) | -20°C | Desiccated, protected from light | [2][3] |
| Stability (Solid) | ≥ 4 years | At -20°C | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the solid in an appropriate organic solvent, such as high-purity anhydrous DMSO or DMF, which has been purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[3]
-
For a 1 mM stock solution (assuming a molecular weight of 427.9 g/mol ), dissolve 0.428 mg of the compound in 1 mL of the purged solvent.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
This stock solution should be prepared fresh on the day of the experiment and protected from light.
Protocol 2: General BRET2 Assay Workflow
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) in a suitable multi-well plate (e.g., a white, clear-bottom 96-well plate for luminescence measurements).
-
Co-transfect the cells with plasmids encoding the donor (Renilla luciferase fusion protein) and the acceptor (e.g., GFP2 fusion protein). Include a control group transfected with the donor plasmid only.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Procedure:
-
On the day of the assay, prepare a fresh working solution of this compound by diluting the stock solution in your assay buffer (e.g., phenol red-free DMEM or PBS). A typical final concentration is in the range of 5-10 µM, but this should be optimized.
-
Wash the cells once with the assay buffer.
-
Add the Coelenteramine 400a working solution to the wells. An automated injector can provide more consistent results.
-
Immediately measure the luminescence using a plate reader capable of detecting two distinct emission wavelengths simultaneously or sequentially.
-
Donor Channel: Filter for light around 395 nm (e.g., 370-450 nm).
-
Acceptor Channel: Filter for light around 510 nm (e.g., 500-550 nm for GFP2).
-
-
-
Data Analysis:
-
Calculate the BRET ratio for each well using the following formula:
-
BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)
-
-
Correct for background by subtracting the BRET ratio obtained from the donor-only control cells.
-
Visualizations
Caption: BRET2 signaling pathway with Coelenteramine 400a.
Caption: General experimental workflow for a BRET2 assay.
References
- 1. goldbio.com [goldbio.com]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Coelenteramine 400a|CAS 70217-82-2|DC Chemicals [dcchemicals.com]
- 8. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Coelenteramine 400a vs. Furimazine for NanoLuc Luciferase-Based Assays
In the realm of bioluminescent reporter assays, the choice of luciferase and its corresponding substrate is paramount to achieving desired sensitivity, signal kinetics, and experimental success. This guide provides a comprehensive comparison of two coelenterazine (B1669285) analogs, Coelenteramine 400a and Furimazine, clarifying their distinct roles and specificities, particularly concerning the highly popular NanoLuc® luciferase.
While both molecules are derivatives of coelenterazine, a luminophore used by various marine luciferases, their utility is not interchangeable. The key takeaway for researchers is the stringent substrate specificity of NanoLuc® luciferase, which has been expressly engineered to work in concert with its synthetic substrate, Furimazine.
Executive Summary: Specificity is Key
NanoLuc® (Nluc), a 19.1 kDa luciferase derived from the deep-sea shrimp Oplophorus gracilirostris, was developed through a process of directed evolution. This optimization process concurrently involved the synthesis and screening of novel coelenterazine analogs to identify a substrate that would yield a bright, stable, "glow-type" luminescent signal. The result of this co-evolution is Furimazine, a substrate that endows the NanoLuc® system with a signal intensity approximately 150 times greater than that of firefly or Renilla luciferases with their native substrates.
Conversely, Coelenteramine 400a is a recognized substrate for Renilla luciferase (Rluc) and is particularly favored in Bioluminescence Resonance Energy Transfer (BRET) applications. Its blue-shifted emission peak at around 395-400 nm provides excellent spectral separation from the emission of acceptor fluorophores like Green Fluorescent Protein (GFP).
Crucially, there is no substantial evidence to suggest that Coelenteramine 400a is an efficient substrate for NanoLuc® luciferase. The enzyme's active site has been tailored for high-affinity binding and catalytic turnover of Furimazine. Therefore, a direct performance comparison of these two substrates with NanoLuc® is not practical. Instead, this guide will compare the two distinct bioluminescent systems: NanoLuc®/Furimazine and Renilla/Coelenteramine 400a .
Performance Metrics: A Tale of Two Systems
The following table summarizes the key performance characteristics of the NanoLuc®/Furimazine system compared to the Renilla/Coelenteramine 400a system. This data is essential for researchers to select the appropriate reporter system for their specific application.
| Performance Metric | NanoLuc® with Furimazine | Renilla Luciferase with Coelenteramine 400a |
| Relative Brightness | Extremely high (~150x brighter than Rluc) | Moderate |
| Signal Kinetics | Glow-type | Flash-type (rapid decay) |
| Signal Half-Life | > 2 hours in optimized assay buffers | Typically < 10 minutes |
| Emission Peak (λmax) | ~460 nm | ~395-400 nm |
| ATP Dependence | No | No |
| Primary Application | Reporter gene assays, protein dynamics, in vivo imaging | BRET assays, reporter gene assays |
Chemical and Physical Properties
The structural differences between Furimazine and Coelenteramine 400a underpin their distinct spectral properties and enzyme specificities.
| Property | Furimazine | Coelenteramine 400a |
| Molecular Formula | C₂₄H₁₉N₃O₂ | C₂₆H₂₁N₃O |
| Molecular Weight | 381.44 g/mol | 391.48 g/mol |
| Core Structure | Imidazopyrazinone | Imidazopyrazinone |
| Solubility | Poor in aqueous solutions; often formulated with detergents or organic solvents. Derivatives like Fluorofurimazine (FFz) and Hydrofurimazine (HFz) offer improved solubility. | Soluble in methanol (B129727) or ethanol; not recommended for dissolution in DMSO. |
| Stability | Substrate stability is enhanced in optimized assay buffers. | Prone to auto-oxidation, especially in aqueous solutions. |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and practical application of these substrates, the following diagrams illustrate the bioluminescent reaction of the NanoLuc®/Furimazine system and a typical experimental workflow.
Caption: Bioluminescent reaction pathway of NanoLuc® luciferase with its substrate Furimazine.
Caption: A standard experimental workflow for an endpoint lytic assay using the NanoLuc®/Furimazine system.
Detailed Experimental Protocol: Nano-Glo® Luciferase Assay
This protocol is a representative example for a lytic endpoint assay in a 96-well plate format using the commercially available Nano-Glo® Luciferase Assay System (Promega).
Materials:
-
Cells cultured in a 96-well plate expressing NanoLuc® luciferase.
-
Nano-Glo® Luciferase Assay Buffer.
-
Nano-Glo® Luciferase Assay Substrate (Furimazine).
-
Plate luminometer.
Procedure:
-
Reagent Preparation:
-
Thaw the Nano-Glo® Luciferase Assay Buffer and Substrate to room temperature.
-
Prepare the Nano-Glo® Luciferase Assay Reagent by adding the Substrate to the Buffer at the ratio specified by the manufacturer (typically 1:50, e.g., 20 µL of substrate into 1 mL of buffer).
-
Mix by inverting the tube gently. This final reagent contains both the lytic agent and Furimazine.
-
-
Assay Execution:
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for approximately 10-15 minutes.
-
Add a volume of the prepared Nano-Glo® Assay Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on a plate shaker for 30-60 seconds to ensure complete cell lysis and mixing.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for at least 3 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence in a plate-reading luminometer.
-
Conclusion: Making an Informed Choice
The NanoLuc®/Furimazine system represents a significant advancement in bioluminescent technology, offering unparalleled brightness and signal stability for a wide range of applications. Its performance is a direct result of the co-engineering of the enzyme and its specific substrate, Furimazine.
Coelenteramine 400a, while a valuable tool in its own right, is not a suitable substrate for NanoLuc® luciferase. It is optimally paired with Renilla luciferase, where its unique spectral properties are leveraged for applications like BRET.
For researchers utilizing NanoLuc® luciferase, Furimazine and its enhanced derivatives are the required substrates to unlock the full potential of this powerful reporter system. Understanding this fundamental specificity is the first step in designing robust and highly sensitive bioluminescent assays.
A Comparative Analysis of Coelenteramine 400a and Native Coelenterazine Signal Intensity in Bioluminescence Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate for bioluminescent assays is a critical determinant of experimental success. This guide provides a detailed comparison of Coelenteramine 400a and native coelenterazine (B1669285), focusing on their relative signal intensities and key characteristics to inform substrate choice in applications such as reporter gene assays and Bioluminescence Resonance Energy Transfer (BRET).
Coelenterazine is a widely utilized luciferin (B1168401), a light-emitting molecule, that serves as a substrate for various marine luciferases, most notably Renilla luciferase (RLuc). Its analogue, Coelenteramine 400a, also known as DeepBlueC™, offers distinct spectral properties that are particularly advantageous in specific experimental contexts. This guide presents a quantitative comparison of their signal output and provides detailed experimental protocols for their use.
Quantitative Signal Intensity Comparison
The selection between native coelenterazine and Coelenteramine 400a often involves a trade-off between signal strength and spectral properties. Native coelenterazine typically produces a significantly higher light output compared to Coelenteramine 400a. However, Coelenteramine 400a exhibits a hypsochromic shift, emitting blue light at a shorter wavelength, which is a crucial feature for minimizing spectral overlap in BRET assays.
| Substrate | Luciferase | Emission Max (λmax) | Relative Initial Intensity (%) | Relative Total Light (%) | Key Characteristics |
| Native Coelenterazine | Renilla luciferase (RLuc) | ~460-475 nm | 100 | 100 | High signal intensity, suitable for general reporter assays.[1] |
| Coelenteramine 400a (DeepBlueC™) | Renilla luciferase (RLuc) | ~395-400 nm | Lower than native | Lower than native | Blue-shifted emission minimizes spectral overlap with GFP/YFP acceptors in BRET assays; signal intensity is generally lower than native coelenterazine.[2][3][4] |
Note: The relative intensities can vary depending on the specific experimental conditions, including the luciferase variant, buffer composition, and temperature.
Experimental Protocols
To provide a framework for the comparative analysis of these substrates, a generalized protocol for measuring bioluminescence in mammalian cells expressing Renilla luciferase is outlined below.
Materials and Reagents:
-
Mammalian cells expressing Renilla luciferase
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., Passive Lysis Buffer)
-
Native Coelenterazine
-
Coelenteramine 400a
-
Coelenterazine solvent (e.g., methanol (B129727) or ethanol)
-
Assay buffer (e.g., PBS or Tris-HCl with 0.1% BSA)
-
Luminometer with injector capability
-
Opaque, white 96-well plates
Experimental Workflow:
Detailed Methodology:
1. Cell Culture and Plating:
- Culture mammalian cells stably or transiently expressing Renilla luciferase in appropriate cell culture medium.
- Plate the cells in a white, opaque 96-well plate at a desired density and incubate for 24-48 hours to allow for cell adherence and reporter expression.
2. Cell Lysis:
- Aspirate the cell culture medium and wash the cells once with PBS.
- Add an appropriate volume of lysis buffer to each well and incubate at room temperature for 15 minutes with gentle shaking to ensure complete cell lysis.
3. Substrate Preparation:
- Prepare stock solutions of native coelenterazine and Coelenteramine 400a in methanol or ethanol. Store stock solutions at -20°C or -80°C, protected from light.
- On the day of the experiment, prepare fresh working solutions of each substrate by diluting the stock solution in the desired assay buffer to the final working concentration (typically 1-5 µM).
4. Luminescence Measurement:
- Transfer 20 µL of cell lysate to a new opaque, white 96-well plate.
- Program the luminometer to inject 100 µL of the substrate working solution and measure the resulting luminescence signal in Relative Light Units (RLU). A 2-second delay followed by a 10-second integration period is a common setting.
- Perform separate measurements for native coelenterazine and Coelenteramine 400a.
Bioluminescence Reaction Pathway
The bioluminescence of coelenterazine and its analogs is the result of an oxidative decarboxylation reaction catalyzed by a luciferase. The enzyme binds the luciferin and molecular oxygen, leading to the formation of a high-energy peroxide intermediate. This intermediate then cyclizes to form a dioxetanone, which subsequently decomposes to release carbon dioxide and an excited-state coelenteramide (B1206865). As the coelenteramide returns to its ground state, it emits a photon of light.
Conclusion
The choice between Coelenteramine 400a and native coelenterazine is highly dependent on the specific application. For experiments where maximal signal intensity is paramount, native coelenterazine is the superior choice. However, for BRET assays where the separation of donor and acceptor emission spectra is critical to minimize background and enhance the signal-to-noise ratio, the blue-shifted emission of Coelenteramine 400a makes it the preferred substrate, despite its lower light output. Researchers should carefully consider the requirements of their experimental system to select the most appropriate coelenterazine analog.
References
Comparative Guide: Cross-reactivity of Coelenteramine 400a with Diverse Luciferases
For researchers, scientists, and professionals in drug development, the selection of an appropriate bioluminescent reporter system is critical for the accuracy and sensitivity of experimental assays. Coelenteramine 400a, a synthetic analog of coelenterazine (B1669285), is a substrate frequently employed in such systems. This guide provides an objective comparison of Coelenteramine 400a's performance across different luciferases, supported by available experimental data and detailed methodologies.
Data Presentation: Performance of Coelenteramine 400a with Various Luciferases
The following table summarizes the known cross-reactivity and spectral characteristics of Coelenteramine 400a with several commonly used luciferases. It is important to note that direct quantitative comparisons of light output across different studies can be challenging due to variations in experimental conditions, including buffer composition, temperature, and the specific variant of the luciferase used.
| Luciferase | Substrate Activity | Peak Emission Wavelength (nm) | Key Considerations |
| Renilla Luciferase (RLuc) | Good substrate[1][2] | ~395-400[3] | Coelenteramine 400a is often the preferred substrate for Bioluminescence Resonance Energy Transfer (BRET) assays using RLuc as the donor, due to its blue-shifted emission which minimizes spectral overlap with green fluorescent protein (GFP) acceptors.[1] |
| Gaussia Luciferase (GLuc) | Poor substrate/Does not oxidize well[1] | Not applicable | Native coelenterazine is the standard substrate for GLuc. The lack of reactivity of Coelenteramine 400a with GLuc allows for potential multiplexing applications where RLuc and GLuc are used in the same system with their respective preferred substrates. |
| NanoLuc Luciferase (NLuc) | Significant signal with native coelenterazine, but furimazine is the dedicated substrate.[4] | Not applicable with Coelenteramine 400a | NanoLuc has its own highly optimized substrate, furimazine, and is part of a distinct bioluminescent system. While it can utilize coelenterazine, it is not its intended substrate. |
| Firefly Luciferase (FFluc) | Not a substrate | Not applicable | Firefly luciferase utilizes D-luciferin as its substrate and does not cross-react with coelenterazine or its analogs. This orthogonality is fundamental to the design of dual-luciferase assays. |
| Artificial Luciferases (ALuc) | Reported to have no considerable bioluminescence in one study. | Not applicable | The reactivity may depend on the specific artificial luciferase variant. |
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
A Comparative Guide to Coelenteramine 400a and Coelenterazine h for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of in vivo bioluminescence imaging, the choice of substrate is as critical as the luciferase reporter itself. The substrate's intrinsic properties, such as light emission kinetics, brightness, and bioavailability, directly impact the sensitivity and accuracy of experimental outcomes. This guide provides a detailed comparison of two widely used coelenterazine (B1669285) analogs, Coelenteramine 400a and Coelenterazine h, to aid researchers in selecting the optimal substrate for their in vivo imaging needs.
Executive Summary
Coelenteramine 400a and Coelenterazine h are both substrates for Renilla luciferase (RLuc) and its variants, but they possess distinct spectral and performance characteristics that make them suitable for different applications. Coelenteramine 400a, with its shorter wavelength emission, is a substrate of choice for Bioluminescence Resonance Energy Transfer (BRET) studies, while Coelenterazine h is often favored for direct in vivo imaging due to its brighter initial signal compared to native coelenterazine.
This guide synthesizes available data to provide a comparative overview of their performance, supported by experimental protocols and conceptual diagrams to illustrate key processes. It is important to note that direct head-to-head in vivo comparative studies under identical conditions are limited in the published literature. Therefore, the presented data is compiled from independent studies and should be interpreted with this consideration.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of Coelenteramine 400a and Coelenterazine h based on available in vitro and in vivo data.
| Feature | Coelenteramine 400a (DeepBlueC™) | Coelenterazine h | Source(s) |
| Peak Emission Wavelength (with RLuc) | ~395-400 nm | ~475-480 nm | [1][2][3] |
| Relative Initial Intensity (vs. Native CTZ) | Lower | Up to 20-fold higher | [4] |
| In Vivo Signal Kinetics | Rapid decay | Rapid initial peak followed by decay | [5][6] |
| Primary Application | BRET assays | Direct in vivo bioluminescence imaging | [1][7] |
| Solubility | Soluble in ethanol (B145695) or methanol | Poorly soluble in aqueous solutions; water-soluble formulations available | [7] |
| In Vivo Substrate Administration | Typically intravenous or intraperitoneal | Typically intravenous or intraperitoneal; water-soluble formulations improve ease of use | [6] |
Key Performance Insights
Coelenteramine 400a is distinguished by its significantly blue-shifted light emission at approximately 400 nm when used with Renilla luciferase.[1][2] This spectral property is highly advantageous for BRET assays, where minimizing spectral overlap between the donor and acceptor fluorophore is crucial for accurate measurement of protein-protein interactions.[1] While it is a competent substrate for RLuc, its light output is generally lower than that of other analogs, making it less ideal for applications where maximizing signal intensity is the primary goal.
Coelenterazine h offers a brighter initial light output compared to native coelenterazine, with some reports suggesting up to a 20-fold increase in intensity.[4] Its emission maximum at around 480 nm falls within the blue-green part of the spectrum.[7] A significant practical challenge with Coelenterazine h for in vivo studies is its poor aqueous solubility, often necessitating the use of organic solvents like propylene (B89431) glycol, which can have toxic effects in animals.[2] However, the availability of water-soluble formulations has largely overcome this limitation, making it a more convenient and safer option for in vivo imaging.[6][7]
Experimental Protocols
The following are representative protocols for in vivo bioluminescence imaging in mice using Coelenteramine 400a and Coelenterazine h. These protocols are generalized, and optimization is recommended for specific animal models and experimental setups.
In Vivo Imaging with Coelenteramine 400a
This protocol is based on general practices for in vivo imaging with coelenterazine analogs.
1. Substrate Preparation:
-
Prepare a stock solution of Coelenteramine 400a in ethanol or methanol. Due to its light sensitivity, protect the solution from light.
-
For injection, dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration. The final concentration of the organic solvent should be minimized to avoid toxicity.
2. Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Position the animal in the imaging chamber.
3. Substrate Administration and Imaging:
-
Inject the Coelenteramine 400a solution intravenously (e.g., via tail vein) or intraperitoneally. A typical dose may range from 1 to 5 mg/kg body weight.
-
Immediately acquire bioluminescence images using a sensitive CCD camera-based imaging system.
-
Acquire a series of images over time (e.g., every 1-2 minutes for the first 10-15 minutes) to capture the peak signal and decay kinetics.
In Vivo Imaging with Water-Soluble Coelenterazine h
This protocol is adapted from methodologies for water-soluble coelenterazine formulations.
1. Substrate Preparation:
-
Reconstitute the lyophilized water-soluble Coelenterazine h in sterile water or saline to the desired concentration, as per the manufacturer's instructions. Vortex gently to ensure complete dissolution.
2. Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Place the animal in the imaging chamber of the in vivo imaging system.
3. Substrate Administration and Imaging:
-
Administer the reconstituted water-soluble Coelenterazine h solution, typically via intravenous injection for rapid and widespread distribution. A common dosage is in the range of 100 µg per mouse.[6]
-
Begin image acquisition immediately after injection to capture the initial bright signal.
-
Continue to acquire images at regular intervals to monitor the signal kinetics over time.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in bioluminescence imaging and BRET, the following diagrams are provided.
Caption: General mechanism of Renilla luciferase-mediated bioluminescence.
Caption: BRET workflow using Coelenteramine 400a and a RLuc-GFP pair.
Conclusion
The selection between Coelenteramine 400a and Coelenterazine h for in vivo imaging is highly dependent on the specific experimental goals.
-
Coelenteramine 400a is the superior choice for BRET applications due to its blue-shifted emission, which minimizes spectral crosstalk with commonly used fluorescent acceptor proteins like GFP.
-
Coelenterazine h , particularly in its water-soluble formulation , is a robust option for direct in vivo bioluminescence imaging where high signal intensity is paramount. Its brighter initial emission can enhance the detection of weakly expressing targets.
Researchers should carefully consider the trade-offs between brightness, emission wavelength, and experimental complexity when choosing a substrate. For novel applications, preliminary in vitro and in vivo pilot studies are strongly recommended to determine the optimal substrate and imaging conditions for their specific model system.
References
- 1. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. zellbio.eu [zellbio.eu]
- 5. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
- 6. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medilumine.com [medilumine.com]
A Head-to-Head Comparison of Coelenteramine 400a Analogs for Bioluminescence Applications
For researchers, scientists, and drug development professionals, the selection of the optimal substrate for bioluminescence assays is critical for achieving sensitive and reliable results. Coelenteramine 400a, also known as DeepBlueC™, is a widely used analog of coelenterazine (B1669285), the luciferin (B1168401) for Renilla luciferase (RLuc). Its characteristic blue-shifted light emission at approximately 400 nm makes it particularly valuable for Bioluminescence Resonance Energy Transfer (BRET) assays, minimizing spectral overlap with commonly used green fluorescent protein (GFP) acceptors.[1][2][3][4] This guide provides a head-to-head comparison of Coelenteramine 400a with other commercially available and novel coelenterazine analogs, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.
Performance Comparison of Coelenteramine 400a and Its Analogs
The performance of a coelenterazine analog is determined by several key parameters, including its light emission maximum (λmax), quantum yield, luminescence intensity, and signal decay kinetics. The choice of Renilla luciferase variant can also significantly impact the performance of these substrates.[5] The following table summarizes the key performance characteristics of Coelenteramine 400a and a selection of its analogs in conjunction with Renilla luciferase.
| Analog | Emission Max (λmax) (nm) | Total Light (%) (Relative to Native) | Initial Intensity (%) (Relative to Native) | Key Features & Applications |
| Coelenteramine 400a (DeepBlueC™) | ~400 | - | - | Blue-shifted emission, ideal for BRET assays with GFP acceptors.[1][2][3][4][6] |
| Native Coelenterazine | ~475 | 100 | 100 | Natural substrate for RLuc, widely used as a benchmark.[1][4] |
| Coelenterazine h | ~475 | 41 | 57 | Reported to have higher luminescent intensity than native coelenterazine in some contexts.[4][7] |
| Coelenterazine f | ~473 | 28 | 58 | Shows 4- to 8-fold greater Rluc activity relative to native coelenterazine in cells.[4][8] |
| Coelenterazine e | 418, 475 | 137 | 750-900 | Exhibits significantly higher initial intensity compared to native coelenterazine.[1][4] |
| Coelenterazine cp | ~470 | 23 | 16-135 | - |
| Coelenterazine n | ~475 | 47 | 68 | - |
| Coelenterazine hcp | ~444 | - | - | - |
| Coelenterazine i | ~476 | - | - | - |
| Coelenterazine ip | ~441 | - | - | - |
Note: The values for Total Light and Initial Intensity are relative to native coelenterazine and can vary depending on the experimental conditions and the specific variant of Renilla luciferase used. Data is compiled from multiple sources and should be used as a guide for comparison.
Recent research has also focused on the development of novel coelenterazine analogs with enhanced properties. For instance, a series of new analogs with substitutions at the C-6 position of the imidazopyrazinone core have been shown to exhibit significantly higher luminescence intensity than Coelenteramine 400a. One such analog, designated B2, displayed approximately 100-fold stronger emission than Coelenteramine 400a in the presence of Renilla luciferase.[9][10]
Experimental Protocols
To ensure accurate and reproducible comparisons of Coelenteramine 400a and its analogs, standardized experimental protocols are essential. Below are detailed methodologies for in vitro luminescence assays and cell-based BRET assays.
In Vitro Luminescence Assay for Coelenterazine Analog Comparison
This protocol outlines the steps to measure and compare the light output and kinetics of different coelenterazine analogs with purified Renilla luciferase.
Materials:
-
Purified Renilla luciferase (e.g., RLuc8)
-
Coelenteramine 400a and its analogs
-
Assay buffer (e.g., PBS, pH 7.4)
-
Solvent for coelenterazine analogs (e.g., methanol (B129727) or ethanol)
-
Luminometer with injector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified Renilla luciferase in assay buffer to a final concentration of 1-10 µg/mL.
-
Prepare stock solutions of Coelenteramine 400a and each analog in the recommended solvent (e.g., 1 mM in methanol). Store protected from light.
-
On the day of the experiment, prepare working solutions of each coelenterazine analog by diluting the stock solution in assay buffer to the desired final concentration (e.g., 1-10 µM).
-
-
Luminometer Setup:
-
Set the luminometer to record luminescence signal over a desired period (e.g., 10 seconds to 10 minutes) to capture both the initial flash and the decay kinetics.
-
If available, use filters to measure light emission at specific wavelengths to confirm the emission spectra of the analogs.
-
-
Measurement:
-
Pipette 50 µL of the Renilla luciferase working solution into the wells of a white, opaque 96-well plate.
-
Place the plate in the luminometer.
-
Inject 50 µL of the coelenterazine analog working solution into each well and immediately initiate the luminescence reading.
-
Record the luminescence signal over time.
-
-
Data Analysis:
-
Determine the peak luminescence intensity (Initial Intensity) and the total light output (by integrating the luminescence signal over the measurement period).
-
Calculate the decay rate (half-life) of the luminescence signal for each analog.
-
Normalize the results for each analog to those obtained with a reference substrate, such as native coelenterazine.
-
Cell-Based BRET Assay Protocol
This protocol describes a typical BRET assay in mammalian cells to study protein-protein interactions using Coelenteramine 400a or its analogs.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vectors for the proteins of interest fused to a BRET donor (Renilla luciferase, e.g., RLuc8) and a BRET acceptor (e.g., GFP2).
-
Cell culture medium and reagents
-
Transfection reagent
-
Coelenteramine 400a or other analogs
-
Plate reader capable of measuring dual-emission luminescence
Procedure:
-
Cell Culture and Transfection:
-
Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Co-transfect the cells with the donor and acceptor expression vectors according to the manufacturer's protocol for the transfection reagent. Include control wells with donor only and acceptor only.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
BRET Measurement:
-
Prepare a working solution of the chosen coelenterazine analog in an appropriate buffer (e.g., 5 µM in PBS).
-
Remove the cell culture medium from the wells and wash once with PBS.
-
Add 50 µL of PBS to each well.
-
Add 50 µL of the coelenterazine analog working solution to each well.
-
Immediately measure the luminescence at two different emission wavelengths: one corresponding to the donor emission (e.g., 395-450 nm for Coelenteramine 400a) and one corresponding to the acceptor emission (e.g., 500-540 nm for GFP2).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the BRET ratio of the donor-only control from the BRET ratio of the donor-acceptor samples to obtain the net BRET ratio.
-
Compare the net BRET ratios obtained with different coelenterazine analogs to determine their efficiency in the BRET assay.
-
Signaling Pathways and Experimental Workflows
Bioluminescence Resonance Energy Transfer (BRET) Pathway
BRET is a powerful technique for studying protein-protein interactions in real-time in living cells. The process involves the non-radiative transfer of energy from a bioluminescent donor molecule (Renilla luciferase) to a fluorescent acceptor molecule (e.g., GFP) when they are in close proximity (typically <10 nm).
Caption: The BRET signaling pathway.
Experimental Workflow for Analog Comparison
The following diagram illustrates a typical workflow for the head-to-head comparison of different coelenteramine analogs.
Caption: Experimental workflow for comparing coelenteramine analogs.
References
- 1. biotium.com [biotium.com]
- 2. Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuvucameras.com [nuvucameras.com]
- 4. biotium.com [biotium.com]
- 5. academic.oup.com [academic.oup.com]
- 6. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zellbio.eu [zellbio.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
A Comparative Guide to Coelenteramine 400a-Based Assays and a Look at More Reproducible Alternatives
For researchers, scientists, and drug development professionals utilizing bioluminescence resonance energy transfer (BRET) and other luciferase-based assays, the choice of substrate is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of Coelenteramine 400a with alternative luciferase substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.
Coelenteramine 400a, a derivative of coelenterazine, is a widely used substrate for Renilla luciferase (RLuc) in BRET assays. Its primary advantage is its blue-shifted emission maximum at approximately 395 nm, which minimizes spectral overlap with commonly used green fluorescent protein (GFP) acceptors, a desirable characteristic for BRET studies.[1][2][3] However, a significant drawback of Coelenteramine 400a is its rapid signal decay in aqueous solutions, which can compromise the reproducibility and reliability of experimental results.[4] This guide explores the performance of Coelenteramine 400a in comparison to newer, more stable, and brighter alternatives, such as the NanoLuc® luciferase system with its substrate furimazine and the novel Renilla luciferase substrate, Prolume Purple™.
Performance Comparison of Luciferase Substrates
The reproducibility of a bioluminescent assay is intrinsically linked to the stability of the light-emitting reaction. The rapid degradation of Coelenteramine 400a in aqueous media presents a significant challenge for researchers, particularly in high-throughput screening applications where signal stability over time is paramount. In contrast, newer luciferase systems have been engineered for enhanced stability and significantly brighter signal output, leading to improved assay performance and reproducibility.
| Feature | Coelenteramine 400a with Renilla Luciferase | Prolume Purple™ with Renilla Luciferase | Furimazine with NanoLuc® Luciferase |
| Relative Brightness | Baseline | Up to 13-fold brighter than Coelenteramine 400a[5][6] | Approximately 100-150-fold brighter than Renilla luciferase assays[7] |
| Signal Stability | Rapid decay in aqueous solution[4] | More stable than Coelenteramine 400a | Glow-type luminescence with high stability |
| Emission Maximum | ~395 nm[3][4] | ~405 nm[5] | ~460 nm |
| Enzyme | Renilla luciferase (RLuc) and its mutants (e.g., RLuc8) | Renilla luciferase (RLuc) and its mutants | NanoLuc® luciferase (Nluc) |
| Key Advantage | Good spectral separation for BRET with GFP | Increased signal intensity over Coelenteramine 400a with similar spectral properties | Extremely high signal intensity and stability, enabling more sensitive assays |
| Key Disadvantage | Low signal intensity and poor stability, impacting reproducibility | Newer substrate with less extensive citation in the literature | Emission peak is closer to that of some fluorescent acceptors |
Experimental Protocols
Reproducibility in BRET assays is highly dependent on a meticulous and consistent experimental protocol. Below is a detailed methodology for a common application of BRET: monitoring the interaction between a G-protein coupled receptor (GPCR) and β-arrestin.
Protocol: GPCR-β-arrestin Interaction BRET Assay
This protocol is designed to quantify the interaction between a GPCR fused to a luciferase donor and β-arrestin fused to a fluorescent protein acceptor in live cells.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well white, clear-bottom plates at a density of 4 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with plasmids encoding the GPCR-luciferase donor (e.g., GPCR-RLuc8) and the β-arrestin-fluorescent acceptor (e.g., β-arrestin-Venus) using a suitable transfection reagent according to the manufacturer's instructions. A donor-only transfection should be included as a negative control.
2. Ligand Stimulation:
-
24-48 hours post-transfection, the cell culture medium is replaced with a serum-free medium.
-
Cells are stimulated with varying concentrations of the GPCR ligand (agonist) and incubated for a predetermined time (e.g., 15-30 minutes) at 37°C.
3. Substrate Addition and Signal Measurement:
-
For Coelenteramine 400a: Prepare a 5 mM stock solution in ethanol. Immediately before use, dilute to a final working concentration of 5 µM in the assay buffer. Due to its instability, the substrate should be added to the wells just prior to reading.
-
For Alternative Substrates (e.g., Furimazine, Prolume Purple™): Follow the manufacturer's recommendations for preparation and addition. These substrates generally offer greater stability in solution.
-
The plate is read using a microplate reader capable of detecting both the donor and acceptor emission wavelengths. For a Coelenteramine 400a-based assay with a Venus acceptor, typical filter sets would be for the donor emission (~400 nm) and the acceptor emission (~530 nm).
4. Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity for each well.
-
The net BRET ratio is determined by subtracting the BRET ratio of the donor-only control from the BRET ratio of the donor and acceptor co-transfected cells.
-
Dose-response curves are generated by plotting the net BRET ratio against the logarithm of the ligand concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological process and the experimental steps, the following diagrams are provided in the DOT language for Graphviz.
Caption: GPCR-β-arrestin BRET assay signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. zellbio.eu [zellbio.eu]
- 3. biblio.noykem.ru [biblio.noykem.ru]
- 4. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolume Purple [nanolight.com]
- 6. nanolight.com [nanolight.com]
- 7. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Coelenteramine 400a Assay Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This document outlines the principles of the Coelenteramine 400a-based BRET assay and presents a selection of robust orthogonal methods for validating its findings, with a particular focus on G protein-coupled receptor (GPCR) activation and β-arrestin recruitment. Detailed experimental protocols, comparative data tables, and visual diagrams of workflows and signaling pathways are provided to assist researchers in selecting and implementing the most appropriate validation strategies for their work.
The Primary Assay: Coelenteramine 400a-Based BRET
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two molecules tagged with a donor and an acceptor molecule. In the context of Coelenteramine 400a, the BRET2 system typically involves:
-
Donor: Renilla luciferase (RLuc) or one of its mutants (e.g., Rluc8).
-
Acceptor: A green fluorescent protein variant, such as GFP2, which has an excitation spectrum that overlaps with the emission spectrum of Rluc in the presence of Coelenteramine 400a.[4][5]
-
Principle: When the donor and acceptor molecules are in close proximity (typically <10 nm), the energy generated by the Rluc-catalyzed oxidation of Coelenteramine 400a is non-radiatively transferred to the acceptor (GFP2), which then emits light at its own characteristic wavelength (around 510-515 nm).[4][5] The ratio of acceptor emission to donor emission is calculated to determine the extent of the interaction.
BRET assays are powerful tools for studying the dynamics of PPIs in live cells, offering high sensitivity and a good signal-to-noise ratio due to the absence of external light excitation, which minimizes autofluorescence.[3][8]
Orthogonal Validation Strategies
To validate the findings from a Coelenteramine 400a BRET assay, it is essential to employ methods that do not rely on the same principle of bioluminescence resonance energy transfer. The choice of orthogonal assay depends on the specific biological question being addressed. For GPCRs, validation can be achieved by examining downstream functional responses or by using alternative biophysical methods to measure protein interactions directly.
Functional Assays: Measuring Downstream GPCR Signaling
If the BRET assay is used to assess GPCR activation (e.g., by measuring receptor-G protein or receptor-β-arrestin interaction), a robust orthogonal approach is to measure the functional consequences of receptor activation.
-
cAMP Assays: For Gs- or Gi-coupled receptors, changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are a direct functional readout of receptor activation.[5] Various commercial kits are available for measuring cAMP, often employing principles like competitive immunoassays with time-resolved fluorescence (e.g., HTRF) or enzyme fragment complementation.[7]
-
Calcium Mobilization Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium concentration.[1][4][9] This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4) and a fluorescent plate reader.[10][11]
Alternative Proximity and Recruitment Assays
These assays also measure the interaction or recruitment of proteins but use different technologies, thus providing strong orthogonal validation.
-
Tango™ GPCR Assay: This is a reporter gene assay that measures β-arrestin recruitment.[2][12] Upon GPCR activation, a protease-tagged β-arrestin is recruited to the receptor, cleaving a transcription factor that is fused to the receptor's C-terminus. This transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase.[2][13] The resulting signal is generated through a FRET-based substrate for β-lactamase.[2]
-
Lanthanide-Based Time-Resolved FRET (TR-FRET): This fluorescence-based proximity assay uses a long-lifetime lanthanide (e.g., Terbium or Europium) as the donor and a suitable fluorophore (e.g., GFP or fluorescein) as the acceptor.[14][15][16] The long fluorescence lifetime of the lanthanide donor allows for time-gated detection, which eliminates short-lived background fluorescence and autofluorescence, resulting in a very high signal-to-noise ratio.[15][16]
-
NanoBiT® Protein-Protein Interaction Assay: This is a protein-fragment complementation assay based on the bright NanoLuc® luciferase. The luciferase is split into two small subunits, Large BiT (LgBiT) and Small BiT (SmBiT), which are fused to the two proteins of interest. If the proteins interact, the subunits come together to form a functional luciferase, generating a bright luminescent signal.[6] This provides an orthogonal approach even though it is also luminescence-based, as its principle of action (complementation) is different from BRET (energy transfer).
Biophysical Assay: Direct Measurement of Binding
-
Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique that measures the binding of an analyte (e.g., a small molecule ligand or a protein) to a target molecule that is immobilized on a sensor surface.[17][18][19] For GPCRs, this can involve capturing the receptor on the chip and flowing a ligand over the surface.[18] SPR provides real-time kinetics and affinity data (k_on, k_off, K_D), offering a direct and quantitative validation of ligand binding that is independent of cellular signaling pathways.[17][20]
Data Presentation: Comparison of Assay Technologies
The following table summarizes the key characteristics of the Coelenteramine 400a BRET assay and the described orthogonal validation methods.
| Assay | Principle | Measurement | Typical Readout | Advantages | Disadvantages |
| Coelenteramine 400a BRET2 | Bioluminescence Resonance Energy Transfer | Protein Proximity (<10 nm) | Ratiometric (Acceptor/Donor Emission) | Live cells, kinetic, no excitation light, good S/N.[3][8] | Requires genetic tagging, lower light output and shorter half-life compared to BRET1.[3][8] |
| cAMP Assay (HTRF) | Homogeneous Time-Resolved FRET | Second Messenger Levels | Ratiometric Fluorescence | Functional readout, high-throughput, robust.[7] | Indirect measure of receptor activity, requires specific G-protein coupling (Gs/Gi).[5] |
| Calcium Mobilization Assay | Fluorescence | Second Messenger Levels | Fluorescence Intensity | Functional readout, real-time kinetics, high-throughput.[4][9] | Indirect, requires Gq coupling, potential for dye loading issues.[1][9] |
| Tango™ GPCR Assay | Reporter Gene (β-arrestin recruitment) | Transcriptional Activation | Fluorescence (FRET substrate) | Universal (any GPCR that recruits arrestin), functional.[2][12] | Endpoint assay (requires hours of incubation), indirect.[2][13] |
| Lanthanide-Based TR-FRET | Time-Resolved FRET | Protein Proximity (<10 nm) | Time-Gated Ratiometric Fluorescence | High S/N, live cells, kinetic, reduced background.[15][16] | Requires genetic tagging, potential for spectral bleed-through.[15] |
| NanoBiT® Assay | Protein-Fragment Complementation | Protein Interaction | Luminescence Intensity | High S/N, reversible, bright signal, small tags.[6] | Requires genetic tagging, potential for irreversible complementation with some designs. |
| Surface Plasmon Resonance (SPR) | Mass Change on Surface | Direct Binding | Refractive Index Change (Resonance Units) | Label-free, real-time kinetics, affinity data (KD).[17][18] | Requires purified protein, can be challenging for membrane proteins.[19] |
Mandatory Visualizations
Signaling and Assay Principle Diagrams
Caption: GPCR signaling pathways and points of intervention for various validation assays.
Caption: Comparison of a typical BRET experimental workflow with a functional orthogonal assay.
Experimental Protocols
Protocol 1: Coelenteramine 400a BRET² Assay for GPCR/β-arrestin Interaction
Objective: To measure the interaction between a GPCR and β-arrestin in live cells using BRET.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Mammalian expression vectors: GPCR fused to Rluc8 (C-terminus) and β-arrestin2 fused to GFP2
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Transfection reagent
-
White, opaque 96-well microplates
-
PBS or HBSS
-
Coelenteramine 400a (stock solution in ethanol, protect from light)
-
Luminometer capable of sequential dual-emission detection (e.g., filters for 395-410 nm and 510-515 nm)
Methodology:
-
Cell Seeding: The day before transfection, seed HEK293 cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GPCR-Rluc8 and β-arrestin2-GFP2 plasmids. A ratio of 1:3 to 1:5 (donor:acceptor plasmid) is often a good starting point to optimize the BRET signal. Include a control transfection with only the GPCR-Rluc8 plasmid.
-
Plating for Assay: 24 hours post-transfection, detach the cells and resuspend them in culture medium. Seed the cells into a white, opaque 96-well plate at a density of 20,000-50,000 cells per well.
-
Assay Execution: 48 hours post-transfection, carefully remove the culture medium. Wash the cells once with 100 µL of PBS.
-
Add 90 µL of PBS to each well.
-
Prepare a working solution of Coelenteramine 400a in PBS to a final concentration of 5 µM.
-
Using the luminometer's injector, add 10 µL of the Coelenteramine 400a working solution to each well.
-
Measurement: Immediately measure the luminescence signal sequentially with a filter for the donor (e.g., 410 nm ± 40 nm) and a filter for the acceptor (e.g., 515 nm ± 15 nm).[10]
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Calculate the Net BRET by subtracting the BRET ratio of the donor-only control cells from the BRET ratio of the cells expressing both donor and acceptor.[13]
-
Protocol 2: Orthogonal Validation using a Calcium Mobilization Assay
Objective: To validate GPCR activation by measuring changes in intracellular calcium.
Materials:
-
Cells stably or transiently expressing the Gq-coupled GPCR of interest
-
Black, clear-bottom 96-well or 384-well microplates
-
FLIPR Calcium Assay Kit (or equivalent fluorescent calcium indicator like Fluo-4 AM)
-
Probenecid (may be required for certain cell lines to prevent dye extrusion)[1][9]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds (agonists, antagonists)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation® or FLIPR®)
Methodology:
-
Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density that forms a confluent monolayer on the day of the assay.[9] Incubate overnight.
-
Dye Loading:
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of your test compounds at 2X or 5X the final desired concentration in assay buffer.[9]
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4) at intervals of 1-2 seconds.
-
Establish a stable baseline reading for 15-30 seconds.
-
The instrument will then automatically add the compound from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (Max - Min) is proportional to the intracellular calcium concentration.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.
-
Protocol 3: Orthogonal Validation using the Tango™ GPCR Assay
Objective: To validate GPCR activation by measuring β-arrestin recruitment via a reporter gene.
Materials:
-
Tango™ GPCR-bla U2OS cells expressing the receptor of interest
-
Growth medium (e.g., McCoy's 5A) and Assay Medium
-
Test compounds (agonists, antagonists)
-
LiveBLAzer™ FRET-B/G Substrate
-
Fluorescence plate reader with filters for blue (~460 nm) and green (~530 nm) emission (Excitation ~409 nm)
Methodology:
-
Cell Plating: Harvest and resuspend the Tango™ cells in Assay Medium. Dispense cells into a 384-well black, clear-bottom plate (e.g., 10,000 cells/well).[13]
-
Compound Addition:
-
For an agonist assay, add the test compounds directly to the cells.
-
For an antagonist assay, pre-incubate the cells with the antagonist for a specified time before adding a fixed concentration (e.g., EC80) of a known agonist.
-
-
Incubation: Incubate the plate in a humidified incubator at 37°C, 5% CO2 for 16-18 hours to allow for β-lactamase expression.[2][13]
-
Substrate Loading:
-
Prepare the LiveBLAzer™ FRET-B/G Substrate solution according to the manufacturer's protocol.
-
Add the substrate to each well.
-
-
Incubation: Incubate the plate at room temperature for 2 hours in the dark.
-
Measurement: Read the plate on a fluorescence plate reader, measuring the emission at both blue and green wavelengths.
-
Data Analysis:
-
Calculate the Blue:Green emission ratio.
-
An increase in this ratio indicates β-lactamase cleavage of the substrate and, therefore, receptor activation and arrestin recruitment.
-
Plot the ratio against compound concentration to determine potency (EC50) or inhibitory activity (IC50).
-
Protocol 4: Orthogonal Validation using Surface Plasmon Resonance (SPR)
Objective: To directly measure the binding of a ligand to a purified GPCR.
Materials:
-
SPR instrument (e.g., Biacore, ForteBio)
-
Sensor chip (e.g., CM5 chip for amine coupling, or a capture-based chip)
-
Purified, detergent-solubilized GPCR with an affinity tag (e.g., His-tag, Rho1D4-tag)
-
Capture antibody (if using a capture strategy)
-
Running buffer containing detergent (e.g., DDM) and often cholesterol analogues (e.g., CHS) to maintain receptor stability.[18]
-
Ligands/test compounds dissolved in running buffer.
-
Regeneration solution (e.g., low pH glycine)
Methodology:
-
Surface Preparation: Immobilize a capture antibody onto the sensor chip surface using standard amine coupling chemistry, or directly immobilize the GPCR if a suitable method is available.
-
Receptor Capture: Inject the purified, solubilized GPCR over the antibody-coated surface until a stable capture level is reached (e.g., 500-1000 RU). A reference flow cell should be prepared in parallel (e.g., antibody only) to subtract non-specific binding.
-
Ligand Binding Measurement:
-
Inject a series of concentrations of the test compound over both the receptor and reference flow cells.
-
Allow sufficient time for association and dissociation phases.
-
Include buffer-only injections (blanks) for double-referencing.
-
-
Regeneration: After each ligand injection cycle, inject the regeneration solution to remove the bound ligand and captured receptor (if using a capture method), preparing the surface for the next cycle.
-
Data Analysis:
-
After subtracting the reference cell and blank injection signals, the resulting sensorgrams represent the specific binding of the ligand to the GPCR.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[17]
-
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 3. berthold.com [berthold.com]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. berthold.com [berthold.com]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Lanthanide-based resonance energy transfer biosensors for live-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LANTHANIDE-BASED IMAGING OF PROTEIN-PROTEIN INTERACTIONS IN LIVE CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lanthanide-based imaging of protein-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
A Researcher's Guide: Benchmarking Coelenteramine 400a Against Alternative Luciferase Substrates
For researchers, scientists, and drug development professionals, the selection of an optimal luciferase substrate is paramount for the success of bioluminescence-based assays. This guide provides a comprehensive comparison of Coelenteramine 400a against other commonly used luciferase substrates, supported by experimental data and detailed protocols to aid in your experimental design.
Coelenteramine 400a, also known as DeepBlueC™, is a synthetic analog of coelenterazine (B1669285), the luciferin (B1168401) for a variety of marine luciferases, most notably Renilla luciferase (RLuc). Its primary characteristic is a blue-shifted light emission peaking at approximately 395 nm when catalyzed by RLuc.[1][2][3] This distinct spectral property makes it a valuable tool in Bioluminescence Resonance Energy Transfer (BRET) assays, where minimizing spectral overlap between the donor and acceptor fluorophores is critical for achieving high signal resolution.[1][4][5][6]
Performance Comparison of Luciferase Substrates
The efficacy of a luciferase substrate is determined by several key performance indicators, including its light output (signal intensity), the duration of the light signal (signal half-life), and its kinetic properties with the luciferase enzyme. Below is a comparative summary of Coelenteramine 400a and other widely used coelenterazine analogs.
Quantitative Data Summary
| Substrate | Common Name(s) | Emission Max with RLuc (nm) | Relative Light Output (vs. Native Coelenterazine) | Signal Half-life | Key Features |
| Coelenteramine 400a | DeepBlueC™, Bisdeoxycoelenterazine | ~395[1][2][3] | Lower (e.g., ~3.7% of native CTZ with RLuc8)[7] | Rapid decay | Blue-shifted emission ideal for BRET² assays.[4][5][8] |
| Native Coelenterazine | Coelenterazine (CTZ) | ~460-480[9] | 100% (Baseline) | Rapid decay | The natural substrate for Renilla luciferase. |
| Coelenterazine-h | - | ~475-480[8] | Variable, can be higher than native | Longer than native CTZ | Often used in BRET¹ assays; improved signal stability. |
| Coelenterazine-f | - | ~473 | 4 to 8-fold greater than native CTZ in cells[10] | - | Higher light output in cellular assays.[10] |
| Coelenterazine-e | - | 405, 465 | 4 to 8-fold greater than native CTZ in cells[10] | - | High signal intensity in cellular and in vivo models.[10][11] |
| Furimazine | - | ~460 (with NanoLuc®) | Significantly brighter than RLuc systems | Glow or flash options | Substrate for the engineered NanoLuc® luciferase, offering very high sensitivity.[5] |
Note: Relative light output and signal half-life can be highly dependent on the specific luciferase variant (e.g., native RLuc vs. RLuc8), assay conditions (pH, temperature), and the cellular environment. The data presented here is a synthesis from multiple sources and should be considered as a general guide.
Kinetic Parameters with Renilla Luciferase
The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial for understanding the enzyme-substrate interaction. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate.
| Substrate | Km (µM) | kcat (s⁻¹) |
| Native Coelenterazine | ~1.5 (with RLuc8)[12] | ~4.7 (with RLuc8)[12] |
| Coelenteramine 400a | Varies by study | Varies by study |
Comprehensive kinetic data for Coelenteramine 400a and other analogs are not consistently reported across the literature, highlighting a need for direct comparative studies.
Experimental Protocols
To facilitate a direct comparison of different luciferase substrates in your laboratory, we provide the following detailed experimental protocols.
Protocol 1: In Vitro Substrate Comparison using Purified Renilla Luciferase
Objective: To determine the relative light output and signal kinetics of different luciferase substrates with purified Renilla luciferase.
Materials:
-
Purified Renilla luciferase (e.g., RLuc8)
-
Coelenteramine 400a and other coelenterazine analogs (e.g., native coelenterazine, coelenterazine-h)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Luminometer with injector capabilities
-
96-well white, opaque microplates
Procedure:
-
Prepare Substrate Stock Solutions: Dissolve each coelenterazine analog in an appropriate solvent (e.g., methanol (B129727) or ethanol) to a stock concentration of 1 mM. Store protected from light at -20°C or below.[6]
-
Prepare Working Solutions: On the day of the experiment, dilute the stock solutions in assay buffer to the desired final working concentration (e.g., 10 µM).
-
Prepare Luciferase Solution: Dilute the purified Renilla luciferase in assay buffer to a concentration that yields a robust signal within the linear range of the luminometer.
-
Assay Plate Setup: Pipette 50 µL of the diluted luciferase solution into each well of the 96-well plate.
-
Luminometer Measurement:
-
Set the luminometer to inject 50 µL of the substrate working solution.
-
Measure the luminescence signal immediately after injection. For kinetic measurements, record the signal at regular intervals (e.g., every 2 seconds for the initial flash and then every minute for an extended period) to determine the signal half-life.
-
-
Data Analysis:
-
For relative light output, compare the peak luminescence intensity for each substrate.
-
For signal kinetics, plot the luminescence intensity over time and calculate the half-life (the time it takes for the signal to decay to 50% of its initial maximum).
-
Protocol 2: Cellular BRET Assay for G-Protein Coupled Receptor (GPCR) Interaction
Objective: To compare the performance of Coelenteramine 400a and another substrate (e.g., native coelenterazine) in a BRET assay monitoring GPCR-β-arrestin interaction.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vectors for a GPCR fused to a BRET donor (e.g., RLuc8) and β-arrestin fused to a BRET acceptor (e.g., YFP or GFP).
-
Cell culture reagents
-
Transfection reagent
-
Coelenteramine 400a and native coelenterazine
-
Luminometer capable of dual-channel emission measurement (for BRET)
-
GPCR agonist
Procedure:
-
Cell Culture and Transfection: Co-transfect the cells with the GPCR-RLuc8 and β-arrestin-YFP expression vectors. Plate the transfected cells in a 96-well white, clear-bottom microplate.
-
Cell Stimulation: 24-48 hours post-transfection, replace the culture medium with a buffer (e.g., HBSS). Add the GPCR agonist to the appropriate wells to induce the interaction.
-
Substrate Addition: Add Coelenteramine 400a or native coelenterazine to the wells at a final concentration of 5 µM.
-
BRET Measurement: Immediately measure the luminescence at two distinct wavelengths: one for the donor (e.g., ~400 nm for Coelenteramine 400a or ~480 nm for native coelenterazine) and one for the acceptor (e.g., ~530 nm for YFP).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Compare the BRET ratios obtained with Coelenteramine 400a and the other substrate to assess their performance in this specific assay.
Visualizing Experimental Workflows and Signaling Pathways
GPCR Signaling Leading to Reporter Gene Expression
Caption: GPCR activation leads to a signaling cascade culminating in luciferase reporter gene expression.
Experimental Workflow for Luciferase Substrate Comparison
Caption: A streamlined workflow for the in vitro comparison of different luciferase substrates.
Bioluminescence Resonance Energy Transfer (BRET) Principle
Caption: The principle of BRET using Coelenteramine 400a as the donor substrate.
Conclusion
Coelenteramine 400a is a specialized luciferase substrate with a distinct blue-shifted emission spectrum that makes it highly suitable for BRET applications. However, for general reporter assays where maximal light output is the primary consideration, other coelenterazine analogs such as coelenterazine-f and -e may offer superior performance. The choice of substrate should be guided by the specific requirements of the experimental system, including the luciferase variant being used, the desired signal kinetics, and the need for spectral separation in multiplexed assays. It is strongly recommended that researchers perform a preliminary validation of several substrates to identify the optimal choice for their particular application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coelenterazine 400a | AAT Bioquest [aatbio.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. blog.benchsci.com [blog.benchsci.com]
- 5. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Highly bright and stable NIR-BRET with blue-shifted coelenterazine derivatives for deep-tissue imaging of molecular events in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to Quantitative Analysis Using Coelenteramine 400a Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Coelenteramine 400a hydrochloride with other common coelenterazine (B1669285) analogs for quantitative bioluminescence assays. It includes a summary of performance data, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid in the selection of the most suitable substrate for your research needs.
Introduction to this compound
This compound is a synthetic analog of coelenterazine, the luciferin (B1168401) (light-emitting substrate) for a variety of marine luciferases, most notably Renilla luciferase (RLuc). A key feature of Coelenteramine 400a is its characteristic blue-shifted light emission, with a maximum wavelength of approximately 395-400 nm upon oxidation by RLuc. This property makes it particularly well-suited for Bioluminescence Resonance Energy Transfer (BRET) assays, specifically the BRET2 configuration, where it serves as the energy donor. The significant spectral separation between its emission and the acceptance spectrum of green fluorescent protein (GFP) variants (like GFP2) minimizes signal crosstalk and enhances the signal-to-background ratio.[1][2] Beyond BRET, Coelenteramine 400a and its analogs are also utilized in other quantitative assays, such as aequorin-based calcium detection.[3][4]
Performance Comparison of Coelenterazine Analogs
The selection of a coelenterazine analog significantly impacts the performance of a bioluminescent assay. Factors such as light output, emission wavelength, and reaction kinetics vary considerably among different derivatives. This section provides a comparative overview of this compound and its common alternatives.
Table 1: Spectral and Relative Performance Characteristics of Common Coelenterazine Analogs with Renilla Luciferase
| Coelenterazine Analog | Emission Max (nm) | Relative Light Intensity (vs. Native) | Key Features & Applications |
| Coelenteramine 400a | ~395-400 | Lower | Blue-shifted emission ideal for BRET2, reducing spectral overlap with GFP acceptors.[1][2] |
| Native Coelenterazine | ~460-480 | 1.0 (Reference) | Standard substrate for general Renilla luciferase assays.[5] |
| Coelenterazine h | ~460-470 | 10 to 20-fold higher | Higher light output than native coelenterazine, commonly used in BRET1.[5] |
| Coelenterazine f | ~473 | High | Reported to have high cell permeability and ~20-fold higher luminescence intensity than native with aequorin.[6] |
| Coelenterazine e | ~405 and 465 | High | Dual emission peaks. |
| ProlumePurple | ~407 | ~10-fold higher than Coelenteramine 400a | Patented substrate with significantly higher light output. |
Table 2: Kinetic Parameters of Renilla Luciferase with Different Coelenterazine Analogs
| Substrate | Luciferase Mutant | Km (µM) | kcat (s-1) | Quantum Yield (vs. Native) |
| Native Coelenterazine | RLuc | 2.9 ± 1.0 | 3.9 ± 0.4 | 1.0 |
| Native Coelenterazine | RLuc8 | 1.6 ± 0.2 | 4.9 ± 0.1 | 1.3 |
| Coelenteramine 400a | RLuc8 | - | - | 30-fold increase with RLuc8 compared to RLuc with native |
Experimental Protocols
This section provides detailed protocols for two key applications of this compound: a BRET2 assay for monitoring protein-protein interactions and an aequorin-based assay for quantifying intracellular calcium.
Protocol 1: BRET2 Assay for Protein-Protein Interaction Analysis
This protocol outlines the steps for a typical BRET2 assay in mammalian cells to study the interaction between two proteins of interest, one fused to Renilla luciferase (the donor) and the other to a green fluorescent protein (the acceptor).
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vectors for Protein A-RLuc8 (donor) and Protein B-GFP2 (acceptor)
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
This compound
-
Ethanol (B145695) or methanol (B129727) for stock solution
-
White, opaque 96-well microplates
-
Luminometer with BRET2-compatible filters (e.g., donor filter ~400 nm, acceptor filter ~515 nm)
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in appropriate medium to ~80% confluency.
-
Co-transfect cells with the donor (Protein A-RLuc8) and acceptor (Protein B-GFP2) plasmids using a suitable transfection reagent. Include control transfections (e.g., donor only, acceptor only, donor with a non-interacting GFP2-tagged protein).
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Preparation of this compound Solution:
-
Prepare a 1-5 mM stock solution of this compound in ethanol or methanol. Store at -80°C, protected from light.
-
On the day of the experiment, prepare a fresh working solution (typically 5-10 µM) in PBS or other suitable assay buffer.
-
-
BRET Measurement:
-
Harvest the transfected cells and resuspend them in PBS.
-
Dispense the cell suspension into the wells of a white, opaque 96-well plate.
-
Place the plate in a luminometer.
-
Inject the Coelenteramine 400a working solution into each well.
-
Immediately measure the luminescence at the donor wavelength (~400 nm) and the acceptor wavelength (~515 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)
-
Subtract the background BRET ratio (from cells expressing the donor only) from the BRET ratio of the experimental samples to obtain the net BRET.
-
A higher net BRET ratio indicates a closer proximity between the donor and acceptor proteins, suggesting a protein-protein interaction.
-
Protocol 2: Aequorin-Based Intracellular Calcium Quantification
This protocol describes the use of a coelenterazine analog to reconstitute apoaequorin for the measurement of intracellular calcium concentrations. While native coelenterazine is often used, analogs can be substituted.
Materials:
-
Cells stably or transiently expressing apoaequorin targeted to the cellular compartment of interest.
-
Cell culture medium.
-
This compound or other coelenterazine analog.
-
Krebs-Ringer buffer (KRB).
-
Luminometer.
-
Agonist or stimulus to induce calcium flux.
-
Lysis buffer (e.g., Triton X-100 in a calcium-rich solution).
Procedure:
-
Apoaequorin Reconstitution:
-
Culture apoaequorin-expressing cells in a suitable format (e.g., 96-well plate).
-
Incubate the cells with 1-5 µM of the coelenterazine analog in KRB for 1-4 hours at 37°C in the dark to reconstitute the active aequorin photoprotein.
-
-
Calcium Measurement:
-
Wash the cells to remove excess coelenterazine.
-
Place the plate in the luminometer.
-
Inject the calcium-mobilizing agonist or stimulus.
-
Measure the luminescence signal over time. The light emission is proportional to the calcium concentration.
-
-
Data Calibration (Optional but Recommended):
-
At the end of the experiment, lyse the cells with a detergent-containing buffer with a saturating concentration of calcium to measure the total remaining aequorin.
-
The luminescence data can be converted to calcium concentration using established calibration algorithms.
-
Visualizations
The following diagrams illustrate the key principles and workflows described in this guide.
Caption: BRET2 signaling pathway for detecting GPCR-β-Arrestin interaction.
Caption: General experimental workflow for a BRET2 assay.
Caption: Principle of aequorin-based calcium sensing.
References
- 1. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nuvucameras.com [nuvucameras.com]
- 3. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 4. Protein-Based Ca2+ Indicators—Section 19.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. zellbio.eu [zellbio.eu]
- 6. biotium.com [biotium.com]
- 7. academic.oup.com [academic.oup.com]
Coelenteramine 400a: A Comparative Guide for Gaussia Luciferase Applications
For researchers, scientists, and drug development professionals utilizing bioluminescent reporter systems, understanding the specificity of enzyme-substrate interactions is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of Coelenteramine 400a and native coelenterazine (B1669285) as substrates for Gaussia luciferase (GLuc), supported by experimental data and detailed protocols.
Gaussia luciferase, a secreted luciferase from the marine copepod Gaussia princeps, is a popular reporter protein known for its high signal intensity.[1] The choice of substrate is critical for harnessing its full potential. While a variety of coelenterazine analogs are available, this guide will demonstrate that for Gaussia luciferase, native coelenterazine is the superior substrate, and Coelenteramine 400a is a suboptimal choice.
Substrate Specificity and Performance
Coelenteramine 400a, also known as DeepBlue C™, is a derivative of coelenterazine that is a well-established substrate for Renilla luciferase (RLuc).[2][3] In the presence of RLuc, Coelenteramine 400a generates a bioluminescent signal with an emission peak around 395-400 nm.[3] This blue-shifted emission spectrum makes it particularly valuable in Bioluminescence Resonance Energy Transfer (BRET) assays, where minimizing spectral overlap with green fluorescent protein (GFP) acceptors is crucial.
However, experimental evidence indicates that Coelenteramine 400a is a poor substrate for Gaussia luciferase.[4] Several studies have shown that it does not oxidize efficiently with GLuc, leading to significantly lower light output compared to the native substrate.[5] In contrast, native coelenterazine is the preferred and most effective substrate for Gaussia luciferase, producing a strong bioluminescent signal with an emission maximum of approximately 480 nm.[5][6]
A study comparing various enzyme-substrate pairs found that the combination of Gaussia luciferase with native coelenterazine was one of the most effective, yielding significantly higher luminescence levels than other tested combinations.[5] The kinetics of the reaction also differ; with native coelenterazine, Gaussia luciferase exhibits a characteristic flash luminescence that peaks within seconds of substrate addition and then rapidly decays.[5][7]
Quantitative Data Summary
The following table summarizes the key performance differences between Coelenteramine 400a and native coelenterazine when used with Gaussia luciferase.
| Feature | Coelenteramine 400a with Gaussia Luciferase | Native Coelenterazine with Gaussia Luciferase |
| Relative Light Output | Very Low | High |
| Emission Maximum | Not well-characterized due to poor reactivity | ~480 nm |
| Reaction Kinetics | Inefficient oxidation | Rapid "flash" kinetics |
| Primary Application | Not Recommended | Reporter gene assays, high-throughput screening |
Experimental Protocols
For researchers performing Gaussia luciferase assays, the following protocols provide a detailed methodology for sample preparation and measurement using the appropriate substrate, native coelenterazine.
Protocol 1: Gaussia Luciferase Assay for Cell Culture Supernatants
This protocol is adapted from established methods for measuring secreted Gaussia luciferase activity.[8][9]
Materials:
-
Conditioned cell culture medium containing secreted Gaussia luciferase
-
Native Coelenterazine (store as a stock solution in acidified methanol (B129727) at -80°C)
-
Phosphate-buffered saline (PBS)
-
96-well white or black opaque microplates
-
Luminometer
Procedure:
-
Prepare Coelenterazine Working Solution: Dilute the native coelenterazine stock solution to a final concentration of 20 µM in PBS. To stabilize the substrate, incubate the working solution in the dark at room temperature for 30 minutes before use.[8]
-
Sample Preparation: Collect the conditioned cell culture medium from your experimental plates. If necessary, centrifuge the medium to pellet any detached cells and transfer the supernatant to a new tube.
-
Assay: a. Add 10-50 µL of the conditioned medium to a well of the 96-well plate. b. Program the luminometer to inject the coelenterazine working solution and immediately measure the luminescence. For flash kinetics, a short integration time (e.g., 1-10 seconds) is recommended. c. Inject 50-100 µL of the coelenterazine working solution into the well. d. Record the relative light units (RLU).
Protocol 2: Gaussia Luciferase Assay for Cell Lysates
This protocol is suitable for measuring intracellular Gaussia luciferase activity.[10]
Materials:
-
Cells expressing Gaussia luciferase
-
Cell lysis buffer (e.g., 1X Cell Lysis Buffer)
-
Native Coelenterazine
-
Assay buffer (e.g., Gaussia Flash Assay Buffer)
-
96-well white or black opaque microplates
-
Luminometer
Procedure:
-
Cell Lysis: a. Wash the cells with PBS. b. Add an appropriate volume of 1X cell lysis buffer to the cells. c. Incubate on a shaker for 15-20 minutes at room temperature to ensure complete lysis.[9]
-
Prepare Coelenterazine Working Solution: Prepare the working solution as described in Protocol 1, diluting the native coelenterazine in the assay buffer.
-
Assay: a. Add 10-20 µL of the cell lysate to a well of the 96-well plate.[9] b. Using the luminometer's injector, add 50 µL of the coelenterazine working solution to the well.[9] c. Immediately measure the luminescence with a short integration time. d. Record the relative light units (RLU).
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the Gaussia luciferase reaction pathway and a typical BRET experimental workflow where Coelenteramine 400a is appropriately used.
References
- 1. targetingsystems.net [targetingsystems.net]
- 2. Secreted dual reporter assay with Gaussia luciferase and mCherry [protocols.io]
- 3. zellbio.eu [zellbio.eu]
- 4. Product categories Coelenterazines Archive | Nanolight Technology [nanolight.com]
- 5. Optimization of Enzyme-Substrate Pairing for Bioluminescence Imaging of Gene Transfer Using Renilla and Gaussia Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coelenterazine native [nanolight.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. targetingsystems.net [targetingsystems.net]
Safety Operating Guide
Safe Disposal of Coelenteramine 400a Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Coelenteramine 400a hydrochloride, a substrate for Renilla luciferase used in bioluminescence resonance energy transfer (BRET) research. Adherence to these guidelines is essential for minimizing environmental impact and ensuring a safe laboratory environment for all personnel.
Key Safety and Handling Information
Prior to disposal, it is crucial to be aware of the hazards associated with this compound. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Classification | GHS Hazard Statements | Precautionary Measures |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[1][2] | P264: Wash hands thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs, get medical advice/attention.[1][2] |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation.[1] | P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists, get medical advice/attention.[1] |
| Specific Target Organ Toxicity (single exposure), Category 3 | H335: May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. | Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. Avoid release into the environment.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The following protocol provides a general framework for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Classification:
-
This compound is classified as a chemical that may cause skin, eye, and respiratory irritation.[1][2] It is also considered slightly hazardous to water. Therefore, it should be treated as chemical waste.
3. Small Quantities:
-
Some sources suggest that smaller quantities may be disposed of with household waste; however, this should be verified with your institution's environmental health and safety (EHS) office. It is generally recommended to dispose of all chemical waste through a designated hazardous waste stream.
4. Waste Collection:
-
Collect waste this compound, including any contaminated solutions or materials (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.
-
Ensure the container is compatible with the chemical and is kept tightly closed.
5. Professional Disposal:
-
Transfer the chemical waste container to a licensed chemical waste disposal company.[1] Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.
-
Do not pour this compound down the drain or dispose of it in regular trash unless explicitly permitted by your local regulations and institutional policies.
6. Decontamination:
-
After handling, thoroughly wash your hands with soap and water.[1]
-
Decontaminate any surfaces that may have come into contact with the chemical.
Experimental Workflow for Coelenteramine 400a Solution Preparation
The following diagram illustrates a typical workflow for preparing Coelenteramine 400a solutions for use in a BRET assay. Proper handling during preparation is the first step in ensuring safe disposal.
Caption: Workflow for the preparation and subsequent waste collection of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Coelenteramine 400a Hydrochloride
Essential guidance for the safe handling, use, and disposal of Coelenteramine 400a hydrochloride in a laboratory setting, ensuring the protection of researchers and the integrity of experimental outcomes.
This compound is a vital substrate for Renilla luciferase in bioluminescence resonance energy transfer (BRET) applications, prized for its blue light emission at approximately 395 nm.[1][2][3][4] While an invaluable tool in molecular biology, proper safety protocols are paramount to mitigate potential risks to laboratory personnel. This guide provides a detailed operational plan for the safe handling of this compound.
It is important to note that safety information for this compound can be inconsistent across different suppliers. While some safety data sheets (SDS) may classify the substance as non-hazardous, others for the parent compound, Coelenterazine 400a, indicate potential for skin, eye, and respiratory irritation.[5][6][7] Therefore, a conservative approach, assuming the highest level of reported hazard, is recommended to ensure maximum safety.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Must be inspected before use. |
| Eye Protection | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Skin and Body Protection | Laboratory coat | Standard protective laboratory coat. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood or in case of insufficient ventilation. |
Note: Always use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as chemical waste.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring safe handling.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[3] The recommended storage temperature is -20°C for long-term stability.[2][3]
-
Keep the container under an inert gas to prevent oxidation.[3][8]
2. Preparation of Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[6]
-
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF), and slightly soluble in ethanol.[2] Note that some sources suggest DMSO may inactivate the compound.[4] It is recommended to prepare solutions fresh as they are unstable.[1]
-
When dissolving, use an inert gas to purge the solvent and the headspace of the vial to minimize degradation.[2]
3. Experimental Use:
-
Wear the appropriate PPE at all times.
-
Work in a well-ventilated area.
-
Avoid the formation of dust and aerosols.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[5][6][8]
4. Spill Management:
-
In the event of a spill, avoid breathing dust.[6]
-
For small spills, gently collect the material with a wet cloth or sweep it into a suitable container for disposal.[9]
-
Ensure adequate ventilation during cleanup.[6]
5. First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[5][6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[5][6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6][8]
6. Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, regional, and national regulations for hazardous chemical waste.[5]
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. goldbio.com [goldbio.com]
- 4. Coelenteramine 400a | TargetMol [targetmol.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biotium.com [biotium.com]
- 9. ruixibiotech.com [ruixibiotech.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
